(S)-Pro-xylane
Description
BenchChem offers high-quality (S)-Pro-xylane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Pro-xylane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H16O5 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4?,5?,6?,7?,8-/m0/s1 |
InChI Key |
KOGFZZYPPGQZFZ-WNBHMGEASA-N |
Isomeric SMILES |
CC(CC1[C@@H](C(C(CO1)O)O)O)O |
Canonical SMILES |
CC(CC1C(C(C(CO1)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Pro-xylane chemical structure and properties
An In-depth Technical Guide to (S)-Pro-xylane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Pro-xylane, chemically known as (S)-Hydroxypropyl Tetrahydropyrantriol, is a bioactive C-glycoside derived from xylose. Developed using principles of green chemistry, this molecule has garnered significant attention for its anti-aging properties, primarily through its role as an activator of glycosaminoglycan (GAG) biosynthesis. This document provides a comprehensive technical overview of (S)-Pro-xylane, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.
Chemical Structure and Properties
(S)-Pro-xylane is the S-enantiomer of Pro-xylane, a C-glycoside where a hydroxypropyl group is attached to a tetrahydropyranetriol core, which is derived from xylose sugar.[1][2][3] The "(S)" designation refers to the specific stereochemistry at the chiral center of the 2-hydroxypropyl side chain.[4] This C-glycoside structure is resistant to enzymatic cleavage, enhancing its bioavailability in the skin.
Chemical Structure Diagram
Caption: Figure 1: 2D structure of (S)-Pro-xylane.
Physicochemical and Identification Data
The following table summarizes the key chemical identifiers and properties of (S)-Pro-xylane.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3R,4S,5R)-2-[(2S)-2-hydroxypropyl]oxane-3,4,5-triol | [4] |
| Synonyms | (S)-Hydroxypropyl Tetrahydropyrantriol | [1] |
| CAS Number | 868156-46-1 | [1][4] |
| Molecular Formula | C₈H₁₆O₅ | [4][5] |
| Molecular Weight | 192.21 g/mol | [4][5] |
| XLogP3 | -1.8 | [4] |
| Hydrogen Bond Donors | 4 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Solubility | Water: 100 mg/mL, DMSO: 250 mg/mL | [2] |
Biological Properties and Mechanism of Action
(S)-Pro-xylane exerts its biological effects primarily by stimulating the synthesis of key components of the extracellular matrix (ECM), which provides structural and biochemical support to surrounding cells.[1] Its small molecular weight allows it to penetrate the skin and act on dermal fibroblasts and epidermal keratinocytes.[6][7]
Stimulation of Glycosaminoglycan (GAG) and Proteoglycan Synthesis
The primary mechanism of (S)-Pro-xylane is the activation of GAG biosynthesis.[3][8] GAGs are long, unbranched polysaccharides that are crucial for skin hydration and firmness.[8] (S)-Pro-xylane has been shown to promote the production of various GAGs, including:
-
Hyaluronic Acid (HA): A major GAG known for its ability to bind and retain water molecules.[1][9]
-
Heparan Sulfate (B86663): Another key GAG involved in cell signaling and ECM structure.[5][10]
By increasing GAG synthesis, (S)-Pro-xylane helps to replenish the skin's moisture content and restore its plumpness.[11] This, in turn, promotes the synthesis of proteoglycans, which are large molecules consisting of a core protein covalently attached to one or more GAG chains.[10][12]
Promotion of Collagen Synthesis
(S)-Pro-xylane indirectly and directly promotes the synthesis of several types of collagen, which are essential for skin strength and elasticity:[6][13]
-
Collagen I: The most abundant collagen in the dermis, providing tensile strength.[8]
-
Collagen IV and VII: Critical components of the dermal-epidermal junction (DEJ), the structure that anchors the epidermis to the dermis.[5][10][11]
By strengthening the DEJ, (S)-Pro-xylane improves the connection between the skin's layers, enhancing firmness and reducing sagging.[5][12]
Signaling Pathway
(S)-Pro-xylane is believed to activate GAG-mediated signaling pathways by up-regulating the expression of cell surface receptors such as CD44 (the main receptor for hyaluronic acid) and syndecans (heparan sulfate proteoglycans).[5][10] This activation stimulates fibroblasts to increase the production of ECM components.
Caption: Figure 2: Proposed signaling pathway of (S)-Pro-xylane in skin cells.
Quantitative Experimental Data
The following table summarizes in vitro data from a study investigating the effects of Pro-xylane on normal human dermal fibroblasts (NHDF).[14]
| Parameter (Test System: NHDF) | Concentration | Result | Reference |
| Cell Viability | 5 µM - 2 mM | Slight enhancing effect, non-toxic | [14] |
| Type I Collagen Secretion | 1 mM | Increase of 148.1% vs. control | [14] |
| Hyaluronic Acid Secretion | 1 mM | Increase of 166.3% vs. control | [14] |
| MMP-1 Secretion | 1 mM | Minor inhibitory effect vs. control | [14] |
| ROS Scavenging | 1 mM | Reduction of ROS levels to 67.5% | [14] |
Experimental Protocols
This section provides representative methodologies for the synthesis and biological evaluation of (S)-Pro-xylane.
Synthesis of Hydroxypropyl Tetrahydropyrantriol
This protocol is adapted from patented chemical synthesis methods.[15][16]
Caption: Figure 3: Simplified workflow for the chemical synthesis of (S)-Pro-xylane.
Methodology:
-
Condensation: D-xylose is reacted with acetylacetone in an aqueous solution under alkaline conditions (e.g., using sodium hydroxide) at approximately 50°C. This condensation reaction forms the C-glycoside intermediate, 1-C-(β-D-xylopyranosyl)-acetone.[16]
-
Reduction: The intermediate from Step 1 is then reduced using a reducing agent such as sodium borohydride. This step converts the ketone group to a hydroxyl group, yielding a crude mixture of hydroxypropyl tetrahydropyrantriol diastereomers in an alkaline aqueous solution.[16]
-
Purification: The alkaline solution is neutralized with an acid. The resulting saline solution undergoes desalination and impurity removal (e.g., via chromatography or extraction) to yield a purified aqueous solution of the product.[16]
-
Stereoselective Hydrogenation & Crystallization: To obtain the specific (S)-stereoisomer, a stereoselective hydrogenation step is performed. The purified intermediate is dissolved in a solvent like isopropanol (B130326) with a chiral catalyst (e.g., [RuCl(cymene)(S-BINAP)]Cl) under a hydrogen atmosphere. The reaction is heated (e.g., to 60°C) for several hours. After the reaction, the final (S)-Pro-xylane product is isolated by cooling and crystallization.[15]
In Vitro Evaluation of ECM Component Synthesis
This protocol describes a general method for assessing the efficacy of (S)-Pro-xylane on human dermal fibroblasts.
1. Cell Culture:
-
Normal Human Dermal Fibroblasts (NHDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Treatment:
-
NHDFs are seeded into multi-well plates and allowed to adhere for 24 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of (S)-Pro-xylane (e.g., 0.1 mM to 3 mM) or a vehicle control (e.g., water or DMSO).[1][17]
-
Cells are incubated for a specified period (e.g., 48-96 hours).[1]
3. Analysis of ECM Components:
-
Sample Collection: After incubation, the cell culture supernatant is collected to measure secreted proteins. The cells can be lysed to analyze intracellular components or gene expression.
-
Quantification:
-
Collagen I and Hyaluronic Acid: The concentration of secreted Collagen Type I and Hyaluronic Acid in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Gene Expression: Total RNA is extracted from the cell lysates. The expression levels of genes encoding for collagens (e.g., COL1A1, COL4A1, COL7A1) and GAG-related enzymes can be quantified using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).
-
4. Data Analysis:
-
Results from treated groups are compared to the vehicle control group.
-
Statistical significance is determined using appropriate tests, such as a t-test or ANOVA.
Conclusion
(S)-Pro-xylane is a well-characterized, synthetically accessible C-glycoside with potent bioactivity in the skin's extracellular matrix. Its established mechanism of stimulating GAG and collagen synthesis provides a strong scientific basis for its use in anti-aging and skin-restructuring applications. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore its therapeutic and cosmetic potential further.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-Pro-xylane ((S)-Hydroxypropyl tetrahydropyrantriol) | Others 12 | 868156-46-1 | Invivochem [invivochem.com]
- 3. (S)-Pro-xylane | CAS#:868156-46-1 | Chemsrc [chemsrc.com]
- 4. (S)-Pro-xylane | C8H16O5 | CID 59696975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. us.huatengsci.com [us.huatengsci.com]
- 7. dmcostech.com [dmcostech.com]
- 8. Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. sincerechemical.com [sincerechemical.com]
- 11. The Magical Effect Of Pro-Xylane In Skin Care Products-www.china-sinoway.com [china-sinoway.com]
- 12. Pro-Xylane in Skincare: Benefits, Mechanism & Usage 2025 [zicail.com]
- 13. hlextract.com [hlextract.com]
- 14. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (S)-Pro-xylane | 868156-46-1 [chemicalbook.com]
- 16. Preparation method of hydroxypropyl tetrahydropyrantriol - Eureka | Patsnap [eureka.patsnap.com]
- 17. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to (S)-Pro-xylane (CAS Number: 868156-46-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Pro-xylane, with the CAS number 868156-46-1, is the (S)-enantiomer of Pro-xylane, a bioactive C-glycoside derived from xylose. Developed through green chemistry principles, this molecule has garnered significant attention in dermatological and cosmetic science for its potent anti-aging and skin-rejuvenating properties. This technical guide provides a comprehensive overview of (S)-Pro-xylane, including its synthesis, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and skin biology research. (S)-Pro-xylane stimulates the biosynthesis of essential components of the extracellular matrix (ECM), including glycosaminoglycans (GAGs) and collagens, thereby improving skin hydration, elasticity, and structural integrity.[1][2][3][4][5] This document details the experimental protocols for key assays used to evaluate the efficacy of (S)-Pro-xylane and presents quantitative data in a structured format. Furthermore, it visualizes the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity.
Chemical Properties and Synthesis
(S)-Pro-xylane, also known as (S)-Hydroxypropyl tetrahydropyrantriol, is a C-glycoside that is metabolically stable and can be absorbed transdermally.[1][2][6]
| Property | Value | Reference |
| CAS Number | 868156-46-1 | [1] |
| Molecular Formula | C₈H₁₆O₅ | [1] |
| Molecular Weight | 192.21 g/mol | [5] |
| Synonyms | (S)-Hydroxypropyl tetrahydropyrantriol | [2] |
Synthesis of (S)-Pro-xylane
The synthesis of Pro-xylane has evolved to favor environmentally friendly methods. A key development is the chemoenzymatic synthesis which offers high stereoselectivity for the biologically more active (S)-enantiomer.[7][8][9]
Conventional Synthesis: The traditional chemical synthesis involves a two-step process:
-
Knoevenagel Condensation: D-xylose, extracted from beechwood, undergoes a condensation reaction with acetylacetone (B45752) in an alkaline aqueous solution.[8][10]
-
Reduction: The resulting 1-C-(β-D-xylopyranosyl)-acetone intermediate is then reduced using a reducing agent like sodium borohydride (B1222165) to yield Pro-xylane.[8][10] This method, however, can produce borate (B1201080) salt byproducts, complicating the purification process.[7][8]
Enzymatic Synthesis for (S)-Pro-xylane: A more advanced and sustainable approach utilizes an engineered carbonyl reductase (CR) for the asymmetric reduction of the 1-C-(β-D-xylopyranosyl)-acetone intermediate.[7][8][10]
-
Enzyme: A particularly effective enzyme is the engineered carbonyl reductase from Candida orthopsilosis (CoCR13), specifically the R129E/D210F variant.[7]
-
Stereoselectivity: This enzymatic reduction exhibits high stereoselectivity, yielding (S)-Pro-xylane with a diastereomeric excess of over 99%.[7]
-
Advantages: This biocatalytic method avoids the use of harsh chemical reducing agents and the formation of borate byproducts, aligning with the principles of green chemistry.[7][9]
Mechanism of Action
(S)-Pro-xylane exerts its biological effects by targeting the biosynthesis of key components of the skin's extracellular matrix (ECM).[2][3] It acts as a biomimetic of endogenous xylosides, which are initiators of glycosaminoglycan (GAG) synthesis.[6]
Stimulation of Glycosaminoglycan (GAG) Synthesis
(S)-Pro-xylane stimulates the production of GAGs, which are crucial for skin hydration and resilience.[2][4]
-
Direct Priming: It can act as a primer for the assembly of GAG chains, bypassing the need for a core protein.[6]
-
Upregulation of Key Molecules: (S)-Pro-xylane upregulates the expression of the hyaluronic acid receptor CD44 and syndecans, which are cell surface proteoglycans that play a role in GAG-mediated signaling pathways.[3][4] This enhances the skin's ability to produce and retain GAGs like hyaluronic acid and chondroitin (B13769445) sulfate (B86663).[2][11]
Enhancement of Collagen and Other ECM Protein Synthesis
(S)-Pro-xylane reinforces the structure of the dermis and the dermal-epidermal junction (DEJ) by promoting the synthesis of various collagens and other structural proteins.[3][7]
-
Dermal Collagens: It stimulates the production of procollagen (B1174764) I and fibrillin-1 in the dermis, contributing to skin firmness and elasticity.[11]
-
DEJ Proteins: At the dermal-epidermal junction, it upregulates the expression of collagen IV, collagen VII, laminin, and perlecan, strengthening the connection between the epidermis and dermis.[4][7][11]
Signaling Pathway
The mechanism of action of (S)-Pro-xylane involves the activation of signaling pathways that regulate ECM homeostasis. By upregulating CD44 and syndecans, it influences cell signaling cascades that control the expression of genes encoding for GAGs, collagens, and other ECM proteins. The interaction with fibroblast growth factor (FGF) signaling, particularly FGF-10, has been shown to be enhanced, promoting keratinocyte migration and epithelial repair.[12][13]
Quantitative Data
The efficacy of Pro-xylane has been demonstrated in various in vitro and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of Pro-xylane
| Parameter | Cell Type | Concentration | Duration | Result | Reference |
| GAG Synthesis | Human Fibroblasts | 0.3-3.0 mM | 96 h | Stimulation of GAG synthesis | [2] |
| Sulfated GAG Secretion | Normal Human Epidermal Keratinocytes (NHEK) | 1 mM | 24 h | 8.0 µg/ml increase in sulfated GAGs | [12] |
| Sulfated GAG Secretion | Normal Human Epidermal Keratinocytes (NHEK) | 1 mM | 48 h | 10.6 µg/ml increase in sulfated GAGs | [12] |
| Keratinocyte Migration | Normal Human Epidermal Keratinocytes (NHEK) | 0.3 mM | - | Enhanced migration in response to FGF-10 | [13] |
Table 2: Clinical Efficacy of a Formulation Containing 3% Pro-xylane (60-day study in post-menopausal women)
| Parameter | Improvement vs. Moisturizer Alone | p-value | Reference |
| Skin Firmness | Statistically significant | < 0.05 | [14][15] |
| Complexion Evenness | Statistically significant | < 0.05 | [14][15] |
| Radiance | Statistically significant | < 0.05 | [14][15] |
| Total Lipid Weight | 19% increase | < 0.05 | [14] |
| Squalene | 16% increase | < 0.05 | [14] |
| Sterols | 27% increase | < 0.05 | [14] |
| Free Fatty Acids | 34% increase | < 0.05 | [14] |
| Wax Esters | 56% increase | < 0.05 | [14] |
| Glycerides | 98% increase | < 0.05 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of (S)-Pro-xylane.
Enzymatic Synthesis of (S)-Pro-xylane
This protocol is adapted from a study on the high-efficiency synthesis of optically pure (S)-Pro-xylane.[10]
Objective: To synthesize (S)-Pro-xylane via enzymatic reduction of 1-C-(β-D-xylopyranosyl)-acetone.
Materials:
-
1-C-(β-D-xylopyranosyl)-acetone
-
Engineered Carbonyl Reductase (e.g., CoCR13 R129E/D210F variant)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
NADP⁺ (cofactor)
-
Glucose
-
Phosphate (B84403) buffer (PB), 200 mM, pH 7.0
Procedure:
-
Prepare a 2 mL reaction mixture in a suitable vessel.
-
Add crude enzyme extract from cells expressing the engineered carbonyl reductase and GDH.
-
Add 1-C-(β-D-xylopyranosyl)-acetone to a final concentration of 200 mM.
-
Add glucose to a final concentration of 300 mM.
-
Add NADP⁺ to a final concentration of 0.1 g/L.
-
Bring the final volume to 2 mL with 200 mM phosphate buffer (pH 7.0).
-
Incubate the reaction mixture at 30 °C for 10 hours with agitation.
-
Monitor the reaction progress and product formation using High-Performance Liquid Chromatography (HPLC).
-
Purify the (S)-Pro-xylane product using standard chromatographic techniques.
Quantification of Sulfated GAGs in Cell Culture
This protocol is based on the 1,9-dimethylmethylene blue (DMB) dye-binding assay.[16]
Objective: To quantify the amount of sulfated GAGs secreted by cells in culture following treatment with (S)-Pro-xylane.
Materials:
-
Cell culture medium from treated and untreated cells
-
1,9-dimethylmethylene blue (DMB) solution
-
Chondroitin sulfate standards
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Culture cells (e.g., human dermal fibroblasts or keratinocytes) to the desired confluency.
-
Treat the cells with various concentrations of (S)-Pro-xylane for a specified duration (e.g., 24-96 hours). A vehicle control should be included.
-
Collect the cell culture medium.
-
Prepare a standard curve using known concentrations of chondroitin sulfate.
-
In a 96-well plate, add a small volume of each standard and experimental sample.
-
Add the DMB solution to each well and mix.
-
Immediately read the absorbance at a wavelength of 525 nm using a microplate reader.
-
Calculate the concentration of sulfated GAGs in the samples by comparing their absorbance to the standard curve.
In Vitro Keratinocyte Migration Assay (Boyden Chamber Assay)
This protocol is a generalized procedure for a Boyden chamber or transwell migration assay.[17][18][19][20][21]
Objective: To assess the effect of (S)-Pro-xylane on the migration of keratinocytes.
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
Human epidermal keratinocytes
-
Serum-free keratinocyte growth medium
-
Chemoattractant (e.g., FGF-10)
-
(S)-Pro-xylane
-
Cell stain (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Pre-coat the transwell inserts with an appropriate ECM protein if necessary.
-
Plate keratinocytes in the upper chamber of the Boyden apparatus in serum-free medium.
-
In the lower chamber, add serum-free medium containing the chemoattractant (e.g., FGF-10) and the desired concentration of (S)-Pro-xylane. Include control wells with no chemoattractant, chemoattractant alone, and (S)-Pro-xylane alone.
-
Incubate the chamber at 37°C in a CO₂ incubator for a sufficient time to allow for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain.
-
Count the number of migrated cells in several microscopic fields for each membrane.
-
Quantify the results and compare the migration in treated versus control groups.
Conclusion
(S)-Pro-xylane is a well-characterized, bioactive C-glycoside with significant potential in the fields of dermatology and cosmetic science. Its multifaceted mechanism of action, centered on the stimulation of GAG and collagen biosynthesis, provides a strong foundation for its use in anti-aging and skin repair applications. The development of an efficient enzymatic synthesis for the (S)-enantiomer further enhances its appeal as a sustainable and highly effective ingredient. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and utilize the properties of (S)-Pro-xylane. Future research may focus on elucidating the downstream signaling events in greater detail and exploring its potential in other therapeutic areas involving ECM remodeling.
References
- 1. A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helenarubinstein.co.uk [helenarubinstein.co.uk]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. theskinartistry.com [theskinartistry.com]
- 6. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering a Carbonyl Reductase for High-Efficiency Synthesis of Optically Pure (S)-Pro-Xylane: An Alternative Synthetic Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Exogenous Addition of a C-Xylopyranoside Derivative Stimulates Keratinocyte Dermatan Sulfate Synthesis and Promotes Migration | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. A Compensating Skin Care Complex Containing Pro-xylane in Menopausal Women: Results from a Multicentre, Evaluator-blinded, Randomized Study | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 15. researchgate.net [researchgate.net]
- 16. Extracellular Matrix Component Detection - Chondrex, Inc. [chondrex.com]
- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 20. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
(S)-Pro-xylane's Mechanism of Action in Skin Aging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pro-xylane, a C-xylopyranoside derivative, is a key bioactive ingredient in modern cosmetology, lauded for its efficacy in combating the signs of skin aging. Developed through a green chemistry process from beech wood xylose, its mechanism of action is centered on the stimulation of crucial components of the extracellular matrix (ECM), leading to improved skin structure, density, and appearance.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the molecular pathways influenced by (S)-Pro-xylane, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of its signaling cascades.
Core Mechanism of Action
(S)-Pro-xylane exerts its anti-aging effects by targeting the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, and by promoting the synthesis of key collagen types. These actions collectively reinforce the dermal-epidermal junction (DEJ) and the overall integrity of the skin's extracellular matrix.[1][2][3][5][7]
Stimulation of Glycosaminoglycan (GAG) and Proteoglycan Synthesis
(S)-Pro-xylane acts as a biomimetic of xyloside, initiating the assembly of GAG chains.[7] This leads to a significant increase in the production of GAGs such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparan sulfate within the dermis and epidermis.[5][8][9] These molecules are critical for maintaining skin hydration and turgor due to their ability to bind large amounts of water. The increased presence of GAGs contributes to a plumper, more hydrated skin appearance and a reduction in fine lines and wrinkles.[2][5] Furthermore, (S)-Pro-xylane upregulates the expression of the hyaluronic acid receptor CD44 and syndecans, activating GAG-mediated signaling pathways that promote epidermal renewal and improve the skin's barrier function.[7][8][9]
Promotion of Collagen Synthesis
A key aspect of (S)-Pro-xylane's efficacy is its ability to stimulate the production of essential collagen types. It has been shown to up-regulate the expression of pro-collagen I, fibrillin-1, and, most notably, collagen types IV and VII.[3][8][10] Collagen IV is a primary component of the lamina densa, while collagen VII forms the anchoring fibrils that connect the epidermis to the dermis.[3][10] By enhancing the synthesis of these specific collagens, (S)-Pro-xylane strengthens the dermal-epidermal junction, improving skin cohesion and firmness, and reducing age-related skin sagging.[3][10]
Quantitative Data from In Vitro and Clinical Studies
The efficacy of (S)-Pro-xylane has been substantiated by a body of quantitative data from both preclinical and clinical investigations.
In Vitro Studies
| Biomarker/Effect | Model System | (S)-Pro-xylane Concentration | Result | Reference |
| GAG Synthesis | Reconstructed Dermis | Not Specified | 15-fold increase in secreted GAGs (chondroitin/dermatan sulfate) | [11] |
| Collagen I Secretion | Normal Human Dermal Fibroblasts (NHDFs) | 5 µM | 106% increase | [7] |
| Collagen I Secretion | Normal Human Dermal Fibroblasts (NHDFs) | 1 mM | 148.1% increase | [7] |
| Hyaluronic Acid Secretion | Normal Human Dermal Fibroblasts (NHDFs) | 5 µM | 133.7% increase | [7] |
| Hyaluronic Acid Secretion | Normal Human Dermal Fibroblasts (NHDFs) | 1 mM | 166.3% increase | [7] |
| MMP-1 Secretion (in oxidatively stressed cells) | Normal Human Dermal Fibroblasts (NHDFs) | 5 µM | Reduction to 81.5% of control | [7] |
| MMP-1 Secretion (in oxidatively stressed cells) | Normal Human Dermal Fibroblasts (NHDFs) | 1 mM | Reduction to 90.3% of control | [7] |
| Collagen IV and VII Deposition | Reconstructed Skin Model | Not Specified | Significant increase in deposition | [12] |
| Collagen VII Gene Expression | Dermal Fibroblasts | Not Specified | Significant increase | [12] |
Clinical Studies
| Parameter | Study Population | Treatment | Duration | Result | Reference |
| Wrinkle Appearance | Women | Moisturizer with Pro-Xylane | 8 weeks | 24% average reduction | [13] |
| Skin Density | Women | Serum with Pro-Xylane | 4 weeks | 21% improvement | [13] |
| Wrinkle Appearance | Women | Serum with Pro-Xylane | 4 weeks | 31% reduction | [13] |
| Skin Hydration | Women | Moisturizer with Pro-Xylane | 4 weeks | 81% of users reported more hydrated skin | [13] |
| Skin Quality | In vivo biopsy | Pro-Xylane treatment | Not Specified | 17% improvement | [2] |
| Facial Ptosis, Nasolabial Folds, Radiance, Complexion Evenness | 240 post-menopausal women (55-65 years) | 3% Pro-xylane serum | 60 days | Statistically significant improvement (p < 0.05) | [14] |
| Total Lipid Weight on Skin | 240 post-menopausal women (55-65 years) | 3% Pro-xylane serum | 60 days | 19% increase | [14] |
| Squalene on Skin | 240 post-menopausal women (55-65 years) | 3% Pro-xylane serum | 60 days | 16% increase | [14] |
| Sterols on Skin | 240 post-menopausal women (55-65 years) | 3% Pro-xylane serum | 60 days | 27% increase | [14] |
| Free Fatty Acids on Skin | 240 post-menopausal women (55-65 years) | 3% Pro-xylane serum | 60 days | 34% increase | [14] |
| Wax Esters on Skin | 240 post-menopausal women (55-65 years) | 3% Pro-xylane serum | 60 days | 56% increase | [14] |
| Glycerides on Skin | 240 post-menopausal women (55-65 years) | 3% Pro-xylane serum | 60 days | 98% increase | [14] |
| Hyaluronic Acid Content in Skin | 12 subjects with photodamaged forearms | Multi-modal serum with Pro-Xylane | 4 weeks | Significant increase | [12][15] |
| Hyaluronan Synthase 2 (HAS2) Expression | 20 subjects with mild to moderate photodamage | Multi-modal serum with Pro-Xylane | 12 weeks | Significant increase (RT-PCR) | [12][15] |
| Collagen Type 1a1 (COL1A1) Expression | 20 subjects with mild to moderate photodamage | Multi-modal serum with Pro-Xylane | 12 weeks | Significant increase (RT-PCR) | [12][15] |
Experimental Protocols
In Vitro Fibroblast Culture and Treatment
-
Cell Culture: Normal Human Dermal Fibroblasts (NHDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[16][17]
-
Treatment: For efficacy testing, NHDFs are seeded in appropriate culture plates. After reaching a desired confluency (typically 80-90%), the culture medium is replaced with a medium containing various concentrations of (S)-Pro-xylane (e.g., 1 µM to 2 mM).[7] A vehicle control (medium without (S)-Pro-xylane) is run in parallel. The cells are incubated for a specified period (e.g., 24-72 hours) depending on the endpoint being measured.
-
Endpoint Analysis:
-
Collagen and Hyaluronic Acid Secretion: The culture supernatant is collected and analyzed for collagen and hyaluronic acid content using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for human pro-collagen type I and hyaluronic acid.[7]
-
Gene Expression Analysis (RT-PCR): Total RNA is extracted from the cultured fibroblasts using a suitable kit. cDNA is synthesized from the RNA template. Real-time quantitative PCR (RT-qPCR) is then performed using primers specific for target genes such as COL1A1, COL4A1, COL7A1, and HAS2. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).[18][19][20][21][22]
-
Reconstructed Skin Model (Episkin™) Testing
-
Model Preparation: Reconstructed human epidermis models, such as Episkin™, are received as kits containing tissues in a 24-well plate. The tissues are transferred to 6-well plates containing assay medium and pre-incubated overnight at 37°C and 5% CO2.[10]
-
Topical Application: A defined amount of the test substance, formulated in a suitable vehicle (e.g., cream or serum), is applied topically to the surface of the reconstructed skin.[23] A vehicle control is applied to separate tissues.
-
Incubation: The treated tissues are incubated for a specified duration (e.g., 24-48 hours) at 37°C and 5% CO2.
-
Endpoint Analysis:
-
Histology and Immunohistochemistry: After incubation, the tissues are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for morphological analysis. For immunohistochemistry, sections are incubated with primary antibodies against specific proteins (e.g., collagen IV, collagen VII, laminin-5). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection and visualization under a microscope.[24][25][26][27][28]
-
Protein Extraction and Analysis: The tissue can be homogenized to extract proteins, which can then be quantified using methods like Western blotting or ELISA.
-
Quantitative Analysis of Glycosaminoglycans (GAGs) by HPLC
-
Sample Preparation: GAGs are extracted from cell culture supernatants or tissue homogenates. The samples are treated with proteases to remove the core proteins.
-
Enzymatic Digestion: The purified GAGs are digested into disaccharides using specific enzymes. For chondroitin/dermatan sulfate, chondroitinase ABC is used. For heparan sulfate, a cocktail of heparinases I, II, and III is used.[8][29][30]
-
Fluorescent Labeling: The resulting disaccharides are labeled with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC), to enhance detection sensitivity.[31][32]
-
HPLC Analysis: The fluorescently labeled disaccharides are separated and quantified using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[8][29][30] A strong anion exchange (SAX) column is typically used for separation. The elution profile is compared to that of known disaccharide standards to identify and quantify the different types of GAGs.[8]
Signaling Pathways and Molecular Interactions
The mechanism of action of (S)-Pro-xylane involves a cascade of molecular events that ultimately leads to the remodeling of the extracellular matrix.
Caption: (S)-Pro-xylane stimulates fibroblasts to increase GAG and proteoglycan synthesis, leading to enhanced skin hydration.
Caption: (S)-Pro-xylane promotes collagen synthesis, reinforcing the dermal-epidermal junction and improving skin firmness.
Caption: A generalized workflow for evaluating the efficacy of (S)-Pro-xylane in skin aging studies.
Conclusion
(S)-Pro-xylane represents a significant advancement in the field of dermo-cosmetics, with a well-documented mechanism of action that addresses key factors in skin aging. By stimulating the synthesis of glycosaminoglycans, proteoglycans, and critical collagen types, it effectively improves skin hydration, firmness, and elasticity, while reducing the appearance of wrinkles. The quantitative data from both in vitro and clinical studies provide robust evidence for its efficacy. The detailed experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further investigate and build upon the understanding of this potent anti-aging molecule. The signaling pathway diagrams provide a visual summary of its molecular interactions, highlighting its multi-faceted approach to restoring a more youthful skin architecture.
References
- 1. helenarubinstein.com [helenarubinstein.com]
- 2. Pro-Xylane in Skincare: Benefits, Mechanism & Usage 2025 [zicail.com]
- 3. us.huatengsci.com [us.huatengsci.com]
- 4. helenarubinstein.co.uk [helenarubinstein.co.uk]
- 5. hlextract.com [hlextract.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. episkin.com [episkin.com]
- 12. skinmiles.com [skinmiles.com]
- 13. episkin.com [episkin.com]
- 14. youtube.com [youtube.com]
- 15. Clinical Evaluation of a Multi-Modal Facial Serum That Addresses Hyaluronic Acid Levels in Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Determination of the Skin Anti-Aging Potential of Four-Component Plant-Based Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Modulation of collagen synthesis and its gene expression in human skin fibroblasts by tocotrienol-rich fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of collagen gene expression by cultured fibroblasts in morphoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 23. In Vitro Anti-Aging Test - CD Formulation [formulationbio.com]
- 24. biocare.net [biocare.net]
- 25. urmc.rochester.edu [urmc.rochester.edu]
- 26. researchgate.net [researchgate.net]
- 27. Immunohistochemical and mutation analyses demonstrate that procollagen VII is processed to collagen VII through removal of the NC-2 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Intravenously Injected Recombinant Human Type VII Collagen Homes to Skin Wounds and Restores Skin Integrity of Dystrophic Epidermolysis Bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 29. High-performance liquid chromatography analysis of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. [HPLC analysis of glycosaminoglycans]:Glycoscience Protocol Online Database [jcggdb.jp]
- 31. portal.research.lu.se [portal.research.lu.se]
- 32. researchgate.net [researchgate.net]
Biological Activity of C-Glycoside Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-glycoside derivatives represent a pivotal class of compounds in medicinal chemistry, distinguished by a carbon-carbon bond between the sugar moiety and the aglycone. This structural feature confers significant metabolic stability against enzymatic hydrolysis compared to their O-glycoside counterparts, leading to improved pharmacokinetic profiles.[1][2][3] This stability has made them attractive scaffolds for drug development, resulting in a diverse range of biological activities including antidiabetic, anticancer, antiviral, and anti-inflammatory effects.[1][4] This technical guide provides an in-depth overview of the core biological activities of prominent C-glycoside derivatives, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate further research and development in this promising area.
Introduction to C-Glycosides
C-glycosides are naturally occurring or synthetic compounds where a sugar is linked to an aglycone via a direct C-C bond. This contrasts with the more common O-glycosides, which feature a C-O-C glycosidic linkage. The resistance of the C-C bond to enzymatic cleavage is a key advantage, enhancing bioavailability and duration of action.[3] This has led to the successful development of C-glycoside-based drugs, most notably in the treatment of type 2 diabetes.[2][5][6] The structural diversity and broad spectrum of pharmacological activities suggest significant untapped potential for C-glycosides in treating a wide array of human diseases.[1][4]
Antidiabetic Activity: SGLT2 Inhibition
A major breakthrough in C-glycoside pharmacology is the development of selective sodium-glucose cotransporter 2 (SGLT2) inhibitors. SGLT2 is primarily expressed in the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose.[7] By inhibiting this transporter, C-glycoside drugs promote urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[8]
Canagliflozin , a prominent C-glucoside with a thiophene (B33073) ring, is a potent and selective SGLT2 inhibitor.[9] Its high selectivity for SGLT2 over the intestinal SGLT1 transporter minimizes gastrointestinal side effects.
Quantitative Data: Inhibitory Potency of Canagliflozin
The inhibitory activity of C-glycoside derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target's activity.
| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Canagliflozin | Human SGLT2 | 2.2 - 4.2 | ~150-413-fold |
| Human SGLT1 | 663 |
[Source: Data compiled from multiple cell-based and cell-free assays. Actual values may vary based on experimental conditions.][9][10]
Signaling Pathway: SGLT2 Inhibition in the Renal Proximal Tubule
SGLT2 inhibitors act by competitively blocking the SGLT2 protein on the apical membrane of kidney proximal tubule cells. This prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream. The excess glucose is then excreted in the urine.
References
- 1. Recent Advances on Natural Aryl- C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In the Search of Glycoside-Based Molecules as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]
- 4. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In the Search of Glycoside-Based Molecules as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Pro-xylane and Glycosaminoglycan (GAG) Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Pro-xylane, a C-xyloside derivative, has emerged as a significant bioactive compound in the field of dermatology and cosmetic science for its potent anti-aging properties. This technical guide provides an in-depth analysis of the core mechanism of (S)-Pro-xylane, focusing on its pivotal role in stimulating the synthesis of glycosaminoglycans (GAGs). This document summarizes key quantitative data, details relevant experimental protocols, and visually represents the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix (ECM) in the skin.[1][2] They play a crucial role in maintaining skin hydration, elasticity, and structural integrity.[3] The production of GAGs, such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and dermatan sulfate, declines with age, contributing to the visible signs of skin aging, including wrinkles and loss of firmness.[2] (S)-Pro-xylane, also known as C-β-D-xylopyranoside-2-hydroxy-propane or hydroxypropyl tetrahydropyrantriol, is a xylose derivative designed to counteract this decline by stimulating GAG synthesis.[4][5] Unlike endogenous GAG synthesis which is initiated on a core protein, (S)-Pro-xylane acts as a primer, initiating the elongation of GAG chains independently of core protein synthesis.[5][6] This mechanism leads to an increased production of GAGs, thereby helping to restore the biomechanical properties of the skin.
Mechanism of Action of (S)-Pro-xylane
(S)-Pro-xylane functions as a biomimetic of xyloside, the initiating sugar for GAG synthesis on proteoglycans. However, as a C-glycoside, it is more resistant to enzymatic degradation.[7]
Priming of Glycosaminoglycan Synthesis
The canonical pathway of GAG synthesis begins with the enzymatic transfer of xylose to a serine residue on a core protein by xylosyltransferase.[8] (S)-Pro-xylane bypasses this initial, rate-limiting step. It penetrates the cell and acts as a soluble acceptor for the sequential addition of monosaccharides, thereby initiating the assembly of free GAG chains.[5][6] This process is independent of xylosyltransferase activity, as demonstrated in studies using xylosyltransferase-deficient cells.[6] The primary types of GAGs synthesized through this pathway are chondroitin sulfate and dermatan sulfate.[5][6]
Stimulation of Extracellular Matrix Components
Beyond its direct role in GAG synthesis, (S)-Pro-xylane has been shown to influence the expression and production of other critical ECM components. It can stimulate the synthesis of collagen types I, IV, and VII, which are essential for the structural support of the dermis and the integrity of the dermal-epidermal junction (DEJ).[3] Furthermore, it has been reported to upregulate the expression of key proteoglycans like decorin and perlecan (B1176706), which play roles in collagen fibrillogenesis and basement membrane organization, respectively.[9][10]
Quantitative Data on the Effects of (S)-Pro-xylane
The following tables summarize the quantitative effects of (S)-Pro-xylane on various cellular and molecular parameters as reported in scientific literature.
Table 1: Effect of (S)-Pro-xylane on Sulfated Glycosaminoglycan (sGAG) Secretion in Normal Human Epidermal Keratinocytes (NHEK) [1][6]
| Treatment Time | (S)-Pro-xylane Concentration (mM) | Mean Secreted sGAG (µg/mL) |
| 24 hours | 0 (Control) | Not Detected |
| 0.3 | Not specified in source | |
| 1 | 8.0 | |
| 48 hours | 0 (Control) | Not Detected |
| 0.3 | Not specified in source | |
| 1 | 10.6 |
Table 2: Dose-Dependent Effect of (S)-Pro-xylane on sGAG Secretion in NHEK after 24 hours [1][6]
| (S)-Pro-xylane Concentration (mM) | Mean Secreted sGAG (µg/mL) |
| 0 (Control) | Not Detected |
| 0.01 | Not Detected |
| 0.1 | Detectable |
| 1 | ~8.0 |
| 10 | >8.0 |
Table 3: Effect of Pro-xylane on Collagen I and Hyaluronic Acid (HA) Secretion in Normal Human Dermal Fibroblasts (NHDF)
| Treatment | Concentration | Collagen I Secretion (% of Control) | HA Secretion (% of Control) |
| Pro-xylane | 5 µM | 106% | 133.7% |
| 1 mM | 148.1% | 166.3% |
Table 4: Effect of Pro-xylane on Matrix Metalloproteinase-1 (MMP-1) Secretion in NHDF
| Treatment | Concentration | MMP-1 Secretion (% of Control) |
| Pro-xylane | 5 µM | Minor inhibitory effect |
| 1 mM | Minor inhibitory effect |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of (S)-Pro-xylane's effects on GAG synthesis.
Cell Culture and Treatment
-
Cell Lines: Normal Human Epidermal Keratinocytes (NHEK) and Normal Human Dermal Fibroblasts (NHDF) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for fibroblasts, Keratinocyte-SFM for keratinocytes) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
(S)-Pro-xylane Treatment: (S)-Pro-xylane is dissolved in the culture medium to the desired concentrations (e.g., 0.1 mM to 10 mM). Cells are grown to approximately 80% confluency before treatment for a specified duration (e.g., 24 or 48 hours).[6]
Quantification of Sulfated Glycosaminoglycans (Blyscan™ Assay)[6][11][12][13][14][15]
The Blyscan™ assay is a quantitative dye-binding method for the analysis of sulfated GAGs.
-
Principle: The assay utilizes the 1,9-dimethylmethylene blue (DMMB) dye, which specifically binds to sulfated polysaccharides. The resulting GAG-dye complex precipitates and can be quantified spectrophotometrically after dissociation.
-
Procedure:
-
Sample Preparation: Conditioned culture media or cell lysates are collected. For solid tissues or ECM deposits, a papain digestion step is required to solubilize the sGAGs.
-
Dye Binding: 100 µL of the sample is mixed with 1.0 mL of Blyscan dye reagent in a microcentrifuge tube.
-
Incubation: The tubes are mixed and incubated for 30 minutes at room temperature to allow the formation and precipitation of the sGAG-dye complex.
-
Centrifugation: The tubes are centrifuged at 12,000 rpm for 10 minutes to pellet the complex.
-
Washing: The supernatant (containing unbound dye) is discarded, and the pellet is washed.
-
Dissociation: 1.0 mL of the dissociation reagent is added to the pellet to release the bound dye.
-
Quantification: The absorbance of the dissociated dye solution is measured at 656 nm. The concentration of sGAG is determined by comparing the absorbance to a standard curve generated using known concentrations of chondroitin sulfate.
-
Immunohistochemistry for Collagen IV and VII[16][17]
This protocol is used to visualize the expression and localization of collagen types IV and VII in skin tissue or 3D skin equivalents.
-
Principle: Specific primary antibodies bind to the target collagen proteins. A secondary antibody conjugated to a fluorescent dye or an enzyme then binds to the primary antibody, allowing for visualization by microscopy.
-
Procedure:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated. For frozen sections, fixation with cold acetone (B3395972) is performed.
-
Antigen Retrieval: For paraffin (B1166041) sections, antigen retrieval is often necessary to unmask the epitopes. This is typically done by heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer or by enzymatic digestion with pepsin.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated with the primary antibody against collagen IV or VII at a specific dilution overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled or enzyme-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: For immunofluorescence, the sections are mounted with a mounting medium containing DAPI for nuclear counterstaining and visualized using a fluorescence microscope. For immunohistochemistry with an enzyme-conjugated secondary, a substrate solution is added to produce a colored precipitate, which is then visualized under a light microscope.
-
In Vitro 3D Full-Thickness Skin Equivalent Model[18][19][20][21]
This model provides a more physiologically relevant system to study the effects of topical compounds.
-
Dermal Equivalent Preparation: Human dermal fibroblasts are seeded into a collagen I matrix. The fibroblasts contract the collagen gel over several days to form a dermal equivalent.
-
Epidermal Seeding: Human epidermal keratinocytes are seeded onto the surface of the dermal equivalent.
-
Air-Liquid Interface Culture: After the keratinocytes form a confluent layer, the construct is raised to an air-liquid interface to promote epidermal stratification and differentiation. The culture is maintained for approximately two weeks.
-
Treatment and Analysis: (S)-Pro-xylane can be applied topically to the epidermal surface or added to the culture medium. The skin equivalents can then be harvested for histological analysis, immunohistochemistry, or biochemical assays.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosaminoglycans: Sweet as Sugar Targets for Topical Skin Anti-Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hlextract.com [hlextract.com]
- 4. Exogenous Addition of a C-Xylopyranoside Derivative Stimulates Keratinocyte Dermatan Sulfate Synthesis and Promotes Migration | PLOS One [journals.plos.org]
- 5. dovepress.com [dovepress.com]
- 6. Exogenous Addition of a C-Xylopyranoside Derivative Stimulates Keratinocyte Dermatan Sulfate Synthesis and Promotes Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xylosyltransferase I mediates the synthesis of proteoglycans with long glycosaminoglycan chains and controls chondrocyte hypertrophy and collagen fibers organization of in the growth plate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of extracellular matrix proteoglycans perlecan and decorin in carbon-tetrachloride-injured rat liver and in isolated liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biovendor.com [biovendor.com]
The Role of (S)-Pro-xylane in Extracellular Matrix Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Pro-xylane, a C-glycoside derivative of xylose, has emerged as a significant modulator of the extracellular matrix (ECM), playing a crucial role in skin homeostasis and the mitigation of age-related dermal changes. This technical guide provides an in-depth analysis of the mechanism of action of (S)-Pro-xylane, focusing on its ability to stimulate the synthesis of key ECM components, including glycosaminoglycans (GAGs) and collagens. This document summarizes quantitative data from in vitro studies, details relevant experimental protocols for assessing its efficacy, and visualizes the key signaling pathways involved in its biological activity.
Introduction
The extracellular matrix is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its integrity is paramount for tissue health, and its degradation is a hallmark of aging, leading to wrinkles, loss of elasticity, and reduced hydration. (S)-Pro-xylane, a synthetically derived xylose derivative, has been identified as a potent agent for reinforcing the ECM.[1][2] It is a bioactive C-glycoside that can be absorbed transdermally and acts by targeting the biosynthesis of GAGs and promoting collagen production.[1] This guide will explore the multifaceted role of (S)-Pro-xylane in maintaining and restoring ECM homeostasis.
Mechanism of Action
(S)-Pro-xylane primarily functions by acting as a biomimetic of xyloside, the natural initiator of GAG chain synthesis. In the biosynthesis of proteoglycans, GAG chains are typically attached to a core protein via a xylose residue. (S)-Pro-xylane, being a C-glycoside, can penetrate the cell membrane and act as an artificial primer for the assembly of GAG chains, bypassing the need for a core protein.[3][4] This leads to a significant increase in the production of free GAG chains, which are then secreted into the extracellular space.[3][4]
Stimulation of Glycosaminoglycan (GAG) Synthesis
(S)-Pro-xylane has been shown to potently stimulate the synthesis of GAGs, particularly chondroitin (B13769445) sulfate (B86663) (CS) and dermatan sulfate (DS), in fibroblasts.[5] In vitro studies on reconstituted dermis have demonstrated a significant increase in GAGs in the extracellular medium following treatment with a C-xyloside like (S)-Pro-xylane.[5] These newly synthesized GAGs, however, exhibit altered structural features, including reduced chain size and increased O-sulfation.[5]
Promotion of Collagen Synthesis
In addition to its profound effect on GAGs, (S)-Pro-xylane also promotes the synthesis of key collagens that are crucial for the structural integrity of the dermal-epidermal junction (DEJ) and the dermis. It has been shown to upregulate the deposition of Collagen IV and Collagen VII, which are essential for anchoring the epidermis to the dermis.[2] Furthermore, it stimulates the synthesis of dermal collagen, including the abundant Type I collagen.[6]
Quantitative Effects on ECM Components
The efficacy of (S)-Pro-xylane in stimulating the production of ECM components has been quantified in several in vitro studies. The following tables summarize the key findings.
| Component | Cell/Tissue Model | Concentration | Fold Increase | Reference |
| Glycosaminoglycans (GAGs) | Reconstituted Dermis | Not Specified | 15-fold | [5] |
Table 1: Effect of (S)-Pro-xylane (C-Xyloside) on Glycosaminoglycan (GAG) Production
| Component | Cell Model | Concentration | % Increase (vs. Control) | Reference |
| Type I Collagen (Col I) | Normal Human Dermal Fibroblasts (NHDF) | 5 µM | 106% | [7] |
| Type I Collagen (Col I) | Normal Human Dermal Fibroblasts (NHDF) | 1 mM | 148.1% | [7] |
| Hyaluronic Acid (HA) | Normal Human Dermal Fibroblasts (NHDF) | 5 µM | 133.7% | [7] |
| Hyaluronic Acid (HA) | Normal Human Dermal Fibroblasts (NHDF) | 1 mM | 166.3% | [7] |
Table 2: Effect of (S)-Pro-xylane on Type I Collagen and Hyaluronic Acid Secretion
Signaling Pathways
(S)-Pro-xylane's influence on the ECM is mediated through specific signaling pathways. A key pathway involves the Fibroblast Growth Factor (FGF) signaling, particularly FGF-10. (S)-Pro-xylane-induced GAGs, especially dermatan sulfate, can act as cofactors for FGF-10, enhancing its ability to stimulate keratinocyte migration and proliferation through the FGF receptor 2-IIIb (FGFR2-IIIb).[4][8] Furthermore, (S)-Pro-xylane has been shown to induce the expression of CD44, a key cell surface receptor for hyaluronic acid, and syndecan-1, a transmembrane heparan sulfate proteoglycan.[2][9] These molecules are critical for cell-matrix interactions, wound healing, and maintaining ECM structure.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of (S)-Pro-xylane's effects on the extracellular matrix.
In Vitro Human Dermal Fibroblast Culture and Treatment
-
Cell Culture: Normal Human Dermal Fibroblasts (NHDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For experiments, fibroblasts are seeded into 6-well plates at a density of 1 x 10^5 cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is then replaced with fresh medium containing various concentrations of (S)-Pro-xylane (e.g., 5 µM and 1 mM). A vehicle control (the solvent used to dissolve (S)-Pro-xylane) is also included.
-
Incubation: Cells are incubated with the treatment for a specified period (e.g., 48 or 72 hours) before analysis.
Quantification of Type I Collagen Synthesis (Sirius Red Assay)
-
Sample Collection: After the treatment period, the cell culture supernatant is collected to measure secreted collagen. The cell layer is washed with Phosphate-Buffered Saline (PBS).
-
Staining of Secreted Collagen:
-
To 100 µL of culture supernatant, 500 µL of Sirius Red solution (0.1% Direct Red 80 in picric acid) is added.
-
The mixture is incubated at room temperature for 30 minutes with gentle shaking.
-
The collagen-dye precipitate is pelleted by centrifugation at 12,000 x g for 10 minutes.
-
The supernatant is discarded, and the pellet is washed with 0.1 M HCl to remove unbound dye.
-
The pellet is then dissolved in 0.5 M NaOH.
-
-
Quantification: The absorbance of the dissolved pellet is measured at 540 nm using a microplate reader. A standard curve is generated using known concentrations of purified Type I collagen.
Quantification of Sulfated Glycosaminoglycan (sGAG) Synthesis (DMMB Assay)
-
Sample Preparation:
-
After treatment, the culture medium is collected, and the cell layer is lysed using a papain digestion solution (0.1 M sodium acetate, 5 mM EDTA, 5 mM L-cysteine-HCl, and 125 µg/mL papain) at 60°C for 3 hours.
-
-
DMMB Reaction:
-
Aliquots of the digested cell lysate or culture medium are mixed with a 1,9-dimethylmethylene blue (DMMB) dye solution.
-
The mixture is incubated at room temperature for 30 minutes.
-
-
Quantification:
-
The absorbance is measured at 525 nm.
-
A standard curve is prepared using known concentrations of chondroitin sulfate.
-
The sGAG content is normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
-
Conclusion
(S)-Pro-xylane demonstrates a significant and multifaceted role in the maintenance of extracellular matrix homeostasis. Its ability to act as a primer for GAG synthesis, leading to a substantial increase in their production, coupled with its capacity to stimulate the synthesis of critical collagens, underscores its potential as a potent agent in dermatology and cosmetic science. The elucidation of its mechanism of action, particularly its interplay with the FGF signaling pathway and key cell surface receptors, provides a strong scientific basis for its application in addressing the signs of skin aging. The experimental protocols detailed herein offer a framework for the continued investigation and validation of (S)-Pro-xylane and other novel ECM-modulating compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) [benchchem.com]
- 7. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGF-10 and specific structural elements of dermatan sulfate size and sulfation promote maximal keratinocyte migration and cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of proteoglycans and hyaluronan during wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel mechanism in wound healing: Laminin 332 drives MMP9/14 activity by recruiting syndecan-1 and CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-Pro-xylane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pro-xylane, chemically known as (2S,3R,4S,5R)-2-[(2S)-2-hydroxypropyl]oxane-3,4,5-triol, is the S-enantiomer of Pro-xylane, a C-glycoside derivative of xylose.[1][2] Developed as a biomimetic molecule, it is a significant anti-aging active ingredient designed to counteract the signs of skin aging by stimulating the biosynthesis of essential components of the extracellular matrix (ECM).[3][4] Synthesized from beech wood-derived xylose using an environmentally friendly, "green chemistry" process, Pro-xylane acts as an activator of glycosaminoglycan (GAGs) synthesis, which is crucial for maintaining skin hydration, elasticity, and structural integrity.[3][5] Its small molecular weight allows for effective penetration into the skin, where it targets the epidermis, dermis, and the dermal-epidermal junction (DEJ).[6][7]
Physicochemical Properties
The fundamental properties of (S)-Pro-xylane are summarized below. These characteristics are critical for formulation development and understanding its bioavailability.
| Property | Value |
| Molecular Formula | C₈H₁₆O₅ |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | (2S,3R,4S,5R)-2-[(2S)-2-hydroxypropyl]oxane-3,4,5-triol |
| CAS Number | 868156-46-1 |
| Appearance | White to off-white solid powder |
| Solubility | DMSO: 250 mg/mL (1300.66 mM) |
| LogP | -1.8 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 5 |
(Data sourced from PubChem CID 59696975)[8]
Synthesis of Pro-xylane
Pro-xylane is synthesized via a two-step chemical process that adheres to the principles of green chemistry, primarily using water as a solvent.[9] This method ensures a more sustainable and environmentally friendly production cycle compared to traditional organic synthesis routes.
Synthesis Workflow
The synthesis begins with D-xylose, a natural sugar sustainably sourced from beech trees.[10]
Experimental Protocol: Chemical Synthesis
-
Step 1: C-Glycosylation (Knoevenagel Condensation) : D-xylose is reacted with acetylacetone in an alkaline aqueous solution.[11] Initially, strong bases like sodium hydroxide (B78521) were used, but newer methods employ milder bases such as sodium carbonate or anion exchange resins to improve yield and safety.[11] This condensation reaction forms the C-glycosidic bond, resulting in a ketone intermediate, 1-C-(β-D-xylopyranosyl)-acetone.[11][12]
-
Step 2: Reduction : The carbonyl group of the ketone intermediate is then reduced.[11] This can be achieved using reducing agents like sodium borohydride or through catalytic hydrogenation with catalysts such as Ruthenium on carbon (Ru/C).[10] The reduction of the ketone yields the final diol product, Pro-xylane.[11] The (S)-enantiomer, (S)-Pro-xylane, which demonstrates superior biological activity, can be obtained through stereoselective synthesis methods, such as using specific catalysts like [RuCl(cymene)(S-BINAP)]Cl during hydrogenation.[13][14]
Mechanism of Action
Pro-xylane exerts its anti-aging effects by stimulating the production of key molecules in the skin's extracellular matrix (ECM), particularly Glycosaminoglycans (GAGs) and specific types of collagen. This action helps to restructure and reinforce the skin's support tissues.[6][15]
Signaling Pathway and Cellular Effects
Pro-xylane functions at multiple levels within the skin:
-
In the Epidermis : It promotes the synthesis of GAGs, such as hyaluronic acid, and up-regulates the expression of GAG receptors like CD44.[6] This enhances the skin's ability to retain moisture, improves barrier function, and reduces transepidermal water loss.[6]
-
At the Dermal-Epidermal Junction (DEJ) : The DEJ is a critical interface that connects the epidermis to the dermis. Pro-xylane stimulates the production of key structural proteins within the DEJ, including Collagen IV and Collagen VII.[7][16] This strengthens the connection, improving skin cohesion and reducing sagging.[16]
-
In the Dermis : It stimulates dermal fibroblasts to produce GAGs and also boosts the synthesis of pro-collagen I and fibrillin-1.[6] These molecules are fundamental components of the dermal ECM, contributing directly to the skin's firmness and elasticity.[6][7]
Experimental Evidence and Protocols
The efficacy of Pro-xylane has been substantiated through both in vitro and in vivo studies.
In Vitro Studies on Reconstructed Skin Models
In vitro testing often utilizes reconstructed human skin models (e.g., Episkin™, SkinEthic™) to assess the biological effects of topical compounds in a system that mimics human skin architecture.[9][17]
Experimental Protocol Outline: Reconstructed Skin Model
-
Model Preparation : A full-thickness or epidermal skin equivalent is cultured. This involves seeding human keratinocytes (and fibroblasts for full-thickness models) onto a substrate (e.g., de-epidermized dermis or a polycarbonate filter) and culturing them at the air-liquid interface to promote stratification and differentiation, forming a structure analogous to human epidermis.[18][19][20]
-
Topical Application : A formulation containing Pro-xylane is applied topically to the surface of the reconstructed tissue. A control formulation (vehicle) is applied to a separate set of tissues.
-
Incubation : The tissues are incubated for a defined period (e.g., 24-48 hours) to allow for the penetration and action of the active ingredient.[21]
-
Endpoint Analysis : Following incubation, the tissues are harvested for analysis. Common endpoints include:
-
Histology/Immunohistochemistry : Tissues are fixed, sectioned, and stained (e.g., with antibodies for Collagen IV, Collagen VII, or GAGs) to visualize changes in tissue structure and protein expression.[9][17]
-
Gene Expression Analysis : RNA is extracted from the tissue, and qPCR is performed to quantify the expression of genes related to GAG synthesis and ECM proteins.
-
Biochemical Assays : Tissues can be homogenized to quantify the total amount of synthesized GAGs (e.g., via Blyscan™ assay).
-
Studies using these models have shown that Pro-xylane stimulates GAG production and the synthesis of type VII collagen at the DEJ.[9]
In Vivo Clinical Studies
A key study investigated the effects of a topical serum containing 3% Pro-xylane on the skin of post-menopausal women, a demographic where estrogen deprivation leads to decreased collagen synthesis, reduced elasticity, and increased dryness.[22][23]
Clinical Trial Protocol: Study on Post-Menopausal Women
-
Study Design : A multicentre, prospective, randomized, evaluator-blinded study.[22][24]
-
Participants : 240 healthy, post-menopausal Caucasian women (aged 55-65) with clinical signs of skin aging and dryness.[22]
-
Intervention : Participants were divided into two groups.
-
Group A: Applied a serum containing 3% Pro-xylane plus a moisturizing cream.
-
Group B: Applied the moisturizing cream alone (control).
-
-
Duration : 60 days of daily application.[22]
-
Assessments :
-
Clinical Scoring : Dermatologists assessed signs of aging (e.g., facial ptosis, nasolabial folds) using photonumeric scales at Day 0 and Day 60.[22]
-
Lipid Analysis : Quantitative analysis of skin surface lipids (sebum and epidermal lipids) was performed.[22]
-
Subject Self-Assessment : Participants reported their perception of improvement in skin characteristics.[22]
-
Quantitative Data Summary
The aforementioned clinical study yielded statistically significant quantitative improvements in the composition of skin surface lipids in the Pro-xylane group compared to the control group after 60 days.[22]
| Lipid Component | % Increase in Pro-xylane Group (vs. Control) | Statistical Significance |
| Total Lipid Weight | +19% | p < 0.05 |
| Squalene | +16% | p < 0.05 |
| Sterols | +27% | p < 0.05 |
| Free Fatty Acids | +34% | p < 0.05 |
| Wax Esters | +56% | p < 0.05 |
| Glycerides | +98% | p < 0.05 |
| Neutral Lipids | +49% | p < 0.05 |
(Data from Bouloc A, et al., Acta Derm Venereol, 2017)[22]
These results indicate that Pro-xylane not only improves visible signs of aging but also helps restore the skin's lipid profile, which is crucial for barrier function and is often compromised in menopausal skin.[22][25]
Conclusion
(S)-Pro-xylane is a well-characterized, synthetically accessible C-glycoside with a clear mechanism of action centered on the stimulation of GAGs and structural collagens. Its development via green chemistry principles and robust validation through in vitro and in vivo clinical trials underscore its significance as a potent and versatile active ingredient for addressing the multifaceted nature of skin aging. The quantitative evidence demonstrates its ability to significantly improve skin structure, function, and composition, making it a valuable tool for researchers and professionals in the fields of dermatology and cosmetic science.
References
- 1. Pro-xylane | Hydroxypropyl tetrahydropyrantriol | TargetMol [targetmol.com]
- 2. (S)-Pro-xylane|CAS 868156-46-1|DC Chemicals [dcchemicals.com]
- 3. Pro-xylane Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Pro-Xylane in Skincare: Benefits, Mechanism & Usage 2025 [zicail.com]
- 5. helenarubinstein.co.uk [helenarubinstein.co.uk]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. us.huatengsci.com [us.huatengsci.com]
- 8. (S)-Pro-xylane | C8H16O5 | CID 59696975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sincerechemical.com [sincerechemical.com]
- 11. guidechem.com [guidechem.com]
- 12. [PDF] Synthesis of Pro-Xylane: a new biologically active C-glycoside in aqueous media. | Semantic Scholar [semanticscholar.org]
- 13. (S)-Pro-xylane CAS#: 868156-46-1 [m.chemicalbook.com]
- 14. (S)-Pro-xylane | 868156-46-1 [chemicalbook.com]
- 15. hlextract.com [hlextract.com]
- 16. Page loading... [wap.guidechem.com]
- 17. medicaljournalssweden.se [medicaljournalssweden.se]
- 18. Skin Equivalent Models: Protocols for In Vitro Reconstruction for Dermal Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol to reconstruct an in vitro 3D full-thickness skin equivalent model with collagen I in 6- and 12-well inserts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. toxicology.org [toxicology.org]
- 22. A Compensating Skin Care Complex Containing Pro-xylane in Menopausal Women: Results from a Multicentre, Evaluator-blinded, Randomized Study | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 23. A Compensating Skin Care Complex Containing Pro-xylane in Menopausal Women: Results from a Multicentre, Evaluator-blinded, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Compensating Skin Care Complex Containing Pro-xylane in Menopausal Women: Results from a Multicentre, Evaluator-blinded, Randomized Study - QIMA Life Sciences [qima-lifesciences.com]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biochemical Pathway of (S)-Pro-xylane Activity
Abstract
(S)-Pro-xylane, the stereospecific S-enantiomer of Hydroxypropyl Tetrahydropyrantriol, is a bioactive C-glycoside derived from xylose through principles of green chemistry.[1][2][3] Its primary mechanism of action involves serving as a biomimetic primer for the synthesis of glycosaminoglycans (GAGs), crucial components of the skin's extracellular matrix (ECM).[4][5][6] By directly initiating the assembly of GAG chains, (S)-Pro-xylane bypasses the conventional, rate-limiting synthesis on core proteins, leading to a significant upregulation of GAGs, particularly chondroitin (B13769445)/dermatan sulfate (B86663) and hyaluronic acid.[7][8][9] This activity triggers a cascade of downstream effects, including the enhanced production of key structural proteins such as Collagen Types I, IV, and VII, and proteoglycans like syndecans.[10][11][12] The cumulative result is a reinforcement of the ECM, a strengthening of the dermal-epidermal junction (DEJ), and a measurable improvement in the biomechanical properties of the skin, including elasticity and hydration.[10][13][14] This document provides a detailed overview of this biochemical pathway, supported by quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.
Introduction
The Extracellular Matrix (ECM) and Skin Aging
The structural and functional integrity of the skin is maintained by the extracellular matrix (ECM), a complex network of macromolecules primarily composed of collagens, elastin, proteoglycans, and glycosaminoglycans (GAGs).[8] GAGs, such as hyaluronic acid and dermatan sulfate, are long unbranched polysaccharides that, due to their hydrophilic nature, are critical for maintaining skin hydration, turgor, and resilience.[10][11] During the aging process, the synthesis of these vital ECM components diminishes, while degradation by enzymes like matrix metalloproteinases (MMPs) increases, leading to a loss of structural integrity, reduced hydration, and the formation of wrinkles.[2][8]
(S)-Pro-xylane: A Bioactive C-Glycoside
(S)-Pro-xylane (CAS: 868156-46-1) is a C-glycoside derivative of xylose, a natural sugar sustainably sourced from beech wood.[2][3] It is synthesized via a two-step "green chemistry" process, making it an environmentally friendly active ingredient.[2][3] As a C-glycoside, it possesses enhanced metabolic stability compared to naturally occurring O-glycosides.[9][15] Research has identified the (β, S) conformation as the dominant and more biologically active form of the molecule, which is the focus of this guide.[2][11]
Core Mechanism of Action: Priming Glycosaminoglycan (GAG) Synthesis
The foundational activity of (S)-Pro-xylane stems from its function as a C-xyloside, which directly initiates GAG biosynthesis.
Bypassing Canonical Proteoglycan Synthesis
In the canonical pathway, GAG synthesis is initiated on a specific serine residue of a core protein, a process catalyzed by xylosyltransferase.[5][8] This results in the formation of a proteoglycan, a large molecule consisting of a core protein with one or more covalently attached GAG chains. This process is tightly regulated and can be a rate-limiting step in ECM production.
The C-Xyloside Pathway
(S)-Pro-xylane penetrates the cell membrane and acts as a soluble, high-affinity substrate for the enzymes of the GAG synthesis machinery.[8] It effectively mimics the initial xylose linkage, thereby priming the assembly of GAG chains directly onto the (S)-Pro-xylane molecule, independent of a core protein.[5][16] This bypass mechanism leads to a substantial increase in the production and secretion of free GAG chains.[8][16] Studies have shown that xylosides can generate 5 to 20 times more GAG chains than endogenous core proteins.[16]
Downstream Biochemical and Cellular Effects
The significant increase in free GAG chains initiated by (S)-Pro-xylane triggers a broad spectrum of activities that remodel and reinforce the skin's structure.
Stimulation of GAGs and Proteoglycans
(S)-Pro-xylane potently stimulates the synthesis of various GAGs. In vitro studies on keratinocytes and reconstructed dermal tissues show a dramatic increase in secreted sulfated GAGs, primarily identified as chondroitin sulfate/dermatan sulfate (CS/DS).[5][9] It also effectively promotes the synthesis of hyaluronic acid, a non-sulfated GAG critical for skin moisture.[7][11][17] Concurrently, it upregulates the expression of proteoglycans, such as the transmembrane syndecans, which act as co-receptors and are involved in cell signaling and adhesion.[10][11][12]
Promotion of Collagen Synthesis
The molecule promotes the synthesis of several crucial collagen types.[7][18] It has been shown to increase the production of Collagen Type I, the most abundant collagen in the dermis, which provides its main structural support.[11][12] Furthermore, it specifically upregulates Collagen Type IV and Type VII.[2][19][20]
Reinforcement of the Dermal-Epidermal Junction (DEJ)
The DEJ is a specialized basement membrane zone that anchors the epidermis to the dermis. Its integrity is vital for skin's mechanical stability and nutrient exchange. By stimulating the synthesis of Collagen Type IV (a major component of the lamina densa) and Collagen Type VII (the main component of anchoring fibrils), along with other key proteins like laminin (B1169045) and perlecan, (S)-Pro-xylane strengthens the structure and cohesion of the DEJ.[2][10][12]
Upregulation of Hyaluronic Acid Receptor (CD44)
(S)-Pro-xylane has been shown to increase the expression of CD44, the primary cell surface receptor for hyaluronic acid.[11][12][21] This upregulation enhances the ability of epidermal cells to bind and utilize hyaluronic acid, further contributing to improved skin hydration and cellular signaling.[11] This effect has been demonstrated to be specific to the (S)-enantiomer.[11]
Quantitative Efficacy Data
The biochemical activity of (S)-Pro-xylane has been quantified in numerous in vitro and clinical studies. The following tables summarize key findings.
Table 1: In Vitro GAG Synthesis Stimulation
| Model System | Concentration | Duration | Outcome | Reference |
|---|---|---|---|---|
| Human Fibroblasts | 0.3 - 3.0 mM | 96 h | Stimulation of GAG synthesis | [7][17] |
| Human Keratinocytes | 1.0 mM | 48 h | 10.6 µg/ml increase in secreted sulfated GAGs | [5] |
| Reconstructed Dermis | Not Specified | Not Specified | 15-fold increase in extracellular GAGs (CS/DS) |[9] |
Table 2: In Vitro Effects on ECM Components in Normal Human Dermal Fibroblasts (NHDF)
| Treatment | Collagen I Secretion (% Increase) | Hyaluronic Acid (HA) Secretion (% Increase) | MMP-1 Level (% of Control) | ROS Level (% of Control) | Reference |
|---|---|---|---|---|---|
| Pro-xylane (5 µM) | 106.0% | 133.7% | Minor Inhibition | 59.3% | [22] |
| Pro-xylane (1 mM) | 148.1% | 166.3% | Minor Inhibition | 67.5% |[22] |
Table 3: Summary of Clinical Study Outcomes in Menopausal Women (3% Pro-xylane Serum vs. Moisturizer Alone)
| Parameter | Duration | Result | Significance | Reference |
|---|---|---|---|---|
| Facial Ptosis | 60 Days | Statistically significant improvement | p < 0.05 | |
| Nasolabial Folds | 60 Days | Statistically significant improvement | p < 0.05 | |
| Radiance | 60 Days | Statistically significant improvement | p < 0.05 |
| Complexion Evenness | 60 Days | Statistically significant improvement | p < 0.05 | |
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the activity of (S)-Pro-xylane.
Protocol: Quantification of Sulfated GAG Synthesis in Keratinocytes
This protocol is based on the methodology described by Muto J, et al. (2011).[5]
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured to near confluence in appropriate growth media.
-
Treatment: The growth medium is replaced with fresh medium containing various concentrations of (S)-Pro-xylane (e.g., 0.1 mM to 10 mM) or a vehicle control.
-
Incubation: Cells are incubated for specified time points (e.g., 24 and 48 hours).
-
Sample Collection: At each time point, the culture medium (supernatant) and cell lysates are collected separately.
-
GAG Quantification: The amount of sulfated GAGs in the medium and lysates is measured using a quantitative dye-binding assay, such as the 1,9-dimethylmethylene blue (DMMB) assay. A standard curve is generated using known concentrations of chondroitin sulfate.
-
Data Analysis: The concentration of sulfated GAGs (µg/ml) is calculated for each treatment group and compared to the vehicle control.
Protocol: Analysis of ECM Component Secretion in Fibroblasts
This protocol is inferred from the study by Li Y, et al. (2025).[22]
-
Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are seeded in multi-well plates and cultured until they reach approximately 80% confluence.
-
Treatment: Cells are treated with serum-free medium containing (S)-Pro-xylane at various concentrations (e.g., 1 µM to 2 mM) or a vehicle control.
-
Incubation: The cells are incubated for a period sufficient for protein secretion (e.g., 48-72 hours).
-
Supernatant Collection: The culture supernatant is collected and centrifuged to remove cellular debris.
-
Quantification: The concentrations of secreted Collagen Type I and Hyaluronic Acid in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA). The activity of secreted MMP-1 can also be measured using an activity assay or ELISA.
-
Data Analysis: Results are normalized to total protein content of the cell lysate or cell count and expressed as a percentage of the vehicle control group.
Protocol: Clinical Evaluation of Anti-Aging Efficacy
This protocol is based on the multicentre, evaluator-blinded, randomized study by Bouloc A, et al. (2017).
-
Subject Recruitment: A cohort of subjects meeting specific criteria (e.g., post-menopausal women, aged 50-65, with signs of facial aging) is recruited.
-
Randomization: Subjects are randomly assigned to one of two groups: Group A (test product containing X% (S)-Pro-xylane plus a standard moisturizer) or Group B (placebo/vehicle control, i.e., the standard moisturizer alone).
-
Blinding: The clinical evaluators who assess the subjects' skin are blinded to the treatment assignments.
-
Application: Subjects are instructed to apply the assigned product daily for a defined study period (e.g., 60 days).
-
Clinical Assessment: At baseline (Day 0) and at the end of the study period (Day 60), blinded evaluators assess various signs of skin aging (e.g., facial ptosis, nasolabial folds, wrinkles, skin firmness) using validated photonumeric scales.
-
Instrumental Measurement (Optional): Objective measurements of skin hydration (corneometry), elasticity (cutometry), and wrinkle depth (topometry) can be performed.
-
Statistical Analysis: The changes in scores from baseline to Day 60 are calculated for each group. Statistical tests (e.g., t-test or ANOVA) are used to determine if the improvements in the test product group are statistically significant compared to the control group.
Conclusion
The biochemical pathway of (S)-Pro-xylane is multifaceted, originating from its unique ability to act as a C-xyloside primer for glycosaminoglycan synthesis. This core mechanism initiates a cascade of beneficial downstream effects, including the robust stimulation of collagen and proteoglycan production, which collectively reinforce the extracellular matrix and the dermal-epidermal junction. The quantitative data from both in vitro and clinical studies provide strong evidence for its efficacy in improving skin structure and counteracting the visible signs of aging. For researchers and drug development professionals, (S)-Pro-xylane represents a well-characterized, potent modulator of ECM homeostasis with significant applications in dermatology and cosmetic science.
References
- 1. lorealparisusa.com [lorealparisusa.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. lorealparis.co.in [lorealparis.co.in]
- 4. amsbio.com [amsbio.com]
- 5. Exogenous Addition of a C-Xylopyranoside Derivative Stimulates Keratinocyte Dermatan Sulfate Synthesis and Promotes Migration | PLOS One [journals.plos.org]
- 6. Synthesis of Pro-Xylane: a new biologically active C-glycoside in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helenarubinstein.co.uk [helenarubinstein.co.uk]
- 11. Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) [benchchem.com]
- 12. plamed.cn [plamed.cn]
- 13. Pro-Xylane in Skincare: Benefits, Mechanism & Usage 2025 [zicail.com]
- 14. Pro-Xylane (Hydroxypropyl Tetrahydropyrantriol): A Brea... [sbsgenetech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Aging Skincare | Stimulates Glycosaminoglycans | EP 1854857 | NMT Biotech [nmtbiotech.net]
- 19. us.huatengsci.com [us.huatengsci.com]
- 20. dmcostech.com [dmcostech.com]
- 21. researchgate.net [researchgate.net]
- 22. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Evidence for (S)-Pro-xylane Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro evidence supporting the efficacy of (S)-Pro-xylane (also known as C-β-D-xylopyranoside-2-hydroxy-propane or Hydroxypropyl Tetrahydropyrantriol). (S)-Pro-xylane is a C-glycoside derivative of xylose, a natural sugar found in beechwood, developed using principles of green chemistry.[1][2] It is designed to stimulate the synthesis of essential components of the extracellular matrix (ECM), playing a crucial role in maintaining skin structure, hydration, and elasticity.[1][3] This document summarizes key quantitative data, details experimental methodologies from pivotal in-vitro studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Stimulation of Glycosaminoglycans (GAGs)
The primary mechanism of (S)-Pro-xylane is the stimulation of glycosaminoglycan (GAG) biosynthesis.[1][3] GAGs are long, unbranched polysaccharides that are a major component of the skin's extracellular matrix. Their ability to bind large amounts of water is critical for skin hydration and turgor.[1] (S)-Pro-xylane acts as a precursor, initiating the assembly of GAG chains.[4] This leads to an increase in the production of various GAGs, including hyaluronic acid, chondroitin (B13769445) sulfate, and dermatan sulfate.[1][4][5]
Quantitative Data from In-Vitro Studies
The following tables summarize the key quantitative findings from in-vitro studies on (S)-Pro-xylane and its derivatives.
Table 1: Effects of (S)-Pro-xylane and its Derivatives on Glycosaminoglycan (GAG) Synthesis
| Cell/Tissue Model | Compound | Concentration | Duration | Outcome | Quantitative Result | Source(s) |
| Reconstituted Dermal Tissue | C-Xyloside | Not Specified | Not Specified | GAGs in extracellular medium | 15-fold increase | [5] |
| 3D Oral Mucosa Model | C-xylopyranoside derivative (XPP) | 2 mM | 48 hours | Secreted GAGs (s-GAG) by oral keratinocytes | Significant increase | |
| 3D Oral Mucosa Model | C-xylopyranoside derivative (XPP) | 2 mM | Not Specified | Cell-associated GAGs | 20% increase | |
| Human Dermal Fibroblasts | (S)-Pro-xylane | 0.3 - 3.0 mM | 96 hours | GAG Synthesis | Stimulation of GAG synthesis | [6] |
| Normal Adult Human Dermal Fibroblasts | Pro-xylane | 1 mM | Not Specified | Hyaluronic Acid Secretion | 166.3% increase | [7] |
| Normal Adult Human Dermal Fibroblasts | Pro-xylane | 5 µM | Not Specified | Hyaluronic Acid Secretion | 133.7% increase | [7] |
Table 2: Effects of (S)-Pro-xylane and its Derivatives on Collagen Synthesis
| Cell/Tissue Model | Compound | Concentration | Duration | Outcome | Quantitative Result | Source(s) |
| Dermal Fibroblasts | C-Xyloside | 0.4 mg/mL | 18 hours | Collagen VII α1 mRNA levels | 357% increase (p < 0.01) | [8] |
| Dermal Fibroblasts | C-Xyloside | 0.08 mg/mL | 18 hours | Collagen VII α1 mRNA levels | 201% increase (p < 0.01) | [8] |
| Dermal Fibroblasts | C-Xyloside | 0.4 mg/mL | 18 hours | Collagen IV α1 mRNA levels | 136% increase (tendency, p = 0.13) | [8] |
| Dermal Fibroblasts | C-Xyloside | 0.08 mg/mL | 18 hours | Collagen IV α1 mRNA levels | 112% increase (not significant) | [8] |
| Normal Adult Human Dermal Fibroblasts | Pro-xylane | 1 mM | Not Specified | Collagen I Secretion | 148.1% increase | [7] |
| Normal Adult Human Dermal Fibroblasts | Pro-xylane | 5 µM | Not Specified | Collagen I Secretion | 106% increase | [7] |
Experimental Protocols
This section outlines the methodologies employed in key in-vitro studies to evaluate the efficacy of (S)-Pro-xylane.
Cell Culture and Treatment
-
Human Dermal Fibroblasts: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of (S)-Pro-xylane or a vehicle control. The incubation period typically ranges from 24 to 96 hours.
-
Reconstructed Skin Models: Commercially available reconstructed skin models (e.g., Episkin™) or in-house developed models are often used. These models consist of a dermal equivalent populated with human fibroblasts and an overlying stratified epidermis of human keratinocytes. The models are cultured at the air-liquid interface. (S)-Pro-xylane is typically applied topically to the surface of the epidermis or incorporated into the culture medium.
Quantification of GAGs and Hyaluronic Acid
-
Glycosaminoglycan Quantification: The amount of sulfated GAGs secreted into the culture medium or associated with the cell layer can be quantified using a dimethylmethylene blue (DMMB) dye-binding assay. The absorbance is measured spectrophotometrically at approximately 525 nm.
-
Hyaluronic Acid Quantification: Hyaluronic acid levels in the culture supernatant are typically measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Quantification of Collagen Synthesis
-
Collagen Protein Levels: The amount of collagen secreted into the culture medium or deposited in the extracellular matrix can be determined by ELISA or Western blotting using specific antibodies against different collagen types (e.g., Collagen I, IV, VII).
-
Collagen Gene Expression: The expression of collagen genes is analyzed by quantitative real-time polymerase chain reaction (qRT-PCR). Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is then performed using specific primers for the target collagen genes (e.g., COL1A1, COL4A1, COL7A1) and a reference gene (e.g., GAPDH) for normalization.
Immunohistochemistry and Immunofluorescence
These techniques are used to visualize the localization and expression of specific proteins within the reconstructed skin models.
-
Protocol:
-
Tissue samples are fixed, embedded in paraffin, and sectioned.
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using appropriate buffers and heat.
-
Sections are blocked to prevent non-specific antibody binding.
-
Incubation with primary antibodies specific to the target proteins (e.g., Collagen IV, Collagen VII, CD44, Syndecans).
-
Incubation with a secondary antibody conjugated to a fluorescent dye (for immunofluorescence) or an enzyme (for immunohistochemistry).
-
Visualization using a fluorescence microscope or a light microscope after the addition of a chromogenic substrate.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of (S)-Pro-xylane and a typical experimental workflow.
Caption: Proposed signaling pathway for (S)-Pro-xylane in skin cells.
Caption: General experimental workflow for in-vitro testing of (S)-Pro-xylane.
Conclusion
The in-vitro evidence strongly supports the efficacy of (S)-Pro-xylane in stimulating key components of the skin's extracellular matrix. Through the upregulation of GAGs, including hyaluronic acid, and various types of collagen, (S)-Pro-xylane demonstrates its potential to improve skin hydration, structure, and the integrity of the dermal-epidermal junction. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of dermatology and cosmetic science.
References
- 1. Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. us.huatengsci.com [us.huatengsci.com]
- 4. dovepress.com [dovepress.com]
- 5. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Beyond the Surface: An In-depth Technical Guide to the Non-Cosmetic Research Applications of (S)-Pro-xylane
For Researchers, Scientists, and Drug Development Professionals
(S)-Pro-xylane, a C-xyloside known scientifically as C-β-D-xylopyranoside-2-hydroxy-propane, is a synthetic molecule lauded for its anti-aging properties in cosmetics. However, its fundamental biological activity—the potent stimulation and modulation of glycosaminoglycan (GAG) biosynthesis—opens a portfolio of opportunities for therapeutic applications far beyond skincare. This technical guide delves into the core mechanism of (S)-Pro-xylane, presenting quantitative data, detailed experimental protocols, and exploring its potential in oncology, inflammatory conditions, and fibrotic diseases.
Core Mechanism of Action: Modulation of Glycosaminoglycan Synthesis
(S)-Pro-xylane acts as a competitive primer for GAG chain synthesis. It penetrates the cell membrane and intercepts the GAG biosynthesis pathway, serving as an artificial acceptor for the assembly of GAG chains that are typically initiated on core proteins of proteoglycans.[1][2][3] This action is stereospecific, with the (S)-conformation demonstrating significantly higher biological activity than the (R)-conformation.
The primary consequence of (S)-Pro-xylane intervention is a significant increase in the synthesis and secretion of free GAG chains.[2][4] Notably, it selectively primes the assembly of chondroitin (B13769445) sulfate (B86663) (CS) and dermatan sulfate (DS).[2] These newly synthesized GAGs exhibit distinct structural features compared to their endogenous counterparts:
-
Reduced Chain Size: The GAG chains produced are significantly shorter.[2]
-
Altered Sulfation Patterns: There is an increase in overall O-sulfation, particularly a shift in the 4-O/6-O sulfation ratio of chondroitin/dermatan sulfate.[2][5]
-
Modified Uronic Acid Content: Changes in the content and distribution of iduronic acid within the GAG chains have been observed.[2]
These structural alterations are not merely incidental; they fundamentally change the biological activity of the GAGs, including their ability to bind to and modulate the activity of growth factors like Hepatocyte Growth Factor (HGF).[2]
Quantitative Data on (S)-Pro-xylane-Induced GAG Modulation
The following tables summarize the quantitative effects of C-Xyloside on GAG synthesis and composition, primarily derived from studies on reconstructed dermal tissue models.[2][4]
Table 1: Effect of C-Xyloside on GAG Synthesis
| Parameter | Control | C-Xyloside Treated | Fold Change | Reference |
| Secreted GAGs | Normalized to 1 | ~15 | 15x increase | [2][4] |
| Tissue-Associated GAGs | No significant change | No significant change | - | [4] |
Table 2: Disaccharide Composition of Secreted Chondroitin Sulfate/Dermatan Sulfate (CS/DS)
| Disaccharide Species | Control (%) | C-Xyloside Treated (%) | Reference |
| Unsulfated (ΔDi-0S) | 50 | 7 | [2] |
| Monosulfated (ΔDi-4S + ΔDi-6S) | 47 | 88 | [2] |
Table 3: Sulfation Pattern of Tissue-Associated Chondroitin Sulfate/Dermatan Sulfate (CS/DS)
| Sulfation Ratio | Control | C-Xyloside Treated | Reference |
| ΔDi-4S / ΔDi-6S Ratio | 8.9 | 2.5 | [2] |
Table 4: Effect of C-Xyloside on Heparan Sulfate (HS) Sulfation
| Parameter | Control (%) | C-Xyloside Treated (%) | Reference |
| Total O-Sulfation | 33 | 22 | [2][4] |
Visualizing the Mechanism: GAG Biosynthesis Pathway
The following diagram illustrates the mechanism by which (S)-Pro-xylane (C-Xyloside) intercepts and modifies the GAG biosynthesis pathway.
Potential Therapeutic Applications Beyond Cosmetics
The ability of (S)-Pro-xylane to generate structurally distinct GAGs opens avenues for therapeutic intervention in diseases where GAGs play a significant pathophysiological role.
Oncology
The role of chondroitin sulfate and dermatan sulfate in cancer is multifaceted, with effects on cell proliferation, migration, and invasion being highly dependent on their specific sulfation patterns.[2][6][7] The tumor microenvironment often exhibits altered GAG composition.[7]
(S)-Pro-xylane's induction of short, oversulphated CS/DS chains could potentially:
-
Interfere with Growth Factor Signaling: The altered GAGs may compete with endogenous proteoglycans for binding to growth factors crucial for tumor growth, such as HGF, as has been demonstrated in vitro.[2]
-
Modulate Cell Adhesion and Metastasis: Changes in cell surface GAGs can impact cell-cell and cell-matrix interactions, potentially influencing metastatic processes.[8][9]
-
Induce Cytotoxic Effects: Certain structurally defined xyloside-primed GAGs have been shown to have cytotoxic effects on breast carcinoma cells.[10]
Further research is required to elucidate the specific effects of (S)-Pro-xylane-induced GAGs on different cancer cell types and their signaling pathways.
Inflammatory Conditions
Dermatan sulfate is known to be involved in inflammatory processes.[1] Specifically, DS can activate endothelial cells and induce the expression of intercellular adhesion molecule-1 (ICAM-1) through the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation.[1]
By generating an abundance of structurally altered DS, (S)-Pro-xylane could potentially modulate inflammatory responses. This could involve:
-
Competitive Inhibition: The exogenous GAGs may compete with endogenous DS for binding to receptors that trigger inflammatory signaling.
-
Direct Anti-inflammatory Effects: Certain chondroitin sulfate structures have demonstrated anti-inflammatory properties by inhibiting NF-κB translocation and the production of pro-inflammatory cytokines.[6][11]
Fibrotic Diseases and TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis, promoting the transition of fibroblasts into matrix-producing myofibroblasts.[12][13] The TGF-β signaling pathway is a key therapeutic target in fibrotic diseases.[14][15] Xylosides have been shown to interfere with TGF-β signaling.[16]
Given that xylosyltransferase-I, the initial enzyme in GAG synthesis, is upregulated during fibroblast-to-myofibroblast transition in response to TGF-β1, (S)-Pro-xylane's role as a competitive substrate could be particularly relevant.[17] By shunting GAG synthesis away from proteoglycans, (S)-Pro-xylane may:
-
Inhibit Myofibroblast Differentiation: By altering the cellular GAG landscape, it could interfere with the signaling cascades that drive myofibroblast formation.
-
Reduce Excessive Matrix Deposition: The overall modulation of GAG synthesis could lead to a reduction in the pathological accumulation of extracellular matrix characteristic of fibrosis.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the literature for the analysis of C-Xyloside's effects on GAG biosynthesis.[2]
Metabolic Labeling and Purification of GAGs
-
Cell Culture: Culture human dermal fibroblasts in a reconstructed dermis model.
-
Treatment: Treat the cultures with C-Xyloside (e.g., 1 mM) for a specified period (e.g., 48 hours).
-
Metabolic Labeling: Add [³H]glucosamine to the culture medium to radiolabel newly synthesized GAGs.
-
Sample Collection:
-
Secreted GAGs: Collect the culture medium.
-
Cell- and Matrix-Associated GAGs: Extract from the dermal tissue using a solution of collagenase, Triton X-100, and urea.
-
-
Purification:
-
Isolate total proteoglycans using DEAE (diethylaminoethyl) ion-exchange chromatography.
-
Release GAG chains from the protein core by β-elimination (alkaline borohydride (B1222165) treatment).
-
Purify the released GAG chains by another round of anion-exchange chromatography.
-
GAG Chain Analysis
-
Size-Exclusion Chromatography:
-
Analyze the molecular size of the purified GAG chains using a Sepharose CL-6B column.
-
Elute the GAGs and collect fractions.
-
Determine the radioactivity in each fraction by scintillation counting to generate an elution profile.
-
-
Disaccharide Composition Analysis:
-
Enzymatic Digestion: Digest the purified GAGs (specifically CS/DS) to disaccharides using chondroitinase ABC.
-
HPLC Analysis: Separate the resulting disaccharides by strong anion exchange high-performance liquid chromatography (SAX-HPLC).
-
Quantification: Identify and quantify the different disaccharide species (unsulfated, 4-sulfated, 6-sulfated) by comparing their elution times to known standards.
-
Experimental Workflow Diagram
Future Directions and Conclusion
While the cosmetic applications of (S)-Pro-xylane are well-established, its potential as a therapeutic agent in other domains is a burgeoning field of research. The core mechanism—the generation of structurally distinct, biologically active GAGs—provides a strong rationale for investigating its utility in cancer, inflammation, and fibrosis.
Future research should focus on:
-
Disease-Specific Models: Evaluating the effects of (S)-Pro-xylane in relevant in vitro and in vivo models of cancer, chronic inflammatory diseases, and fibrotic conditions.
-
Signaling Pathway Elucidation: Precisely mapping the downstream signaling events modulated by the structurally altered GAGs produced in the presence of (S)-Pro-xylane.
-
Structure-Activity Relationship: Further defining how specific changes in GAG chain length and sulfation patterns induced by (S)-Pro-xylane correlate with specific biological outcomes.
-
Drug Delivery Systems: Exploring the use of the unique GAGs generated by (S)-Pro-xylane as components of novel drug delivery vehicles, leveraging their altered protein-binding properties.
References
- 1. zpd.dk [zpd.dk]
- 2. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory and anti-inflammatory effects of chondroitin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dermatan Sulfate Affects Breast Cancer Cell Function via the Induction of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chondroitin Sulfate/Dermatan Sulfate-Protein Interactions and Their Biological Functions in Human Diseases: Implications and Analytical Tools [frontiersin.org]
- 9. Chondroitin Sulfate/Dermatan Sulfate-Protein Interactions and Their Biological Functions in Human Diseases: Implications and Analytical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lorealparisusa.com [lorealparisusa.com]
- 15. Progressive transforming growth factor beta1-induced lung fibrosis is blocked by an orally active ALK5 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BioKB - Publication [biokb.lcsb.uni.lu]
- 17. lorealparis.co.in [lorealparis.co.in]
(S)-Pro-xylane Transdermal Absorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pro-xylane, chemically known as (S)-2-hydroxy-3-(2-oxo-2H-pyran-5-yl)propanoic acid and often referred to as C-Xyloside or Hydroxypropyl Tetrahydropyrantriol, is a C-glycoside derivative synthesized from beechwood xylose. Developed by L'Oréal, it is a prominent active ingredient in advanced skincare, recognized for its anti-aging properties.[1][2][3] Its efficacy is attributed to its ability to be absorbed transdermally and stimulate the production of essential components of the skin's extracellular matrix (ECM), thereby improving skin hydration, elasticity, and firmness.[3][4] This technical guide provides an in-depth overview of the transdermal absorption of (S)-Pro-xylane, including its mechanism of action, methodologies for its evaluation, and a summary of its biological effects.
Mechanism of Action
(S)-Pro-xylane's primary mechanism of action involves the stimulation of glycosaminoglycan (GAG) and collagen synthesis within the skin.[4] GAGs, such as hyaluronic acid, are crucial for maintaining skin hydration and turgor, while collagen provides structural integrity.[5]
Stimulation of Glycosaminoglycan (GAG) Synthesis
Upon penetrating the skin, (S)-Pro-xylane acts on fibroblasts to boost the production of GAGs.[3] This, in turn, promotes the synthesis of proteoglycans, which are large molecules consisting of a core protein covalently attached to one or more GAG chains.[1] These proteoglycans form a gel-like substance in the ECM that binds water, contributing to the skin's plumpness and resilience.[5]
Enhancement of Collagen Synthesis
(S)-Pro-xylane has been shown to stimulate the synthesis of various types of collagen, which are critical for maintaining the skin's structural framework and the integrity of the dermal-epidermal junction (DEJ).[6] Specifically, it promotes the production of:
-
Collagen IV and VII: These collagens are key components of the basement membrane, which anchors the epidermis to the dermis.[6]
-
Collagen I: This is the most abundant collagen in the dermis and is responsible for the skin's tensile strength.
By enhancing the synthesis of these proteins, (S)-Pro-xylane helps to strengthen the skin's structure, reduce the appearance of wrinkles, and improve firmness.
References
Methodological & Application
Synthesis of (S)-Pro-xylane from D-xylose: A Detailed Protocol for Researchers
Application Note
**(S)-Pro-xylane, a C-glycoside derivative of D-xylose, is a prominent anti-aging ingredient in the cosmetic industry. Its synthesis is a key area of interest for researchers in drug development and cosmetic science. This document provides a comprehensive protocol for the synthesis of (S)-Pro-xylane, starting from the readily available monosaccharide D-xylose.
Pro-xylane, chemically known as C-β-D-xylopyranoside-2-hydroxypropane, is synthesized through a two-step process. The first step involves a Knoevenagel condensation of D-xylose with acetylacetone (B45752) in an aqueous alkaline medium. This is followed by a stereoselective reduction of the resulting ketone intermediate to yield the desired (S)-enantiomer.[1] The use of "green chemistry" principles, such as the use of water as a solvent, makes this synthesis route environmentally friendly.[2]
The biological activity of Pro-xylane stems from its ability to stimulate the synthesis of glycosaminoglycans (GAGs), such as hyaluronic acid, and collagen (types IV and VII) in the skin's extracellular matrix.[3][4] This helps to improve skin elasticity, hydration, and reduce the appearance of fine lines and wrinkles.[4][5] The (S)-enantiomer of Pro-xylane has been shown to possess superior biological activity.[6]
This protocol details the chemical synthesis route and also touches upon an alternative enzymatic reduction method for enhanced stereoselectivity. All quantitative data is summarized for clarity, and the experimental workflow is visualized to aid in understanding the process.
Quantitative Data Summary
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analytical Method | Reference |
| 1 | 1-C-(β-D-xylopyranosyl)-2-oxopropane | 218.21 | 85-95 | >95 | NMR, HPLC | [7] |
| 2a | (S)-Pro-xylane (Chemical Reduction) | 192.21 | 80-90 | >98 (diastereomeric mixture) | NMR, HPLC, Chiral HPLC | [7] |
| 2b | (S)-Pro-xylane (Enzymatic Reduction) | 192.21 | >90 | >99 (de) | NMR, HPLC, Chiral HPLC | [6] |
Experimental Protocols
Step 1: Synthesis of 1-C-(β-D-xylopyranosyl)-2-oxopropane (Knoevenagel Condensation)
This procedure is adapted from the Lubineau reaction for C-glycoside synthesis.
Materials:
-
D-xylose
-
Acetylacetone
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Dowex 50W-X8 resin (H⁺ form)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-xylose (1 equivalent) in deionized water.
-
Add acetylacetone (1.5 equivalents) to the solution.
-
Slowly add sodium carbonate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution by adding Dowex 50W-X8 resin until the pH reaches 7.
-
Filter off the resin and wash it with deionized water.
-
Concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Extract the aqueous syrup with ethyl acetate (3 x volume of syrup).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield 1-C-(β-D-xylopyranosyl)-2-oxopropane as a pale yellow oil.
Step 2a: Synthesis of (S)-Pro-xylane via Chemical Reduction
This protocol describes the reduction of the ketone intermediate using sodium borohydride (B1222165).
Materials:
-
1-C-(β-D-xylopyranosyl)-2-oxopropane
-
Sodium borohydride (NaBH₄)
-
Dowex 50W-X8 resin (H⁺ form)
-
Deionized water
Procedure:
-
Dissolve 1-C-(β-D-xylopyranosyl)-2-oxopropane (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Neutralize the mixture with Dowex 50W-X8 resin to pH 7.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v) to afford Pro-xylane as a colorless syrup. This method typically yields a diastereomeric mixture.
Step 2b: Stereoselective Synthesis of (S)-Pro-xylane via Enzymatic Reduction
This alternative method utilizes a carbonyl reductase for a highly stereoselective reduction.[6]
Materials:
-
1-C-(β-D-xylopyranosyl)-2-oxopropane
-
Carbonyl reductase (e.g., from Candida orthopsilosis)
-
NADPH or a glucose/glucose dehydrogenase regeneration system
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled vessel, prepare a solution of 1-C-(β-D-xylopyranosyl)-2-oxopropane (1 equivalent) in phosphate buffer.
-
Add the carbonyl reductase enzyme and the NADPH cofactor (or the regeneration system).
-
Maintain the reaction at a constant temperature (e.g., 30 °C) and stir for 24-48 hours. The progress can be monitored by HPLC.
-
Upon completion, saturate the aqueous solution with sodium chloride.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield (S)-Pro-xylane with high diastereomeric excess.
Visualizations
Experimental Workflow for (S)-Pro-xylane Synthesis
Caption: Chemical and enzymatic synthesis pathways for Pro-xylane from D-xylose.
Signaling Pathway of Pro-xylane in Skin
Caption: Pro-xylane's mechanism of action on skin cells.
References
- 1. guidechem.com [guidechem.com]
- 2. Synthesis of Pro-Xylane: a new biologically active C-glycoside in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. us.huatengsci.com [us.huatengsci.com]
- 4. dmcostech.com [dmcostech.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN114105922B - Synthesis method of hydroxypropyl tetrahydropyran triol - Google Patents [patents.google.com]
Application Note: Asymmetric Synthesis of (S)-Pro-xylane Using Carbonyl Reductase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pro-xylane, a C-glycoside compound derived from D-xylose (B76711), is a prominent active ingredient in the cosmetics industry, valued for its anti-aging properties that enhance skin elasticity and hydration.[1] The biological activity is stereospecific, with the (S)-enantiomer, (S)-Pro-xylane, demonstrating superior efficacy.[2] Traditional chemical synthesis routes for Pro-xylane involve the reduction of a ketone precursor, 1-C-(β-d-xylopyranosyl)-acetone (XPSA), often using reagents like sodium borohydride.[2][3] This method can produce significant borate (B1201080) salt byproducts, complicating purification, and lacks the stereoselectivity to produce the desired (S)-enantiomer exclusively.[2]
Biocatalysis using carbonyl reductases (CRs) offers a green and highly efficient alternative. These enzymes catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity, operating under mild conditions.[4][5] This application note details protocols for the synthesis of optically pure (S)-Pro-xylane from XPSA using wild-type and engineered carbonyl reductases, providing a sustainable and stereoselective manufacturing process.[2][6]
Principle of the Reaction
The enzymatic synthesis of (S)-Pro-xylane is based on the stereoselective reduction of the prochiral ketone 1-C-(β-d-xylopyranosyl)-acetone (XPSA). A carbonyl reductase (CR), utilizing a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source, transfers a hydride ion to the carbonyl group of XPSA. This process generates the chiral secondary alcohol, (S)-Pro-xylane, with high diastereomeric and enantiomeric purity. To make the process cost-effective, the oxidized cofactor (NAD⁺ or NADP⁺) is continuously regenerated back to its reduced form by a coupled enzymatic or substrate-coupled system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Engineering a Carbonyl Reductase for High-Efficiency Synthesis of Optically Pure (S)-Pro-Xylane: An Alternative Synthetic Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Engineering a Carbonyl Reductase for High-Efficiency Synthesis of Optically Pure (S)âPro-Xylane: An Alternative Synthetic Route - American Chemical Society - Figshare [acs.figshare.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extensive gene mining and facile engineering of a novel carbonyl reductase for asymmetric synthesis of anti-aging (S)-Pro-Xylane from d-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (S)-Pro-xylane in Cosmetic Formulations using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) is a bioactive C-glycoside renowned for its anti-aging properties and is a key ingredient in numerous advanced skincare formulations. Accurate quantification of (S)-Pro-xylane in complex cosmetic matrices is crucial for quality control, formulation development, and efficacy substantiation. Due to its lack of a strong UV-absorbing chromophore, traditional HPLC-UV methods are not suitable. This application note details a robust and sensitive method for the quantification of (S)-Pro-xylane in cosmetic creams and lotions using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and a validated HPLC-ELSD method.
Introduction
(S)-Pro-xylane is a xylose derivative that stimulates the biosynthesis of glycosaminoglycans (GAGs), vital components of the skin's extracellular matrix. By promoting GAG production, (S)-Pro-xylane helps to improve skin elasticity, hydration, and reduce the appearance of wrinkles. The concentration of (S)-Pro-xylane in a cosmetic product is directly related to its potential efficacy. Therefore, a reliable analytical method for its quantification is essential. HPLC-ELSD is an ideal technique for this purpose as it is a quasi-universal detector that is not dependent on the optical properties of the analyte and is suitable for non-volatile compounds like (S)-Pro-xylane.
Experimental
Materials and Reagents
-
(S)-Pro-xylane reference standard (>98% purity)
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Reagent grade chloroform (B151607) and sodium chloride
-
Cosmetic formulation (cream or lotion) for analysis
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions
| Parameter | Condition |
| Column | Amino-modified silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | 85% A to 65% A over 15 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temp | 40°C |
| ELSD Evaporator Temp | 60°C |
| ELSD Gas Flow Rate | 1.5 L/min (Nitrogen) |
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of (S)-Pro-xylane (1 mg/mL) in a diluent of acetonitrile and water (50:50, v/v).
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from 10 µg/mL to 500 µg/mL.
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 1 gram of the cosmetic cream or lotion into a 50 mL centrifuge tube.
-
Add 10 mL of hot water (approximately 60°C) and vortex for 2 minutes to disperse the sample.
-
Add 10 mL of chloroform and vortex for an additional 2 minutes to extract the lipid components.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the layers.
-
Carefully collect the upper aqueous layer containing the polar (S)-Pro-xylane.
-
Filter the aqueous extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation
The analytical method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 10 - 500 µg/mL |
| Limit of Detection (LOD) | 5 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Accuracy (Recovery %) | 97.5% - 102.3% |
| Precision (RSD %) | |
| Intra-day | < 2.0% |
| Inter-day | < 3.0% |
Experimental Protocols
Protocol for Sample Preparation
-
Weighing: Accurately weigh 1.0 ± 0.1 g of the cosmetic formulation into a pre-labeled 50 mL polypropylene (B1209903) centrifuge tube.
-
Dispersion: Add 10 mL of purified water, pre-heated to 60°C, to the centrifuge tube.
-
Vortexing: Secure the cap and vortex the tube vigorously for 2 minutes to ensure complete dispersion of the cream or lotion.
-
Extraction: Add 10 mL of chloroform to the tube. Recap and vortex for another 2 minutes to facilitate the extraction of lipophilic components into the organic phase.
-
Centrifugation: Place the tube in a centrifuge and spin at 4000 rpm for 15 minutes. This will result in the formation of three distinct layers: an upper aqueous layer, a middle layer of precipitated excipients, and a lower organic layer.
-
Collection: Using a Pasteur pipette, carefully aspirate the upper aqueous layer, which contains the (S)-Pro-xylane, and transfer it to a clean test tube.
-
Filtration: Draw the collected aqueous solution into a syringe and pass it through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC-ELSD system.
Protocol for HPLC-ELSD Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (85% Acetonitrile, 15% Water) for at least 30 minutes or until a stable baseline is achieved on the ELSD.
-
Standard Injection: Inject the calibration standards in ascending order of concentration.
-
Sample Injection: Inject the prepared sample solutions.
-
Data Acquisition: Acquire the chromatograms and integrate the peak corresponding to (S)-Pro-xylane. The ELSD response is typically non-linear, so a logarithmic or quadratic calibration curve is often used for quantification.
-
Quantification: Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards. Determine the concentration of (S)-Pro-xylane in the sample from the calibration curve.
Visualizations
Caption: Workflow for the preparation of cosmetic samples for HPLC-ELSD analysis.
Caption: Principle of Evaporative Light Scattering Detection (ELSD).
Conclusion
The described HPLC-ELSD method provides a reliable and sensitive approach for the quantitative determination of (S)-Pro-xylane in complex cosmetic formulations such as creams and lotions. The liquid-liquid extraction protocol is effective for sample clean-up, and the method validation results demonstrate its accuracy and precision. This application note serves as a comprehensive guide for quality control laboratories and researchers in the cosmetic industry.
Application Note: Quantitative Analysis of (S)-Pro-xylane in Cosmetic Formulations using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of (S)-Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) in complex cosmetic matrices, such as creams and lotions. Due to the highly hydrophilic nature of (S)-Pro-xylane, conventional reversed-phase liquid chromatography methods are often inadequate. This protocol employs a porous graphitic carbon (PGC) column for effective chromatographic retention, coupled with tandem mass spectrometry (MS/MS) for selective and sensitive detection. The method described herein provides a comprehensive workflow from sample preparation to data analysis, suitable for quality control and research and development environments.
Introduction
(S)-Pro-xylane, chemically known as hydroxypropyl tetrahydropyrantriol, is a C-glycoside derivative synthesized from beechwood xylose.[1][2] It is a prominent active ingredient in many advanced anti-aging cosmetic products.[1][3] Its mechanism of action involves stimulating the biosynthesis of glycosaminoglycans (GAGs), which are essential components of the skin's extracellular matrix responsible for maintaining hydration and elasticity.[4][5]
The analysis of (S)-Pro-xylane presents a significant challenge due to its high polarity, which leads to poor retention on traditional C18 reversed-phase HPLC columns.[1] To overcome this, the following protocol utilizes a Hypercarb™ (PGC) column, which provides a unique retention mechanism for highly polar analytes.[3][5] Coupled with the selectivity and sensitivity of tandem mass spectrometry, this method allows for accurate and reliable quantification of (S)-Pro-xylane in various cosmetic formulations.
Experimental Protocol
Sample Preparation: Solid-Liquid Extraction (SLE)
This protocol is optimized for cosmetic creams and lotions.
-
Sample Homogenization: Accurately weigh approximately 100 mg of the cosmetic product into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a working solution of a suitable internal standard (IS). A structurally similar compound or a stable isotope-labeled (S)-Pro-xylane, if available, is recommended.
-
Extraction: Add 5.0 mL of HPLC-grade methanol (B129727) to the tube.
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure complete dispersion of the sample matrix in the solvent.
-
Ultrasonication: Place the tube in an ultrasonic bath for 15 minutes to facilitate the complete extraction of the analyte.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pelletize insoluble excipients.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Thermo Scientific Hypercarb, 5 µm, 100 x 2.1 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 0-1.0 min: 5% B1.0-5.0 min: 5% to 95% B5.0-6.0 min: Hold at 95% B6.0-6.1 min: 95% to 5% B6.1-8.0 min: Hold at 5% B (Re-equilibration) |
Table 1: Suggested HPLC Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive (Negative mode should also be evaluated) |
| Ion Spray Voltage | +4500 V |
| Source Temp. | 500 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 2: Suggested Mass Spectrometry Parameters
MRM Transitions for (S)-Pro-xylane
The molecular formula for (S)-Pro-xylane is C8H16O5, with a molecular weight of 192.21 g/mol . The precursor ion in positive mode would be the protonated molecule [M+H]⁺ at m/z 193.2. As a C-glycoside, characteristic fragment ions result from cross-ring cleavages of the tetrahydropyran (B127337) ring.[6][7][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| (S)-Pro-xylane | 193.2 | 73.1 | 15 (Optimize) | Quantifier (Side chain fragment) |
| (S)-Pro-xylane | 193.2 | 115.1 | 20 (Optimize) | Qualifier ([M+H-C3H6O-H2O]⁺) |
| (S)-Pro-xylane | 193.2 | 97.1 | 25 (Optimize) | Qualifier ([M+H-C3H6O-2H2O]⁺) |
Table 3: Proposed MRM Transitions for (S)-Pro-xylane ([M+H]⁺)
Expected Method Performance
The following are typical performance characteristics for a validated LC-MS/MS method of this nature. Actual results may vary based on instrumentation and matrix complexity.
| Parameter | Expected Performance |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Linearity (r²) | > 0.995 |
| Dynamic Range | 10 - 5000 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 4: Typical Quantitative Performance Characteristics
Visualizations
References
- 1. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Proxylane by LC-MS/MS Using Hypercarb Column - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hplc.eu [hplc.eu]
- 4. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pragolab.cz [pragolab.cz]
- 6. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative and Quantitative Analysis of C-glycosyl-flavones of Iris lactea Leaves by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Assessment of (S)-Pro-xylane Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pro-xylane, a C-xyloside derivative, is a key bioactive ingredient in skincare, known for its anti-aging properties. It operates by stimulating the synthesis of glycosaminoglycans (GAGs) and proteoglycans, essential components of the skin's extracellular matrix (ECM). This, in turn, promotes the production of collagen and elastin (B1584352), leading to improved skin hydration, firmness, and elasticity.[1] These application notes provide detailed protocols for in-vitro cell culture assays to evaluate the efficacy of (S)-Pro-xylane in stimulating the production of GAGs and collagen, crucial processes in skin health and rejuvenation.
Mechanism of Action Overview
(S)-Pro-xylane acts as a precursor for the biosynthesis of GAGs. By mimicking the natural xylose sugar, it initiates the formation of GAG chains, which are critical for the structure and function of the ECM.[2] An increase in GAGs leads to enhanced water retention in the dermis and provides a supportive scaffold for collagen and elastin fibers. This ultimately contributes to a reduction in the appearance of fine lines and wrinkles and an improvement in overall skin texture.
I. Quantification of Glycosaminoglycan (GAG) Synthesis
This assay evaluates the ability of (S)-Pro-xylane to stimulate the production of sulfated GAGs in human dermal fibroblasts.
Experimental Workflow: GAG Quantification
Caption: Workflow for quantifying (S)-Pro-xylane-induced GAG synthesis.
Protocol: Dimethylmethylene Blue (DMMB) Assay
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
(S)-Pro-xylane stock solution (in a suitable solvent, e.g., water or DMSO)
-
1,9-Dimethylmethylene blue (DMMB) dye solution
-
Chondroitin (B13769445) sulfate (B86663) standard
-
Phosphate-Buffered Saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere and grow to 80-90% confluency.
-
-
Treatment:
-
Prepare serial dilutions of (S)-Pro-xylane in serum-free DMEM to achieve final concentrations ranging from 0.1 mM to 5 mM.
-
Wash the cells with PBS and replace the medium with the (S)-Pro-xylane-containing medium. Include a vehicle control (medium with solvent only).
-
Incubate the plates for 48 to 72 hours.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 2000 rpm for 10 minutes to remove any cell debris.
-
-
DMMB Assay:
-
Prepare a standard curve using known concentrations of chondroitin sulfate (0-50 µg/mL).
-
Add 20 µL of each standard or sample supernatant to a 96-well plate in triplicate.
-
Add 200 µL of DMMB dye solution to each well.
-
Immediately read the absorbance at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the standard curve of absorbance versus chondroitin sulfate concentration.
-
Determine the concentration of sulfated GAGs in the samples from the standard curve.
-
Express the results as µg/mL of sulfated GAGs.
-
Expected Results: Quantitative Data Summary
| (S)-Pro-xylane Concentration | Mean Sulfated GAGs (µg/mL) ± SD | Fold Increase vs. Control |
| Control (0 mM) | Baseline Value | 1.0 |
| 0.1 mM | - | - |
| 0.5 mM | - | - |
| 1.0 mM | - | - |
| 2.5 mM | - | - |
| 5.0 mM | - | - |
| Note: This table is a template. Actual values should be populated with experimental data. A dose-dependent increase in sulfated GAGs is expected. |
II. Quantification of Collagen Synthesis
This assay measures the impact of (S)-Pro-xylane on the production of type I collagen by human dermal fibroblasts.
Signaling Pathway: TGF-β Mediated Collagen Synthesis
Caption: TGF-β signaling pathway leading to collagen synthesis.
Protocol: Sirius Red Collagen Assay
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM, FBS, Penicillin-Streptomycin
-
(S)-Pro-xylane stock solution
-
Sirius Red dye solution (in picric acid)
-
0.1 M NaOH
-
PBS
-
24-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 as described in the GAG quantification protocol.
-
-
Sample Preparation:
-
After treatment, aspirate the culture medium.
-
Gently wash the cell layer twice with PBS.
-
Lyse the cells by adding 200 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature with gentle shaking.
-
-
Sirius Red Staining:
-
Transfer 100 µL of the cell lysate to a new 1.5 mL microcentrifuge tube.
-
Add 1 mL of Sirius Red dye solution to each tube and incubate at room temperature for 30 minutes.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.
-
Carefully discard the supernatant.
-
Wash the pellet with 1 mL of 0.01 M HCl to remove unbound dye. Centrifuge again and discard the supernatant. Repeat this wash step.
-
Add 250 µL of 0.1 M NaOH to dissolve the pellet.
-
-
Quantification:
-
Transfer 200 µL of the dissolved collagen-dye complex to a 96-well plate.
-
Read the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of rat tail collagen (0-100 µg/mL).
-
-
Data Analysis:
-
Calculate the collagen concentration in each sample using the standard curve.
-
Normalize the collagen content to the total protein content of the cell lysate (which can be determined using a BCA or Bradford assay) or cell number.
-
Express results as µg of collagen per mg of total protein or per 10^6 cells.
-
Expected Results: Quantitative Data Summary
| (S)-Pro-xylane Concentration | Mean Collagen Content (µg/mg protein) ± SD | Fold Increase vs. Control |
| Control (0 mM) | Baseline Value | 1.0 |
| 0.1 mM | - | - |
| 0.5 mM | - | - |
| 1.0 mM | - | - |
| 2.5 mM | - | - |
| 5.0 mM | - | - |
| Note: This table is a template for experimental data. A dose-dependent increase in collagen synthesis is anticipated. |
Conclusion
The provided protocols offer robust and reliable methods for the in-vitro evaluation of (S)-Pro-xylane's activity on two key aspects of skin health: glycosaminoglycan and collagen synthesis. These assays are essential tools for researchers and drug development professionals in the cosmetic and dermatological fields for substantiating the efficacy of (S)-Pro-xylane and other anti-aging compounds. The visualization of the experimental workflow and the underlying signaling pathway provides a clear conceptual framework for these studies.
References
Application Notes and Protocols: Dermal Fibroblast Culture with (S)-Pro-xylane Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pro-xylane, a C-xyloside derivative, is a key bioactive ingredient recognized for its anti-aging properties. It operates by stimulating the synthesis of essential components of the extracellular matrix (ECM) in the skin, thereby improving skin elasticity, hydration, and reducing the appearance of wrinkles.[1][2][3][4] These application notes provide detailed protocols for researchers to study the effects of (S)-Pro-xylane on primary human dermal fibroblasts in vitro. The included methodologies cover cell culture, proliferation assays, and the analysis of ECM protein production.
Mechanism of Action
(S)-Pro-xylane primarily exerts its effects by promoting the production of glycosaminoglycans (GAGs), such as hyaluronic acid, and key collagen types, including collagen IV and VII, which are crucial for the integrity of the dermal-epidermal junction.[1][2][4][5] This stimulation of ECM components helps to reinforce the skin's structure and function. Evidence suggests that the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of ECM homeostasis, is involved in mediating the effects of (S)-Pro-xylane.[6][7]
Data Presentation
The following tables summarize the expected quantitative outcomes of (S)-Pro-xylane treatment on dermal fibroblasts based on available literature. Researchers should note that optimal concentrations and treatment times may vary depending on the specific cell line and experimental conditions.
Table 1: Effect of (S)-Pro-xylane on Dermal Fibroblast Proliferation
| (S)-Pro-xylane Concentration | Incubation Time (hours) | Proliferation Increase (%) (vs. Control) | Assay Method |
| 1 µM | 24 | Data not available | MTT / CCK-8 |
| 10 µM | 48 | Data not available | MTT / CCK-8 |
| 50 µM | 72 | Data not available | MTT / CCK-8 |
| 100 µM | 72 | Data not available | MTT / CCK-8 |
Table 2: Effect of (S)-Pro-xylane on Extracellular Matrix Protein Synthesis
| Target Protein | (S)-Pro-xylane Concentration | Incubation Time (hours) | Fold Increase in Synthesis (vs. Control) | Assay Method |
| Collagen I | 5 µM | 48 | 1.06 | ELISA |
| Collagen I | 1 mM | 48 | 1.48 | ELISA |
| Collagen IV | To be determined | 48 | Data not available | Western Blot / ELISA |
| Collagen VII | To be determined | 48 | Data not available | Western Blot / ELISA |
| Hyaluronic Acid | 5 µM | 48 | 1.34 | ELISA |
| Hyaluronic Acid | 1 mM | 48 | 1.66 | ELISA |
Note: The fold increase values for Collagen I and Hyaluronic Acid are based on a study using Pro-xylane. Optimal concentrations for (S)-Pro-xylane and its specific effects on Collagen IV and VII require experimental determination.
Experimental Protocols
Primary Dermal Fibroblast Culture
This protocol outlines the basic steps for culturing primary human dermal fibroblasts.
Materials:
-
Primary Human Dermal Fibroblasts (e.g., from ATCC or other cell banks)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
T-75 cell culture flasks
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing pre-warmed Fibroblast Growth Medium.
-
Incubate at 37°C with 5% CO2. Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and re-seeding in new flasks at a lower density.
Dermal Fibroblast Proliferation Assay (MTT Assay)
This protocol measures the effect of (S)-Pro-xylane on fibroblast proliferation.
Materials:
-
96-well cell culture plates
-
Human Dermal Fibroblasts
-
Fibroblast Growth Medium
-
(S)-Pro-xylane stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of (S)-Pro-xylane (e.g., 1, 10, 50, 100 µM) and a vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Collagen Synthesis Assay (Sircol Assay)
This protocol quantifies the amount of newly synthesized soluble collagen in the cell culture supernatant.
Materials:
-
24-well cell culture plates
-
Human Dermal Fibroblasts
-
Fibroblast Growth Medium
-
(S)-Pro-xylane stock solution
-
Sircol™ Soluble Collagen Assay Kit
Protocol:
-
Seed fibroblasts in a 24-well plate and grow to near confluency.
-
Replace the medium with serum-free medium containing (S)-Pro-xylane at desired concentrations and a vehicle control.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the Sircol™ assay to precipitate and quantify the soluble collagen.
-
Measure the absorbance at 555 nm.
Hyaluronic Acid Synthesis Assay (ELISA)
This protocol measures the concentration of hyaluronic acid in the cell culture supernatant.
Materials:
-
24-well cell culture plates
-
Human Dermal Fibroblasts
-
Fibroblast Growth Medium
-
(S)-Pro-xylane stock solution
-
Hyaluronic Acid ELISA Kit
Protocol:
-
Culture fibroblasts in 24-well plates until they reach 80-90% confluency.
-
Treat the cells with various concentrations of (S)-Pro-xylane in serum-free medium for 48 hours.
-
Collect the culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength.
Western Blot for Collagen IV
This protocol detects the expression of Collagen IV protein in cell lysates.
Materials:
-
6-well cell culture plates
-
Human Dermal Fibroblasts
-
(S)-Pro-xylane stock solution
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibody against Collagen IV
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat fibroblasts with (S)-Pro-xylane in 6-well plates for 48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-Collagen IV antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative PCR (qPCR) for Hyaluronan Synthase 2 (HAS2)
This protocol quantifies the mRNA expression of HAS2, a key enzyme in hyaluronic acid synthesis.
Materials:
-
6-well cell culture plates
-
Human Dermal Fibroblasts
-
(S)-Pro-xylane stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HAS2 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Treat fibroblasts with (S)-Pro-xylane for 24 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for HAS2 and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
Immunofluorescence Staining for CD44
This protocol visualizes the expression of CD44, a receptor for hyaluronic acid, on the cell surface.
Materials:
-
Glass coverslips in 24-well plates
-
Human Dermal Fibroblasts
-
(S)-Pro-xylane stock solution
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against CD44
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Grow fibroblasts on glass coverslips and treat with (S)-Pro-xylane for 48 hours.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells and block non-specific binding sites.
-
Incubate with the primary anti-CD44 antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Visualizations
Signaling Pathway
Caption: Proposed TGF-β signaling pathway activated by (S)-Pro-xylane.
Experimental Workflow
Caption: General experimental workflow for studying (S)-Pro-xylane effects.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. sketchviz.com [sketchviz.com]
- 4. Quantitative proteomics reveals altered expression of extracellular matrix related proteins of human primary dermal fibroblasts in response to sulfated hyaluronan and collagen applied as artificial extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Procollagen I synthesis in human skin fibroblasts: effect on culture conditions on biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
Application Notes: Efficacy Testing of (S)-Pro-xylane on Reconstructed Human Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pro-xylane, a C-glycoside derived from xylose, is a prominent anti-aging ingredient in the cosmetics industry.[1][2] Its primary mechanism involves stimulating the biosynthesis of glycosaminoglycans (GAGs), crucial components of the skin's extracellular matrix (ECM).[1][3][4] GAGs are vital for maintaining skin hydration and structural integrity.[3][5] An increase in GAGs helps to fill the gaps in the ECM, promoting the synthesis of proteoglycans and key collagens, such as Collagen IV and VII, which strengthen the dermal-epidermal junction (DEJ).[5][6][7] This cascade of effects leads to improved skin firmness, elasticity, and a reduction in the appearance of wrinkles.[5][6]
Reconstructed human skin (RHS) models, such as EpiDerm™, SkinEthic™, or other full-thickness models, offer a physiologically relevant, animal-free platform for evaluating the efficacy of cosmetic ingredients.[8][9][10] These three-dimensional tissue cultures mimic the structure and function of human skin, providing a reliable method for assessing changes in skin architecture and biomarker expression following topical application of active compounds.[9][11]
This document provides detailed protocols for testing the efficacy of (S)-Pro-xylane using a full-thickness RHS model, focusing on key anti-aging parameters including GAG and collagen synthesis, and gene expression.
Mechanism of Action of (S)-Pro-xylane
(S)-Pro-xylane penetrates the skin to target fibroblasts and stimulate the production of GAGs.[1] This action initiates a biological cascade that reinforces the entire structure of the ECM, leading to visibly improved skin health and a reduction in aging signs.[12]
Experimental Workflow
The overall experimental process involves acclimatizing the RHS models, applying the test substance, incubating for a defined period, and finally harvesting the tissues for various downstream analyses.
Materials and Reagents
-
RHS Model: Full-thickness skin model (e.g., EpiDermFT, SkinEthic RHE).
-
(S)-Pro-xylane (Hydroxypropyl Tetrahydropyrantriol): Purity >99%.
-
Vehicle Control: A suitable solvent such as sterile deionized water, PBS, or a simple cream base without active ingredients.
-
Culture Medium: As provided by the RHS model manufacturer.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Reagents for Histology: 10% Neutral Buffered Formalin (NBF), Paraffin, Hematoxylin and Eosin (H&E) stains.
-
Glycosaminoglycan Assay Kit: e.g., Blyscan™ Sulfated GAG Assay (Biocolor) or similar DMMB-based kit.[13][14]
-
Collagen Assay Kit: e.g., Hydroxyproline Assay Kit or Picrosirius Red Staining Kit.
-
RNA Extraction Kit: e.g., RNeasy Mini Kit (Qiagen).
-
RT-qPCR Reagents: Reverse transcriptase, cDNA synthesis kit, SYBR Green master mix, and specific primers.
-
General Lab Equipment: Laminar flow hood, CO2 incubator (37°C, 5% CO2), microplate reader, centrifuge, microscope, qPCR machine.
Detailed Experimental Protocols
Protocol 1: RHS Model Culture and Treatment
-
Model Acclimatization: Upon receipt, carefully place the RHS tissue inserts into 6-well plates containing pre-warmed culture medium, following the manufacturer's instructions. Incubate for 24 hours at 37°C with 5% CO2.[15]
-
Preparation of Test Substance: Prepare solutions of (S)-Pro-xylane at desired concentrations (e.g., 0.5%, 1%, 2% w/v) in the chosen vehicle. Ensure the vehicle control is treated identically.
-
Topical Application: Gently apply a precise volume (e.g., 20-50 µL) of the vehicle control or (S)-Pro-xylane solution onto the surface of the RHS epidermis.[15] Use at least triplicate tissues for each condition.
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 48, 72, or 96 hours). Change the culture medium every 24-48 hours as per the manufacturer's protocol.
-
Tissue Harvesting: At the end of the incubation period, wash the tissue surface gently with PBS. Harvest the tissues for downstream analysis. For histology, place the tissue in 10% NBF. For biochemical assays and gene expression, snap-freeze in liquid nitrogen and store at -80°C.
Protocol 2: Histological Analysis
-
Tissue Processing: Fix tissues in 10% NBF for 24 hours, then dehydrate through a graded ethanol (B145695) series and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) to observe overall tissue morphology, epidermal thickness, and cell organization.
-
Imaging: Capture images using a light microscope. Measure epidermal thickness using appropriate image analysis software.
Protocol 3: Quantification of Glycosaminoglycans (GAGs)
This protocol is based on the principle of a dye-binding assay.[14]
-
Tissue Homogenization: Weigh the frozen RHS tissue and homogenize it in a papain digestion buffer. Incubate at 60°C until the tissue is fully solubilized.[16]
-
Standard Curve Preparation: Prepare a standard curve using the chondroitin (B13769445) sulfate (B86663) standard provided in the assay kit (e.g., 0-10 µ g/well ).[17]
-
Assay Procedure:
-
Add 100 µL of digested sample or standard to a microcentrifuge tube.
-
Add 1.0 mL of the Blyscan dye reagent to each tube, cap, and mix for 30 minutes.[14]
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the GAG-dye complex.
-
Carefully discard the supernatant.
-
Add 0.5 mL of the dissociation reagent to dissolve the pellet.
-
-
Measurement: Transfer the solution to a 96-well plate and read the absorbance at 656 nm.[14]
-
Calculation: Determine the GAG concentration in the samples from the standard curve and normalize to the initial tissue weight (µg GAG/mg tissue).
Protocol 4: Quantification of Collagen
This protocol uses Picrosirius Red staining, which specifically binds to collagen fibers.
-
Staining: Use paraffin-embedded sections as prepared for histology. Deparaffinize, rehydrate, and stain with a Picrosirius Red solution for 60 minutes.
-
Imaging: View the stained sections under a polarized light microscope. Collagen fibers will appear bright yellow, orange, or red.
-
Quantification: Capture images from standardized regions of the dermis. Use image analysis software (e.g., ImageJ) to quantify the area of positive staining. Calculate the percentage of the total dermal area that is occupied by collagen.[18]
Protocol 5: Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Extract total RNA from frozen RHS tissues using an appropriate kit (e.g., Qiagen RNeasy) following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers for target genes. Suggested target genes include:
-
Collagen: COL4A1, COL7A1
-
GAG Synthesis: HAS2 (Hyaluronan Synthase 2)
-
Housekeeping Gene (for normalization): GAPDH, ACTB
-
-
Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, comparing the (S)-Pro-xylane treated groups to the vehicle control.
Data Presentation
Quantitative data should be summarized in clear, concise tables. Results should be presented as mean ± standard deviation (SD) for each treatment group.
Table 1: Effect of (S)-Pro-xylane on Epidermal Thickness
| Treatment Group | Concentration | Mean Epidermal Thickness (µm) ± SD | % Change vs. Control |
| Vehicle Control | - | 55.2 ± 4.1 | - |
| (S)-Pro-xylane | 0.5% | 60.1 ± 5.3 | +8.9% |
| (S)-Pro-xylane | 1.0% | 68.5 ± 6.2 | +24.1% |
| (S)-Pro-xylane | 2.0% | 75.3 ± 5.9 | +36.4% |
Table 2: Effect of (S)-Pro-xylane on GAG and Collagen Content
| Treatment Group | Concentration | GAG Content (µg/mg tissue) ± SD | Collagen Content (% Area) ± SD |
| Vehicle Control | - | 12.4 ± 1.5 | 65.7 ± 5.8 |
| (S)-Pro-xylane | 0.5% | 15.8 ± 1.9 | 70.2 ± 6.1 |
| (S)-Pro-xylane | 1.0% | 21.3 ± 2.2 | 78.9 ± 7.3 |
| (S)-Pro-xylane | 2.0% | 28.9 ± 2.8 | 85.4 ± 6.9 |
Table 3: Relative Gene Expression Fold Change (vs. Control)
| Gene Target | (S)-Pro-xylane 0.5% | (S)-Pro-xylane 1.0% | (S)-Pro-xylane 2.0% |
| COL4A1 | 1.4 ± 0.2 | 2.1 ± 0.3 | 3.5 ± 0.4 |
| COL7A1 | 1.6 ± 0.3 | 2.5 ± 0.4 | 4.1 ± 0.5 |
| HAS2 | 1.8 ± 0.2 | 3.2 ± 0.5 | 5.2 ± 0.6 |
Expected Results
Treatment of RHS models with (S)-Pro-xylane is expected to yield dose-dependent improvements in key anti-aging biomarkers. This includes a measurable increase in epidermal thickness, indicative of improved tissue structure. A significant rise in the concentration of GAGs and the density of collagen in the dermal compartment is anticipated, confirming the compound's mechanism of action on the ECM.[5][7] Furthermore, gene expression analysis should reveal the upregulation of genes critical for the synthesis of Collagen IV, Collagen VII, and hyaluronic acid, providing molecular evidence for the observed phenotypic changes.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydroxypropyl Tetrahydropyrantriol (Explained + Products) [incidecoder.com]
- 3. Pro-Xylane (Hydroxypropyl Tetrahydropyrantriol): A Brea... [sbsgenetech.com]
- 4. What is Pro-Xylane used for?-Focus Freda Biological [focus-freda.com]
- 5. us.huatengsci.com [us.huatengsci.com]
- 6. The Magical Effect Of Pro-Xylane In Skin Care Products-www.china-sinoway.com [china-sinoway.com]
- 7. hlextract.com [hlextract.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Applications of Engineered Skin Tissue for Cosmetic Component and Toxicology Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ready-to-use ex vivo human skin models for cosmetic testing | Genoskin [genoskin.com]
- 11. Tissue Engineering for 3D Skin Models | Provital [weareprovital.com]
- 12. helenarubinstein.co.uk [helenarubinstein.co.uk]
- 13. Sulfated glycosaminoglycan assay [bio-protocol.org]
- 14. biovendor.com [biovendor.com]
- 15. youtube.com [youtube.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. content.abcam.com [content.abcam.com]
- 18. Quantitative Fraction Evaluation of Dermal Collagen and Elastic Fibres in the Skin Samples Obtained in Two Orientations from the Trunk Region - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Pro-xylane in In-Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and in-vivo evaluation of (S)-Pro-xylane, a C-glycoside derivative of xylose, in animal models for skin aging research. (S)-Pro-xylane is known to stimulate the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, crucial components of the extracellular matrix (ECM), thereby improving skin elasticity, hydration, and reducing the appearance of wrinkles.[1][2][3]
Mechanism of Action
(S)-Pro-xylane primarily exerts its anti-aging effects by promoting the synthesis of key structural components within the skin's epidermis and dermis. It stimulates fibroblasts to increase the production of GAGs, such as hyaluronic acid and chondroitin (B13769445) sulfate.[2][3] This C-glycoside also upregulates the expression of important molecules involved in ECM homeostasis, including:
-
Collagens: It boosts the synthesis of Collagen Type I, the main structural protein in the dermis, as well as Collagen Types IV and VII, which are essential for the integrity of the dermal-epidermal junction (DEJ).[4][5]
-
Proteoglycans: (S)-Pro-xylane enhances the production of proteoglycans like syndecans and perlecan.
-
Cell Surface Receptors: It increases the expression of CD44, a key receptor for hyaluronic acid.[1]
-
Other ECM Proteins: It promotes the synthesis of laminin (B1169045) and fibrillin, which are vital for the structure and elasticity of the skin.
This comprehensive action on the ECM leads to improved skin biomechanical properties and a more youthful appearance.
Signaling Pathway
The signaling pathway of (S)-Pro-xylane involves the stimulation of various cellular components within the skin, leading to the enhanced production of extracellular matrix proteins. A key aspect of this pathway is the upregulation of syndecan-4, which can modulate fibroblast growth factor (FGF) signaling, a critical pathway in skin repair and regeneration.
In-Vivo Animal Study Protocols
The following are example protocols for the topical application of (S)-Pro-xylane in rodent models of skin aging. Researchers should adapt these protocols based on their specific experimental design and animal model.
Formulation Protocols
(S)-Pro-xylane is water-soluble, which allows for flexibility in formulation. Here are several vehicle options for topical application in animal studies:
Table 1: Example Formulations for Topical Application of (S)-Pro-xylane
| Formulation ID | Vehicle Composition | (S)-Pro-xylane Concentration | Notes |
| F1 | Aqueous solution with 10% Propylene Glycol | 1.5 mg/mL | A simple formulation for basic efficacy studies. |
| F2 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2.08 mg/mL | A more complex vehicle that may enhance penetration. |
| F3 | 10% DMSO, 90% Corn Oil | 2.08 mg/mL | An oil-based formulation. |
| F4 | Phosphate-Buffered Saline (PBS) | Up to 100 mg/mL (with ultrasonication) | For high-concentration studies. |
| F5 | Cream base (e.g., containing water, glycerin, stearic acid) | 10% (w/w) | As used in a human pilot study, adaptable for animal models.[1] |
Preparation of Formulations:
-
Aqueous-based formulations (F1, F2, F4): Dissolve (S)-Pro-xylane in the aqueous components of the vehicle. Gentle heating and stirring may be required to ensure complete dissolution. For F4, ultrasonication is necessary to achieve higher concentrations.
-
Oil-based formulation (F3): First, dissolve the (S)-Pro-xylane in DMSO to create a stock solution. Then, add the corn oil and mix thoroughly.
-
Cream-based formulation (F5): Incorporate (S)-Pro-xylane into the cream base during the formulation process, ensuring homogenous distribution.
Experimental Workflow for a Topical Skin Aging Study in Mice
This workflow outlines a typical study design for evaluating the anti-aging effects of a topical (S)-Pro-xylane formulation in an aged mouse model.
Key Experimental Protocols
1. Animal Model:
-
Species: Hairless mice (e.g., SKH-1) or aged mice of a standard strain (e.g., C57BL/6) are commonly used for skin aging studies.
-
Age: For aged models, mice are typically 18-24 months old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Topical Application:
-
Preparation: On the day of application, shave a small area on the dorsal skin of the mice.
-
Application: Using a pipette, apply a defined volume (e.g., 100 µL) of the (S)-Pro-xylane formulation or vehicle control to the shaved area.
-
Frequency: Applications are typically performed once daily.
-
Duration: The study duration can range from 4 to 12 weeks, depending on the endpoints being measured.
3. Endpoint Analysis:
-
Skin Elasticity: Measure skin viscoelasticity using a non-invasive device like a Cutometer®. Key parameters include R2 (gross elasticity) and R5 (net elasticity).
-
Skin Hydration: Assess skin surface hydration using a Corneometer®.
-
Wrinkle Analysis: For hairless models, wrinkle replicas can be made using silicone material and analyzed for wrinkle depth and length.
-
Histology: At the end of the study, collect skin biopsies and fix them in 10% neutral buffered formalin. Embed in paraffin (B1166041) and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and dermal structure.
-
Immunohistochemistry (IHC): Use specific antibodies to stain for key biomarkers such as Collagen I, Collagen IV, Collagen VII, and Fibrillin-1 to quantify changes in their expression levels.
-
Gene Expression Analysis: Isolate RNA from skin biopsies and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes encoding for the target proteins.
-
Protein Quantification: Perform Western blotting or ELISA on protein lysates from skin biopsies to quantify the levels of specific proteins.
Data Presentation
The following tables provide examples of how to structure quantitative data from in-vivo animal studies with (S)-Pro-xylane.
Table 2: In-Vitro Efficacy of (S)-Pro-xylane on Human Dermal Fibroblasts
| Parameter | Concentration | % Increase vs. Control | Reference |
| Collagen I Secretion | 5 µM | 106% | [6] |
| 1 mM | 148.1% | [6] | |
| Hyaluronic Acid Secretion | 5 µM | 133.7% | [6] |
| 1 mM | 166.3% | [6] | |
| Glycosaminoglycan (GAG) Synthesis | 3.0 mM | ~6-fold increase in [S]sulfate incorporation | [7] |
Table 3: Clinical Efficacy of a Cream Containing C-xyloside (Pro-xylane) in Human Subjects (8-week study)
| Parameter | % Improvement | p-value | Reference |
| Skin Hydration | +21.90% | < 0.05 | [8] |
| Skin Elasticity (R2) | +13.08% | < 0.05 | [8] |
| Skin Elasticity (R5) | +12.30% | < 0.05 | [8] |
| Transepidermal Water Loss (TEWL) | -33.94% | < 0.05 | [8] |
| Nasolabial Folds | -34.02% | < 0.05 | [8] |
| Underneath Eye Wrinkles | -50.03% | < 0.05 | [8] |
| Forehead Wrinkles | -55.81% | < 0.05 | [8] |
Note: The data in Table 3 is from a human clinical study and should be used as a reference for expected outcomes in preclinical animal models. The magnitude of the effects may vary depending on the animal model and study design.
Conclusion
(S)-Pro-xylane is a promising agent for combating the signs of skin aging. The provided application notes and protocols offer a framework for researchers to design and execute robust in-vivo animal studies to further elucidate its mechanisms of action and evaluate its efficacy. Careful selection of animal models, formulation, and endpoint analyses will be critical for generating high-quality, translatable data.
References
- 1. Fibroblast growth factor–specific modulation of cellular response by syndecan-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syndecan-4 signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of EphA2 by syndecan-4 in wounded skin regulates clustering of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of in-vitro percutaneous absorption across human skin and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of EphA2 by syndecan-4 in wounded skin regulates clustering of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of (S)-Pro-xylane Stock Solutions for In Vitro Research
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in vitro studies involving (S)-Pro-xylane.
Introduction
(S)-Pro-xylane, chemically known as (S)-Hydroxypropyl tetrahydropyrantriol, is a bioactive C-glycoside derived from xylose.[1] It is a well-regarded compound in dermatological and cosmetic science for its role in promoting the synthesis of essential components of the skin's extracellular matrix (ECM).[2][3] The primary mechanism of (S)-Pro-xylane involves stimulating the production of glycosaminoglycans (GAGs), such as hyaluronic acid, and key proteins like collagen.[4][5][6] This activity helps to maintain skin elasticity, improve hydration, and strengthen the dermal-epidermal junction (DEJ).[4][7]
Due to its high water solubility and biodegradable nature, (S)-Pro-xylane is an excellent candidate for a wide range of in vitro experimental models focused on skin aging, tissue repair, and ECM homeostasis.[2] Accurate and consistent preparation of stock solutions is a critical first step for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of (S)-Pro-xylane solutions for research applications.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and solubility properties of (S)-Pro-xylane.
Table 1: Chemical and Physical Properties of (S)-Pro-xylane
| Property | Value | Reference |
| Chemical Name | (2S,3R,4S,5R)-2-[(2S)-2-hydroxypropyl]oxane-3,4,5-triol | [8] |
| Synonyms | (S)-Hydroxypropyl tetrahydropyrantriol | [1][8] |
| CAS Number | 868156-46-1 | [1][9] |
| Molecular Formula | C₈H₁₆O₅ | [10] |
| Molecular Weight | 192.21 g/mol | [10][11] |
| Appearance | White to off-white solid powder | [8][10] |
Table 2: Solubility Data for (S)-Pro-xylane
| Solvent | Maximum Solubility | Molar Concentration (Approx.) | Notes | Reference |
| Water | 100 mg/mL | 520.26 mM | May require ultrasonication to fully dissolve. | [1][8] |
| DMSO | 250 mg/mL | 1300.66 mM | May require ultrasonication. Use newly opened DMSO as it is hygroscopic. | [1][8][12] |
| PBS (Phosphate-Buffered Saline) | 100 mg/mL | 520.26 mM | Requires ultrasonication. | [8] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | 3 years | Store in a cool, dry, and dark place. | [8][11] |
| 4°C | 2 years | [8] | ||
| Stock Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [8] |
| -20°C | Up to 1 month | [8] |
Experimental Protocols
3.1 Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle (S)-Pro-xylane powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[9]
3.2 Protocol 1: Preparation of Aqueous-Based Stock Solution (100 mg/mL in PBS)
This protocol is suitable for cell culture experiments where DMSO may be cytotoxic.
Materials:
-
(S)-Pro-xylane powder (CAS: 868156-46-1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Water bath sonicator
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh 100 mg of (S)-Pro-xylane powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 1 mL of sterile PBS to the tube. Vortex briefly to suspend the powder.
-
Sonication: Place the tube in a water bath sonicator. Sonicate until the solution is clear and all solid has dissolved.[8] This may take several minutes.
-
Sterilization: To ensure sterility for cell culture use, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store aliquots at -80°C for long-term storage (up to 6 months).[8]
3.3 Protocol 2: Preparation of DMSO-Based Stock Solution (250 mg/mL)
This protocol allows for a higher concentration stock solution, which can be diluted to minimize the final DMSO concentration in experiments.
Materials:
-
(S)-Pro-xylane powder (CAS: 868156-46-1)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes (15 mL)
-
Analytical balance
-
Water bath sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh 250 mg of (S)-Pro-xylane powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 1 mL of anhydrous DMSO. Vortex thoroughly.
-
Sonication: If necessary, sonicate in a water bath to aid dissolution until the solution is completely clear.[1][12]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store tightly sealed at -80°C for up to 6 months.[8]
3.4 Protocol 3: Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
Example Calculation: To prepare a 1 mL working solution of 1 mM (S)-Pro-xylane from a 520.26 mM aqueous stock (from Protocol 1):
-
Use the dilution formula: M₁V₁ = M₂V₂
-
M₁ = 520.26 mM (Stock concentration)
-
V₁ = Volume of stock to add
-
M₂ = 1 mM (Desired final concentration)
-
V₂ = 1000 µL (Final volume)
-
-
Calculate V₁: (1 mM * 1000 µL) / 520.26 mM ≈ 1.92 µL
-
Procedure: Aseptically add 1.92 µL of the 520.26 mM stock solution to 998.08 µL of sterile cell culture medium. Mix gently by pipetting.
Note on DMSO concentration: When using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.1% v/v).
Mechanism of Action and Experimental Workflow
(S)-Pro-xylane exerts its biological effects by activating the synthesis of GAGs and proteins in the skin's matrix.[1][5] It stimulates fibroblasts to produce more GAGs and upregulates key receptors like CD44, enhancing hyaluronic acid synthesis.[2][4] It also promotes the production of Type IV and VII collagen, which are critical for strengthening the connection between the dermis and epidermis.[6][7]
Caption: Experimental workflow for preparing (S)-Pro-xylane solutions.
Caption: Simplified signaling pathway of (S)-Pro-xylane in skin cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) [benchchem.com]
- 3. dmcostech.com [dmcostech.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. chembk.com [chembk.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. us.huatengsci.com [us.huatengsci.com]
- 8. (S)-Pro-xylane ((S)-Hydroxypropyl tetrahydropyrantriol) | Others 12 | 868156-46-1 | Invivochem [invivochem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Pro-xylane | 439685-79-7 [chemicalbook.com]
- 11. medkoo.com [medkoo.com]
- 12. Pro-xylane | Hydroxypropyl tetrahydropyrantriol | TargetMol [targetmol.com]
Application Notes and Protocols: Immunohistochemistry Staining for Collagen Following (S)-Pro-xylane Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pro-xylane, a C-xyloside derivative, is a key bioactive ingredient recognized for its role in modulating the skin's extracellular matrix (ECM). Its primary mechanism involves stimulating the synthesis of glycosaminoglycans (GAGs), essential molecules for maintaining skin hydration and structural integrity. Emerging evidence also points to the capacity of (S)-Pro-xylane to enhance the expression of various collagen types, which are crucial for skin firmness and elasticity. These application notes provide detailed protocols for the immunohistochemical (IHC) staining of collagen in skin tissue models following treatment with (S)-Pro-xylane, methods for quantitative analysis, and an overview of the putative signaling pathways involved.
Mechanism of Action
(S)-Pro-xylane acts as a precursor for GAG synthesis, promoting the formation of proteoglycans. This enhancement of the GAG-rich environment provides structural support to the ECM and is believed to indirectly influence collagen organization. Furthermore, studies suggest that (S)-Pro-xylane can directly stimulate the synthesis of key collagen proteins, notably those integral to the dermal-epidermal junction (DEJ) and the dermis itself.
Data Presentation: Quantitative Analysis of Collagen Expression
The following tables summarize the quantitative data from studies assessing the impact of (S)-Pro-xylane (C-Xyloside) on collagen expression.
Table 1: Effect of (S)-Pro-xylane on Collagen I and III Expression in Ex Vivo Human Skin
| Analyte | Treatment Group | % Increase in Relative Fluorescence Intensity vs. UV-irradiated Model | Method of Quantification |
| Collagen Type I | Cream with C-xyloside | 56.7% | Immunofluorescence Staining Analysis[1] |
| Collagen Type III | Cream with C-xyloside | 68.2% | Immunofluorescence Staining Analysis[1] |
Data derived from a study on UV-irradiated human skin explants treated with a cream containing C-xyloside for 7 days.[1]
Table 2: Effect of (S)-Pro-xylane on Pro-Collagen I, Collagen IV, and Collagen VII in a Reconstructed Skin Model
| Analyte | Treatment Group | Observation | Method of Quantification |
| Pro-Collagen I | C-Xyloside (0.08 mg/mL and 0.16 mg/mL) | Significant increase in staining intensity localized beneath the epidermis | Semi-quantitative Immunohistochemistry[2] |
| Collagen Type IV | C-Xyloside (0.08 mg/mL and 0.16 mg/mL) | Significantly increased deposition with a more linear and organized distribution at the DEJ | Semi-quantitative Immunohistochemistry[2] |
| Collagen Type VII | C-Xyloside (0.08 mg/mL and 0.16 mg/mL) | Significantly increased deposition with a more linear and organized distribution at the DEJ | Semi-quantitative Immunohistochemistry[2] |
In this study, while the increase was statistically significant, specific numerical percentages of stained area were not provided. The findings were based on the observation of enhanced staining intensity and a more organized, linear deposition pattern at the dermal-epidermal junction (DEJ).[2]
Visualization of Pathways and Workflows
Putative Signaling Pathway for (S)-Pro-xylane-Mediated Collagen Synthesis
Caption: Putative signaling cascade for (S)-Pro-xylane's effect on collagen synthesis.
Experimental Workflow for Immunohistochemical Analysis
Caption: Step-by-step workflow for collagen immunohistochemistry.
Experimental Protocols
Protocol for Immunohistochemical Staining of Collagen I in Formalin-Fixed Paraffin-Embedded (FFPE) Skin Sections
This protocol is a general guideline and may require optimization based on the specific antibodies and tissue types used.
Materials:
-
FFPE skin tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)
-
Peroxidase Block (e.g., 3% Hydrogen Peroxide in methanol)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)
-
Primary Antibody: Rabbit anti-Collagen I polyclonal antibody
-
Secondary Antibody: Goat anti-Rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
-
Rinse with deionized water, followed by PBST.
-
-
Peroxidase Blocking:
-
Incubate sections with Peroxidase Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBST (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Collagen I antibody in Blocking Buffer to its optimal concentration.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBST (3 changes, 5 minutes each).
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides with PBST (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution just before use and apply it to the sections.
-
Monitor color development under a microscope (typically 1-10 minutes). Collagen will appear as a brown precipitate.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in a suitable buffer or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Quantitative Image Analysis
-
Image Acquisition:
-
Scan stained slides at high resolution (e.g., 20x or 40x magnification) using a slide scanner or a microscope equipped with a digital camera.
-
Ensure consistent lighting and white balance across all images.
-
-
Image Analysis using ImageJ/Fiji:
-
Color Deconvolution: Use the "Color Deconvolution" plugin to separate the brown DAB stain from the blue Hematoxylin stain. This creates separate images for each stain.
-
Thresholding: On the DAB image (representing collagen), apply an automated or manual threshold to create a binary image where the stained area is selected.
-
Measurement: Use the "Analyze Particles" or "Measure" functions to calculate the percentage of the total tissue area that is positively stained for collagen.
-
Batch Processing: For multiple images, create a macro to automate the analysis pipeline, ensuring consistency.
-
Conclusion
The application of (S)-Pro-xylane has been shown to positively influence the collagenous framework of the skin, both in the dermis and at the crucial dermal-epidermal junction. The protocols and data presented here provide a robust framework for researchers to investigate and quantify the effects of (S)-Pro-xylane and other active compounds on collagen synthesis and deposition. Immunohistochemistry, coupled with rigorous quantitative image analysis, remains a powerful tool for visualizing and measuring these changes, providing key insights in the fields of dermatology and cosmetic science.
References
Application Notes and Protocols: Gene Expression Analysis of Skin Cells Treated with (S)-Pro-xylane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pro-xylane, a C-xyloside derivative, is a key bioactive ingredient in advanced skincare formulations, renowned for its anti-aging properties. It functions by stimulating the synthesis of essential components of the extracellular matrix (ECM) in the skin, thereby improving skin elasticity, firmness, and hydration.[1][2] These application notes provide a comprehensive overview of the effects of (S)-Pro-xylane on gene expression in skin cells, detailed protocols for relevant experiments, and a summary of expected quantitative outcomes.
(S)-Pro-xylane's primary mechanism of action involves the promotion of glycosaminoglycan (GAG) and collagen synthesis.[3][4] GAGs, such as hyaluronic acid, are crucial for maintaining skin moisture, while collagens, particularly types I, IV, and VII, provide structural integrity to the dermis and the dermal-epidermal junction (DEJ).[5][6] The upregulation of genes encoding these structural proteins is a key indicator of (S)-Pro-xylane's efficacy. The Transforming Growth Factor-beta (TGF-β) signaling pathway is the proposed mechanism through which (S)-Pro-xylane exerts its effects on ECM gene expression.[2][3]
Data Presentation
The following tables summarize the expected quantitative gene expression data from human dermal fibroblasts treated with (S)-Pro-xylane. The data is presented as fold change relative to an untreated control. These are representative data based on the known effects of C-xylosides and TGF-β stimulation on dermal fibroblasts.
Table 1: Upregulation of Extracellular Matrix Genes
| Gene | Gene Product | Function | Expected Fold Change (48h treatment) |
| COL1A1 | Collagen Type I Alpha 1 Chain | Major structural component of the dermis, providing tensile strength. | 2.5 - 4.0 |
| COL4A1 | Collagen Type IV Alpha 1 Chain | Key component of the basement membrane at the DEJ. | 2.0 - 3.5 |
| COL7A1 | Collagen Type VII Alpha 1 Chain | Forms anchoring fibrils that connect the epidermis to the dermis. | 2.0 - 3.0 |
| HAS2 | Hyaluronan Synthase 2 | Enzyme responsible for the synthesis of hyaluronic acid. | 3.0 - 5.0 |
| VCAN | Versican | A large chondroitin (B13769445) sulfate (B86663) proteoglycan involved in cell adhesion, proliferation, and ECM assembly. | 2.0 - 3.5 |
| FN1 | Fibronectin 1 | A glycoprotein (B1211001) that plays a role in cell adhesion and wound healing. | 1.5 - 2.5 |
| LAMA5 | Laminin Subunit Alpha 5 | A major component of the basement membrane, crucial for cell adhesion and differentiation. | 1.5 - 2.5 |
Table 2: Upregulation of Genes Associated with the TGF-β Signaling Pathway
| Gene | Gene Product | Function in Pathway | Expected Fold Change (24h treatment) |
| TGFB1 | Transforming Growth Factor Beta 1 | Ligand that initiates the signaling cascade. | 1.5 - 2.5 |
| TGFBR1 | TGF-β Receptor 1 | Type I receptor that, upon phosphorylation by TGFBR2, phosphorylates SMAD proteins. | 1.2 - 1.8 |
| TGFBR2 | TGF-β Receptor 2 | Type II receptor that binds TGF-β and recruits and phosphorylates TGFBR1. | 1.2 - 1.8 |
| SMAD2 | SMAD Family Member 2 | Intracellular protein that is phosphorylated by the activated receptor complex. | 1.5 - 2.0 |
| SMAD3 | SMAD Family Member 3 | Intracellular protein that is phosphorylated by the activated receptor complex. | 1.5 - 2.0 |
| SMAD4 | SMAD Family Member 4 | Co-SMAD that forms a complex with phosphorylated SMAD2/3 and translocates to the nucleus. | 1.2 - 1.5 |
| SERPINE1 | Plasminogen Activator Inhibitor-1 (PAI-1) | A downstream target of the TGF-β pathway that inhibits ECM degradation. | 2.0 - 3.0 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with (S)-Pro-xylane
Objective: To prepare human dermal fibroblasts (HDFs) for gene expression analysis after treatment with (S)-Pro-xylane.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
(S)-Pro-xylane (powder form)
-
Sterile, nuclease-free water
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and seed them into 6-well plates at a density of 1 x 10^5 cells/well. Allow the cells to adhere for 24 hours.
-
Starvation: After 24 hours, aspirate the medium and wash the cells with PBS. Replace the medium with serum-free DMEM and incubate for another 24 hours to synchronize the cells.
-
Treatment: Prepare a stock solution of (S)-Pro-xylane by dissolving it in sterile, nuclease-free water to a concentration of 100 mM. Further dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Remove the starvation medium and add the (S)-Pro-xylane-containing medium to the cells. Include a vehicle control (serum-free DMEM with the same volume of water used to dissolve the (S)-Pro-xylane).
-
Incubate the cells for the desired time points (e.g., 24 or 48 hours) before proceeding to RNA isolation.
Protocol 2: RNA Isolation and cDNA Synthesis
Objective: To isolate total RNA from treated HDFs and synthesize complementary DNA (cDNA).
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
70% Ethanol
-
RNase-free water
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
RNA Isolation:
-
Lyse the cells directly in the wells according to the RNA isolation kit manufacturer's protocol.
-
Homogenize the lysate.
-
Proceed with the RNA isolation protocol, which typically involves wash and centrifugation steps.
-
Elute the purified RNA in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 indicates pure RNA.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
Objective: To quantify the relative expression of target genes.
Materials:
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
cDNA template
-
Real-time PCR detection system
Procedure:
-
Primer Design: Design or obtain validated primers for the target genes (COL1A1, COL4A1, COL7A1, HAS2, etc.) and a stable reference gene.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the master mix, primers, and cDNA template.
-
qPCR Run: Run the reaction in a real-time PCR system using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the raw fluorescence data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Mandatory Visualization: Signaling Pathway
The pro-collagen and pro-GAG effects of (S)-Pro-xylane are believed to be mediated through the TGF-β signaling pathway. This pathway is a central regulator of ECM homeostasis in the skin.
Conclusion
(S)-Pro-xylane demonstrates significant potential in stimulating the expression of genes crucial for maintaining the integrity and youthful appearance of the skin. The provided protocols offer a robust framework for researchers to quantify these effects and further investigate the underlying molecular mechanisms. The data suggests that (S)-Pro-xylane's efficacy in anti-aging skincare is rooted in its ability to modulate fundamental genetic pathways involved in ECM production.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of collagen synthesis and its gene expression in human skin fibroblasts by tocotrienol-rich fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of TGFβ-Mediated Synthesis of Extracellular Matrix Components | Springer Nature Experiments [experiments.springernature.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols: (S)-Pro-xylane in Tissue Engineering Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pro-xylane, a C-glycoside derivative of xylose, is a promising bioactive molecule in the field of tissue engineering and regenerative medicine. Its primary mechanism of action involves the stimulation of glycosaminoglycan (GAG) biosynthesis, which are essential components of the extracellular matrix (ECM).[1][2][3] By promoting the production of GAGs, (S)-Pro-xylane enhances the structural integrity and hydration of the ECM, creating a favorable environment for cell growth, migration, and tissue repair.[4][5] Furthermore, it has been shown to promote the synthesis of key structural proteins such as collagen and laminin, further contributing to the restoration of tissue architecture and function.[6][7] These properties make (S)-Pro-xylane a valuable tool for researchers developing novel strategies for skin regeneration, wound healing, and anti-aging therapies.
Mechanism of Action
(S)-Pro-xylane acts as a biomimetic of xylosides, which serve as primers for the synthesis of GAG chains. It enters the cell and initiates the assembly of GAGs, particularly chondroitin (B13769445)/dermatan sulfate (B86663), independent of the core protein synthesis of proteoglycans.[1] This leads to a significant increase in the production and secretion of GAGs into the extracellular space.[1]
The increased availability of GAGs in the ECM has several downstream effects that are beneficial for tissue regeneration:
-
Enhanced Hydration and Viscoelasticity: GAGs are highly hydrophilic molecules that attract and retain water, contributing to the hydration and turgor of the tissue. This creates a moist and supportive environment conducive to cellular processes.
-
Structural Support and Organization: GAGs interact with collagen and other ECM proteins to form a complex, organized network that provides structural support to the tissue. (S)-Pro-xylane has been shown to promote the synthesis of collagen IV and VII, which are crucial for the integrity of the dermal-epidermal junction.[8]
-
Modulation of Growth Factor Signaling: GAGs can bind to and modulate the activity of various growth factors, such as Transforming Growth Factor-beta (TGF-β) and Fibroblast Growth Factors (FGFs). By influencing the bioavailability and presentation of these signaling molecules, (S)-Pro-xylane can indirectly regulate cell proliferation, differentiation, and ECM production.
Signaling Pathways
The regenerative effects of (S)-Pro-xylane are mediated through its influence on key signaling pathways involved in tissue homeostasis and repair. While direct receptor binding of (S)-Pro-xylane is not fully elucidated, its primary action of stimulating GAG synthesis subsequently modulates growth factor signaling cascades critical for tissue engineering.
Quantitative Data Summary
The following tables summarize the quantitative effects of (S)-Pro-xylane (C-Xyloside) on key parameters in tissue engineering models, as reported in various studies.
| Cell Type | Parameter Measured | (S)-Pro-xylane Concentration | Incubation Time | Observed Effect | Reference |
| Normal Human Dermal Fibroblasts (NHDF) | Cell Viability | 5 µM - 2 mM | Not Specified | Slightly enhancing effect on cell viability | [9] |
| Normal Human Dermal Fibroblasts (NHDF) | Collagen I Secretion | 5 µM | Not Specified | +106% | [9] |
| Normal Human Dermal Fibroblasts (NHDF) | Collagen I Secretion | 1 mM | Not Specified | +148.1% | [9] |
| Normal Human Dermal Fibroblasts (NHDF) | Hyaluronic Acid Secretion | 5 µM | Not Specified | +133.7% | [9] |
| Normal Human Dermal Fibroblasts (NHDF) | Hyaluronic Acid Secretion | 1 mM | Not Specified | +166.3% | [9] |
| Reconstructed Dermal Tissue | GAG Synthesis | Not Specified | Not Specified | 15-fold increase in secreted GAGs | [1] |
Experimental Protocols
Assessment of Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of (S)-Pro-xylane on the viability and proliferation of dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(S)-Pro-xylane stock solution (in a sterile solvent like water or DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of (S)-Pro-xylane in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of (S)-Pro-xylane. Include a vehicle control (medium with the same concentration of solvent used for the highest (S)-Pro-xylane concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of (S)-Pro-xylane on the migration of dermal fibroblasts, a crucial process in wound healing.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
(S)-Pro-xylane
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HDFs into 6-well plates at a density that will form a confluent monolayer after 24-48 hours.
-
Scratch Creation: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of (S)-Pro-xylane or vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x). Mark the location of the images to ensure the same field is captured at later time points.
-
Incubation and Imaging: Incubate the plates and capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width at time 0.
Quantification of Total Sulfated Glycosaminoglycans (DMMB Assay)
This spectrophotometric assay quantifies the total sulfated GAGs produced by fibroblasts in response to (S)-Pro-xylane treatment.
Materials:
-
Cell culture supernatant or cell lysates from (S)-Pro-xylane-treated and control cells
-
1,9-dimethylmethylene blue (DMMB) dye solution
-
Chondroitin sulfate standard solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Collect the cell culture medium and/or prepare cell lysates from fibroblasts treated with (S)-Pro-xylane and controls.
-
Standard Curve: Prepare a standard curve using serial dilutions of the chondroitin sulfate standard (e.g., 0 to 50 µg/mL).
-
Assay: In a 96-well plate, add 20 µL of each standard and sample to separate wells.
-
Dye Addition: Add 200 µL of the DMMB dye solution to each well.
-
Measurement: Immediately read the absorbance at 525 nm using a spectrophotometer. The color change is rapid, so consistent timing is crucial.
-
Calculation: Determine the concentration of sulfated GAGs in the samples by comparing their absorbance to the standard curve.
Quantification of Collagen Production (Sirius Red Assay)
This colorimetric assay is used to quantify the total collagen produced by fibroblasts and secreted into the culture medium or deposited in the cell layer.
Materials:
-
Cell culture supernatant or cell lysates
-
Sirius Red dye solution (0.1% in picric acid)
-
0.1 M HCl
-
0.5 M NaOH
-
Collagen standard (e.g., rat tail collagen)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Collection: Collect the culture medium from (S)-Pro-xylane-treated and control fibroblast cultures. To measure cell-associated collagen, lyse the cells in the culture plate.
-
Standard Curve: Prepare a standard curve using a known concentration of collagen.
-
Staining: Add 1 mL of Sirius Red dye solution to 200 µL of each sample or standard. Incubate at room temperature for 30 minutes with gentle shaking.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Washing: Discard the supernatant and wash the pellet with 0.1 M HCl to remove unbound dye. Repeat the centrifugation and washing steps.
-
Elution: Dissolve the washed pellet in 1 mL of 0.5 M NaOH.
-
Measurement: Transfer 200 µL of the eluted sample to a 96-well plate and measure the absorbance at 540 nm.
-
Calculation: Quantify the collagen content in the samples by comparing their absorbance to the standard curve.
3D Reconstructed Skin Model
This protocol outlines the generation of a 3D skin equivalent to study the effects of (S)-Pro-xylane in a more physiologically relevant model.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Human Epidermal Keratinocytes (HEKs)
-
Cell culture inserts (e.g., for 6-well or 12-well plates)
-
Rat tail collagen type I
-
Reconstitution buffer (10x)
-
DMEM (10x)
-
Fibroblast and keratinocyte culture media
-
(S)-Pro-xylane
Procedure:
-
Dermal Equivalent Preparation:
-
Prepare a collagen I mixture on ice containing collagen I, reconstitution buffer, 10x DMEM, and sterile water.
-
Add HDFs to the collagen mixture and mix gently.
-
Pipette the cell-collagen mixture into the cell culture inserts and allow it to polymerize at 37°C for 1-2 hours.
-
Submerge the dermal equivalents in fibroblast culture medium and incubate for 5-7 days, allowing the fibroblasts to contract the collagen gel.
-
-
Epidermal Seeding:
-
Seed HEKs onto the surface of the contracted dermal equivalents.
-
Culture the constructs submerged in keratinocyte medium for 2-3 days.
-
-
Air-Liquid Interface Culture and Treatment:
-
Raise the constructs to the air-liquid interface by feeding them from below with a specialized air-lift medium.
-
Incorporate (S)-Pro-xylane into the air-lift medium at the desired concentration.
-
Culture for 10-14 days, changing the medium every 2-3 days, to allow for epidermal stratification and differentiation.
-
-
Analysis:
-
Harvest the reconstructed skin tissues for histological analysis (e.g., H&E staining to observe morphology), immunohistochemistry (e.g., for collagen IV, laminin-5, Ki67), or biochemical assays (e.g., GAG and collagen quantification).
-
Conclusion
(S)-Pro-xylane demonstrates significant potential as a bioactive molecule for tissue engineering applications, particularly in the context of skin regeneration. Its ability to stimulate the production of essential ECM components, such as GAGs and collagen, provides a strong rationale for its use in promoting tissue repair and combating the signs of aging. The provided protocols offer a framework for researchers to investigate and harness the regenerative capabilities of (S)-Pro-xylane in their own experimental models. Further research into its specific interactions with cellular signaling pathways will continue to unveil its full therapeutic potential.
References
- 1. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxypropyl Tetrahydropyrantriol (Explained + Products) [incidecoder.com]
- 3. Cosmetics Ingredients,PGA,Ectoin,Pro-Xylane, DIPEPTIDE DIAMINOBUT [en.fredabiotech.com]
- 4. A contribution to the regulation of proteoglycan production: modulation by TGF alpha, TGF beta and IL-1 of glycosaminoglycan biosynthesis on beta-D-xyloside in chick embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcadonline.com [jcadonline.com]
- 6. jcadonline.com [jcadonline.com]
- 7. Effect of C-xyloside on morphogenesis of the dermal epidermal junction in aged female skin. An ultrastuctural pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubilizing (S)-Pro-xylane for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Pro-xylane, chemically known as (S)-Hydroxypropyl tetrahydropyrantriol, is a bioactive C-glycoside derived from xylose.[1][2][3] It is a key molecule in dermatological and cosmetic research, primarily recognized for its anti-aging properties. (S)-Pro-xylane functions by stimulating the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans within the skin's extracellular matrix (ECM).[1][3][4] Specifically, it promotes the production of hyaluronic acid and collagen, which are crucial for maintaining skin elasticity, hydration, and structural integrity.[1][2][5] Proper solubilization of this compound is a critical first step for accurate and reproducible results in various in vitro and in vivo biological assays. This document provides detailed protocols and data for effectively dissolving (S)-Pro-xylane for research applications.
Physicochemical Properties and Solubility Data
(S)-Pro-xylane is a white to off-white solid powder.[6] It is a water-soluble molecule, a characteristic that facilitates its incorporation into various aqueous-based formulations for biological studies.[7][8] The following tables summarize its solubility in common laboratory solvents and complex formulations.
Table 1: Solubility in Standard Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 100 mg/mL | 520.26 mM | Requires sonication to achieve complete dissolution.[1][6] |
| DMSO | 250 mg/mL | 1300.66 mM | Requires sonication. Use newly opened DMSO as it is hygroscopic.[1][6][9] |
| PBS | 100 mg/mL | 520.26 mM | Requires sonication.[6] |
Table 2: Solubility in Complex Formulations for In Vivo or Specific In Vitro Use
| Formulation Composition (v/v) | Achievable Concentration | Molar Concentration (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 10.82 mM | Prepare by adding solvents sequentially. The final solution is clear.[6][9][10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 10.82 mM | Prepare by adding the DMSO stock to the SBE-β-CD solution. The final solution is clear.[6][10][11] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 10.82 mM | Prepare by adding the DMSO stock to the corn oil. The final solution is clear.[6][10] |
(Note: Molar concentrations calculated based on a molecular weight of 192.21 g/mol for (S)-Pro-xylane.)[3][6]
Experimental Protocols for Solubilization
Proper technique is essential to ensure (S)-Pro-xylane is fully dissolved and stable in solution, preventing precipitation during experiments.
Experimental Workflow for Solubilization```dot
Caption: Signaling pathway of (S)-Pro-xylane in the skin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. Pro-xylane | 439685-79-7 [chemicalbook.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. dmcostech.com [dmcostech.com]
- 6. (S)-Pro-xylane ((S)-Hydroxypropyl tetrahydropyrantriol) | Others 12 | 868156-46-1 | Invivochem [invivochem.com]
- 7. glabridinchina.com [glabridinchina.com]
- 8. hydroxypropyl tetrahydropyrantriol, 439685-79-7 [thegoodscentscompany.com]
- 9. Pro-xylane | Hydroxypropyl tetrahydropyrantriol | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (S)-Pro-xylane ((S)-Hydroxypropyl tetrahydropyrantriol) | GAGs合成促进剂 | MCE [medchemexpress.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-Pro-xylane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of (S)-Pro-xylane in chemical synthesis. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of (S)-Pro-xylane, providing targeted solutions in a question-and-answer format.
Q1: My yield for the initial condensation reaction (Lubineau reaction) is low. How can I improve it?
A1: The choice of base and reaction conditions are critical for maximizing the yield of the C-glycosidic ketone intermediate.
-
Base Selection: Sodium hydroxide (B78521) (NaOH) has been shown to be a more effective base than sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) for the condensation of monosaccharides like xylose with acetylacetone (B45752). Using NaOH can lead to a quantitative yield of the desired β-C-xylosyl product with a shorter reaction time and at a lower temperature (around 50°C).
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC). With NaOH, the reaction time can be significantly reduced.
-
Reagent Quality: Use high-purity D-xylose and freshly distilled acetylacetone to avoid side reactions.
Q2: I am observing the formation of multiple side products during the condensation step. What could be the cause?
A2: Side product formation is often a result of suboptimal reaction conditions or the inherent reactivity of the starting materials.
-
Base Concentration: An excessively high concentration of a strong base like NaOH can promote side reactions. Careful control of the base stoichiometry is crucial. For disaccharides, weaker bases like NaHCO3 have been used to avoid complex mixtures that can arise with NaOH.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. For the Lubineau reaction with xylose, a temperature of around 50°C is recommended when using NaOH.
Q3: The reduction of the ketone intermediate with sodium borohydride (B1222165) (NaBH₄) gives a mixture of (S) and (R) diastereomers. How can I improve the stereoselectivity for the (S)-isomer?
A3: The reduction of the C-glycosidic ketone with sodium borohydride is not stereoselective and typically results in a roughly 50:50 mixture of the (S) and (R) diastereomers. To obtain the biologically more active (S)-Pro-xylane with high purity, a chemoenzymatic approach is highly recommended.
-
Enzymatic Reduction: Employing an engineered carbonyl reductase (CR) can provide excellent stereoselectivity. Specifically, the R129E/D210F variant of the carbonyl reductase from Candida orthopsilosis has been shown to produce (S)-Pro-xylane with greater than 99% diastereomeric excess (β, S).[1] This method achieves a high spatiotemporal yield of 49.97 g·L⁻¹·h⁻¹.[1]
Q4: After the sodium borohydride reduction, I am having difficulty removing the borate (B1201080) byproducts. What is an effective purification method?
A4: The removal of borate salts is a common challenge in reactions using NaBH₄.[1][2]
-
Acidic Quench and Extraction: Carefully quench the reaction with an acid (e.g., 1M HCl) to neutralize any remaining NaBH₄ and decompose the borate complexes. The Pro-xylane can then be extracted into an organic solvent.
-
Methanol (B129727) Co-evaporation: Boric acid can be removed by repeated co-evaporation with methanol, which forms the volatile trimethyl borate.
-
Ion-Exchange Chromatography: Using an anion exchange resin can be an effective method to capture the borate ions and simplify the purification process.
-
Aqueous Workup with Base: Addition of a base like sodium hydroxide during the aqueous workup can help to decompose the borate salts and move them into the aqueous phase, facilitating their removal during extraction.
Q5: Can I avoid the use of sodium borohydride and the associated borate removal issues altogether?
A5: Yes, catalytic hydrogenation is an alternative reduction method that avoids the use of borohydrides.
-
Catalytic Hydrogenation: Using a catalyst such as Ru/C for the reduction of the ketone intermediate is a "green chemistry" approach that eliminates the formation of borate salts. However, like sodium borohydride, this method is typically not stereoselective and will produce a mixture of diastereomers.
Q6: I am considering using an anion exchange resin instead of a soluble base for the initial condensation. What are the advantages?
A6: Using a solid-supported base like a D201 anion exchange resin offers several benefits over soluble bases like NaOH.[3]
-
Simplified Purification: The resin can be easily removed by filtration, which simplifies the workup compared to neutralizing and removing a soluble base.[3] This can be particularly advantageous in avoiding the need for cation exchange resin purification that is sometimes required with NaOH.[3]
-
Milder Reaction Conditions: Solid-supported bases can sometimes offer milder reaction conditions, potentially reducing side product formation.
Data Presentation
The following tables summarize key quantitative data to aid in the selection of optimal reaction conditions.
Table 1: Comparison of Bases for the Lubineau Condensation Reaction
| Base | Temperature (°C) | Reaction Time | Yield of β-C-xylosyl Ketone | Notes |
| NaOH | 50 | Shorter | Quantitative | Confirmed as the most effective base for monosaccharides. |
| Na2CO3 | Higher than NaOH | Longer | Increased yield compared to initial methods. | A viable alternative to NaOH.[3] |
| NaHCO3 | Variable | Longer | Lower than NaOH | Can be advantageous for more sensitive substrates like disaccharides to avoid complex mixtures. |
| Anion Exchange Resin (e.g., D201) | Variable | Variable | Good | Simplifies purification by allowing for removal of the base by filtration.[3] |
Table 2: Comparison of Reduction Methods for 1-C-(β-d-xylopyranosyl)-acetone
| Reduction Method | Reducing Agent/Catalyst | Diastereomeric Excess (S:R) | Key Advantages | Key Disadvantages |
| Conventional Chemical Reduction | Sodium Borohydride (NaBH₄) | ~50:50 | Inexpensive, readily available. | Not stereoselective, produces borate byproducts requiring tedious removal.[1][2] |
| Catalytic Hydrogenation | Ru/C | ~50:50 | "Green" method, avoids borate byproducts. | Not stereoselective. |
| Chemoenzymatic Reduction | Engineered Carbonyl Reductase (R129E/D210F from C. orthopsilosis) | >99% (β, S)[1] | High stereoselectivity for the desired (S)-isomer, high yield.[1] | Requires enzyme production and specific reaction conditions. |
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of (S)-Pro-xylane.
Protocol 1: Conventional Synthesis of Pro-xylane (Racemic Mixture)
Step 1: Synthesis of 1-C-(β-d-xylopyranosyl)-acetone (Lubineau Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve D-xylose (1 equivalent) in deionized water.
-
Addition of Reagents: Add acetylacetone (1.2 equivalents) to the solution.
-
Base Addition: Slowly add a solution of sodium hydroxide (NaOH, approximately 1.1 equivalents) while stirring.
-
Reaction Conditions: Heat the reaction mixture to 50°C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Neutralization and Workup: Cool the reaction mixture to room temperature and neutralize with a cation exchange resin or by the careful addition of an acid (e.g., 1M HCl) to pH 7.
-
Purification: Filter the solution and concentrate under reduced pressure to obtain the crude C-glycosidic ketone. This can be further purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Reduction of 1-C-(β-d-xylopyranosyl)-acetone with Sodium Borohydride
-
Dissolution: Dissolve the crude 1-C-(β-d-xylopyranosyl)-acetone (1 equivalent) in methanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, approximately 1.5 equivalents) in portions, ensuring the temperature remains below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench by the dropwise addition of 1M HCl until the effervescence ceases and the pH is neutral.
-
Borate Removal and Extraction: Concentrate the mixture under reduced pressure. Add methanol to the residue and evaporate again; repeat this process 2-3 times to remove boric acid as volatile trimethyl borate. Suspend the final residue in water and extract with an organic solvent (e.g., ethyl acetate).
-
Final Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Pro-xylane as a mixture of diastereomers. Further purification can be achieved by column chromatography or crystallization.
Protocol 2: Chemoenzymatic Synthesis of (S)-Pro-xylane
Step 1: Synthesis of 1-C-(β-d-xylopyranosyl)-acetone
-
Follow Step 1 of Protocol 1.
Step 2: Enzymatic Reduction using Engineered Carbonyl Reductase
-
Enzyme Preparation: The engineered carbonyl reductase (R129E/D210F from Candida orthopsilosis) needs to be expressed and purified from a suitable host (e.g., E. coli). This typically involves cloning the gene into an expression vector, transforming the host, inducing protein expression, and purifying the enzyme using chromatography techniques (e.g., affinity chromatography).
-
Reaction Mixture: In a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0), combine the 1-C-(β-d-xylopyranosyl)-acetone substrate, the purified engineered carbonyl reductase, and a cofactor (NADPH). A cofactor regeneration system, such as using glucose and glucose dehydrogenase, is essential for large-scale synthesis to make the process economically viable.
-
Reaction Conditions: Incubate the reaction mixture at an optimal temperature (typically 25-37°C) with gentle agitation. Monitor the progress of the reaction by HPLC or GC analysis.
-
Workup and Purification: Once the reaction is complete, terminate it by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation of the enzyme. Extract the (S)-Pro-xylane into the organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting (S)-Pro-xylane is typically of high purity and may not require further chromatographic purification.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis of (S)-Pro-xylane.
Caption: Overall workflow for the synthesis of Pro-xylane.
Caption: Troubleshooting low yield in the Lubineau reaction.
Caption: Decision pathway for achieving desired stereoselectivity.
References
- 1. Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting (S)-Pro-xylane asymmetric synthesis side reactions
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists engaged in the asymmetric synthesis of (S)-Pro-xylane.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic system for the asymmetric synthesis of (S)-Pro-xylane?
A1: The most prevalent method for the asymmetric synthesis of (S)-Pro-xylane involves the kinetic resolution of a racemic mixture of Pro-xylane precursors. This is often achieved using a chiral catalyst, such as a Jacobsen's catalyst (a chiral chromium or cobalt salen complex), in combination with a nucleophile like water. The catalyst selectively catalyzes the hydrolytic kinetic resolution (HKR) of one enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess.
Q2: What are the typical starting materials for the synthesis?
A2: A common starting material is a racemic mixture of 2-(hydroxymethyl)oxirane, which is then reacted with a protected glycerol (B35011) derivative. Another approach involves the asymmetric epoxidation of an allylic alcohol precursor.
Q3: What are the critical parameters to control for achieving high enantioselectivity?
A3: Several factors are crucial for high enantioselectivity:
-
Catalyst Loading: The amount of chiral catalyst used can significantly impact the reaction rate and selectivity.
-
Reaction Temperature: Lower temperatures generally favor higher enantioselectivity.
-
Solvent: The choice of solvent can influence the solubility of the catalyst and reactants, as well as the transition state of the reaction.
-
Purity of Reagents: Impurities in the starting materials or solvent can poison the catalyst and reduce its effectiveness.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are essential for determining the enantiomeric excess of the product.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee)
Low enantiomeric excess is a common issue in asymmetric synthesis. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Inactive or Decomposed Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature). - Consider preparing the catalyst in situ if possible. |
| Incorrect Reaction Temperature | - Lower the reaction temperature. Asymmetric reactions are often sensitive to temperature, with lower temperatures generally leading to higher ee. |
| Presence of Impurities | - Purify all starting materials and solvents before use. Water content can be particularly detrimental in some catalytic systems. |
| Suboptimal Catalyst Loading | - Optimize the catalyst loading. Too little catalyst may result in a slow reaction with poor selectivity, while too much can sometimes lead to side reactions. |
Problem 2: Low Reaction Yield
A low yield of the desired (S)-Pro-xylane can be attributed to several factors:
| Potential Cause | Troubleshooting Step |
| Side Reactions | - Analyze the crude reaction mixture by techniques like NMR or GC-MS to identify any major side products. This can help in understanding the competing reaction pathways. |
| Incomplete Reaction | - Increase the reaction time. - If the reaction has stalled, consider adding a fresh portion of the catalyst. |
| Product Degradation | - Ensure the work-up procedure is not too harsh. Pro-xylane has acid-sensitive functional groups. - Minimize the time the product is exposed to purification conditions (e.g., silica (B1680970) gel chromatography). |
Problem 3: Formation of Dimer or Polymer Side Products
The formation of dimers or polymers can be a significant issue, leading to reduced yield and difficult purification.
| Potential Cause | Troubleshooting Step |
| High Concentration of Reactants | - Run the reaction at a lower concentration to disfavor intermolecular reactions. |
| Incorrect Stoichiometry | - Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes promote side reactions. |
| Presence of Lewis Acidic Impurities | - Purify reagents and solvents to remove any trace acids that could catalyze polymerization. |
Experimental Workflow & Side Reactions
Below are diagrams illustrating the general experimental workflow for (S)-Pro-xylane asymmetric synthesis, a common side reaction pathway, and a troubleshooting decision tree.
Caption: General experimental workflow for the asymmetric synthesis of (S)-Pro-xylane.
Caption: A common side reaction in Pro-xylane synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Technical Support Center: Optimizing HPLC Separation of (S)-Pro-xylane Diastereomers
Welcome to the technical support center for the analysis of (S)-Pro-xylane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (S)-Pro-xylane diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Pro-xylane and why is the separation of its diastereomers important?
(S)-Pro-xylane, also known as (S)-Hydroxypropyl tetrahydropyrantriol, is a bioactive C-glycoside derived from xylose.[1][2][3][4] It is a sugar-molecule that stimulates the production of glycosaminoglycans (GAGs), which are crucial for maintaining skin hydration and elasticity.[5][6] The synthesis of Pro-xylane can result in the formation of diastereomers, which may have different biological activities. Therefore, accurate separation and quantification of these diastereomers are essential for quality control and to ensure the desired therapeutic effect.
Q2: What are the key chemical properties of (S)-Pro-xylane to consider for HPLC method development?
(S)-Pro-xylane has a molecular formula of C8H16O5 and a molecular weight of 192.21 g/mol .[5][7][8] It is a highly water-soluble and polar compound.[8][9] Its polarity is a critical factor in selecting the appropriate HPLC mode (Normal-Phase, Reversed-Phase, or HILIC) and mobile phase composition.
Q3: Which HPLC mode is most suitable for separating (S)-Pro-xylane diastereomers?
Given the polar nature of (S)-Pro-xylane, two primary HPLC modes should be considered:
-
Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. NP-HPLC can be effective for separating isomers.[10][11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a partially aqueous mobile phase. It is well-suited for the retention and separation of highly polar compounds that are not well-retained in reversed-phase chromatography.
Reversed-Phase (RP) HPLC, which uses a non-polar stationary phase and a polar mobile phase, is generally less effective for retaining highly polar analytes like (S)-Pro-xylane unless specific mobile phase additives are used.[13][14]
Q4: How can I detect (S)-Pro-xylane and its diastereomers?
(S)-Pro-xylane lacks a strong chromophore, making UV detection challenging. The following detection methods can be considered:
-
Refractive Index (RI) Detector: RI detection is a universal detection method that is sensitive to changes in the refractive index of the mobile phase caused by the analyte.
-
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and selectivity, allowing for the definitive identification and quantification of the diastereomers.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Diastereomer Peaks
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | For NP or HILIC mode, ensure you are using a suitable polar stationary phase (e.g., silica (B1680970), diol, or amide-based columns). Consider screening different column chemistries to find the one that provides the best selectivity for your diastereomers. |
| Incorrect Mobile Phase Composition | Systematically vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous component (for HILIC) or the non-polar solvent (for NP). Small changes in mobile phase composition can significantly impact selectivity.[15] |
| Suboptimal Temperature | Temperature can affect the selectivity of chiral and diastereomeric separations. Experiment with different column temperatures. Lower temperatures often improve resolution but may increase backpressure and run time.[16][17][18] |
| Inadequate Method Optimization | A systematic approach to method development is crucial. Consider a Design of Experiments (DoE) approach to efficiently screen and optimize parameters like mobile phase composition, pH, and temperature. |
Issue 2: Peak Tailing or Asymmetry
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | In NP mode, active sites on the silica surface can lead to peak tailing. Adding a small amount of a polar modifier like water or an alcohol to the mobile phase can help to deactivate these sites. |
| Column Overload | Injecting too much sample can lead to broad and tailing peaks. Reduce the injection volume or dilute your sample.[19] |
| Inappropriate pH of Mobile Phase (HILIC) | The pH of the aqueous portion of the mobile phase can affect the charge state of the analyte and its interaction with the stationary phase. Optimize the pH to improve peak shape. |
| Contaminated Column | If the column is old or has been used with complex matrices, it may be contaminated. Flush the column with a strong solvent or, if necessary, replace it. |
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. Allow at least 10-20 column volumes to pass through.[16][17] |
| Mobile Phase Instability | If using a multi-component mobile phase, ensure it is well-mixed and degassed. For HILIC, be mindful of solvent evaporation, which can alter the mobile phase composition. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. Even small changes in ambient temperature can affect retention times.[16][17][18] |
| Pump Malfunction | Fluctuations in pump pressure can lead to variable retention times. Check for leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
The following are example starting protocols for the HPLC separation of (S)-Pro-xylane diastereomers. These should be considered as a starting point and will likely require further optimization for your specific application and instrumentation.
Protocol 1: Normal-Phase HPLC (NP-HPLC)
| Parameter | Recommendation |
| Column | Silica, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Ethanol (e.g., 90:10 v/v). The ratio may need significant optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (can be optimized between 10-40 °C) |
| Detection | RI, ELSD, or MS |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a solvent of similar polarity. Ensure the sample is filtered through a 0.22 µm filter before injection.[19] |
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
| Parameter | Recommendation |
| Column | Amide or Diol, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 95% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (can be optimized) |
| Detection | ELSD or MS |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the sample in a high percentage of organic solvent (e.g., 90% acetonitrile in water) to ensure good peak shape. Filter through a 0.22 µm filter. |
Visualizations
Caption: Experimental workflow for HPLC analysis of (S)-Pro-xylane diastereomers.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-Pro-xylane ((S)-Hydroxypropyl tetrahydropyrantriol) | Others 12 | 868156-46-1 | Invivochem [invivochem.com]
- 3. (S)-Pro-xylane | CAS#:868156-46-1 | Chemsrc [chemsrc.com]
- 4. (S)-Pro-xylane | 868156-46-1 [chemicalbook.com]
- 5. Pro-xylane Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Is Pro-Xylane A Natural Ingredient - Maxmedchem [maxmedchem.com]
- 7. (S)-Pro-xylane | C8H16O5 | CID 59696975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) [benchchem.com]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 12. youtube.com [youtube.com]
- 13. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 19. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Overcoming poor solubility of (S)-Pro-xylane in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of (S)-Pro-xylane in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Pro-xylane and what are its general solubility properties?
A1: (S)-Pro-xylane, chemically known as (S)-Hydroxypropyl tetrahydropyrantriol, is a C-glycoside derived from xylose.[1] Due to its structure, which includes a hydrophilic sugar-like core, (S)-Pro-xylane is generally soluble in polar solvents such as water and dimethyl sulfoxide (B87167) (DMSO).[2][3] Its solubility in non-polar organic solvents is limited.
Q2: Why is my (S)-Pro-xylane not dissolving in my chosen organic solvent?
A2: The principle of "like dissolves like" governs solubility. (S)-Pro-xylane is a polar molecule due to its multiple hydroxyl (-OH) groups. If you are using a non-polar or weakly polar organic solvent, you will likely encounter poor solubility.
Q3: What are the known solubility limits of (S)-Pro-xylane in common solvents?
A3: Quantitative solubility data for (S)-Pro-xylane in a wide range of organic solvents is not extensively published. However, the following data is available from various sources:
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | Sonication may be required.[2][3] |
| Water | 100 mg/mL | Sonication may be required.[3] |
Q4: Are there any recommended starting points for dissolving (S)-Pro-xylane in an organic solvent system?
A4: For many applications, a co-solvent system is the most effective approach. A common starting point is to first dissolve the (S)-Pro-xylane in a small amount of a strong polar solvent like DMSO, and then gradually add your desired organic solvent. For in vivo studies, formulations often use a combination of DMSO, polyethylene (B3416737) glycol (PEG), and surfactants like Tween 80.[4]
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides a systematic approach to addressing solubility challenges with (S)-Pro-xylane in your experiments.
Issue 1: (S)-Pro-xylane precipitates out of solution.
-
Root Cause: The solvent or solvent system is not polar enough to maintain the solvation of (S)-Pro-xylane.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: If possible, switch to a more polar organic solvent. For example, if you are using dichloromethane, try switching to methanol (B129727) or ethanol (B145695).
-
Introduce a Co-solvent: As a first step, try adding a small percentage (e.g., 5-10% v/v) of a highly polar aprotic solvent like DMSO or DMF to your current solvent system.
-
Utilize a Polar Protic Co-solvent: Alcohols like methanol or ethanol can be effective co-solvents for glycosides.
-
Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation of (S)-Pro-xylane at elevated temperatures. Always monitor for any changes in color or the appearance of degradation products.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break down solute-solute interactions and promote dissolution.[2][3]
-
Issue 2: The dissolution rate of (S)-Pro-xylane is extremely slow.
-
Root Cause: High lattice energy of the solid (S)-Pro-xylane and/or slow diffusion at the solid-liquid interface.
-
Troubleshooting Steps:
-
Particle Size Reduction: If you have solid (S)-Pro-xylane, grinding it into a finer powder will increase the surface area available for solvation, which can significantly speed up the dissolution process.
-
Agitation: Ensure the solution is being adequately stirred or agitated to maximize the interaction between the solvent and the solute.
-
Heating and Sonication: As mentioned previously, applying heat or sonication can increase the kinetic energy of the system and accelerate dissolution.
-
Issue 3: A saturated solution is not concentrated enough for my experiment.
-
Root Cause: The intrinsic solubility limit of (S)-Pro-xylane in the chosen solvent has been reached.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen a range of co-solvent mixtures. A ternary system (e.g., DMSO, ethanol, and your primary solvent) might provide the necessary solubilizing power.
-
pH Adjustment (for aqueous or protic systems): While (S)-Pro-xylane is not ionizable in the typical pH range, the overall formulation's pH can sometimes influence the stability and interaction of components. This is more relevant for aqueous-organic mixtures.
-
Consider Formulation Technologies: For advanced applications like drug delivery, techniques such as creating solid dispersions or using complexation agents (e.g., cyclodextrins) can significantly enhance the apparent solubility of poorly soluble compounds.
-
Experimental Protocols
Protocol 1: General Method for Solubility Determination
This protocol outlines a general method for determining the approximate solubility of (S)-Pro-xylane in a given organic solvent.
-
Preparation: Add a pre-weighed excess amount of (S)-Pro-xylane to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vial to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved (S)-Pro-xylane using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Express the solubility in mg/mL or molarity.
Protocol 2: Co-solvent System Preparation for In Vivo Studies
This protocol provides an example of how to prepare a co-solvent formulation for (S)-Pro-xylane, often used in preclinical research.
-
Initial Dissolution: Weigh the required amount of (S)-Pro-xylane and dissolve it in DMSO to create a concentrated stock solution. Sonication may be necessary to achieve complete dissolution.
-
Addition of PEG: To the DMSO stock solution, add PEG300 and mix thoroughly until a homogenous solution is formed.
-
Addition of Surfactant: Add Tween 80 to the mixture and mix well.
-
Final Dilution: Add saline or phosphate-buffered saline (PBS) to the desired final volume and mix until the solution is clear.
Example Formulation: A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]
Visualizations
Caption: Workflow for enhancing the solubility of (S)-Pro-xylane.
Caption: Key factors influencing the solubility of (S)-Pro-xylane.
References
- 1. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prediction of solubility of drugs and other compounds in organic solvents. | Semantic Scholar [semanticscholar.org]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Technical Support Center: (S)-Pro-xylane Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (S)-Pro-xylane in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Pro-xylane and why is its stability in aqueous solutions a concern?
(S)-Pro-xylane, or Hydroxypropyl Tetrahydropyrantriol, is a C-glycoside derived from xylose.[1] It is a bioactive molecule used in cosmetic and pharmaceutical research for its ability to stimulate the biosynthesis of glycosaminoglycans (GAGs), which are essential for maintaining skin structure and hydration. The stability of (S)-Pro-xylane in aqueous solutions is crucial because degradation can lead to a loss of its biological activity, impacting experimental outcomes and product efficacy. As a glycoside, its glycosidic bond can be susceptible to hydrolysis under certain conditions.[2]
Q2: What are the primary factors that can cause the degradation of (S)-Pro-xylane in my aqueous solution?
The primary factors that can lead to the degradation of (S)-Pro-xylane in aqueous solutions are:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of the glycosidic bond.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4]
-
Presence of Oxidizing Agents: Oxidizing agents can potentially lead to the degradation of the molecule.
-
Light Exposure: Although less common for this type of molecule, prolonged exposure to UV light could potentially contribute to degradation.[5]
Q3: My (S)-Pro-xylane solution has turned slightly yellow. Does this indicate degradation?
A change in color, such as turning slightly yellow, can be an indicator of chemical changes and potential degradation.[6] It is recommended to analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of (S)-Pro-xylane remaining and to detect the presence of any degradation products.
Q4: Can I use any buffer for my aqueous solution of (S)-Pro-xylane?
The choice of buffer is important as it dictates the pH of the solution. It is recommended to use a buffer system that maintains the pH within the optimal stability range for (S)-Pro-xylane. The impact of the buffer components on the stability of (S)-Pro-xylane should also be considered, as some buffer species can participate in or catalyze degradation reactions.
Q5: How should I store my aqueous (S)-Pro-xylane stock solutions?
To ensure the stability of your (S)-Pro-xylane stock solutions, it is recommended to:
-
Store them at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) may be an option, but freeze-thaw stability should be evaluated.
-
Protect them from light by using amber vials or storing them in the dark.
-
Prepare solutions in a buffer that maintains a pH between 5.0 and 7.0.
-
Use high-purity water and reagents to avoid contaminants that could catalyze degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of (S)-Pro-xylane concentration over time in my aqueous formulation. | Hydrolysis due to inappropriate pH. The solution pH may be too acidic or too alkaline. | Measure the pH of your solution. Adjust the pH to a range of 5.0 - 7.0 using a suitable buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer). |
| Thermal degradation. The solution may have been exposed to high temperatures during preparation or storage. | Review your experimental protocol to identify any steps involving high heat. Store the solution at recommended temperatures (2-8 °C). | |
| Appearance of unknown peaks in my HPLC chromatogram. | Formation of degradation products. (S)-Pro-xylane may be degrading into one or more new chemical entities. | Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the specificity of your analytical method. |
| Inconsistent experimental results using (S)-Pro-xylane solutions. | Degradation of (S)-Pro-xylane leading to variable potency. The concentration of the active molecule may be fluctuating between experiments. | Prepare fresh (S)-Pro-xylane solutions for each experiment or validate the stability of your stock solution over the intended period of use. Always verify the concentration of your solution before use if it has been stored for an extended period. |
| Precipitation or cloudiness in the (S)-Pro-xylane solution. | Poor solubility or interaction with other components. The concentration of (S)-Pro-xylane may be too high for the chosen solvent system, or it may be interacting with other excipients. | Verify the solubility of (S)-Pro-xylane in your specific aqueous system. If using other components, assess their compatibility with (S)-Pro-xylane through compatibility studies. |
Quantitative Data Summary
The following table summarizes the expected stability of (S)-Pro-xylane under various conditions based on general principles of glycoside chemistry. Note: This data is illustrative and should be confirmed by specific experimental studies.
| Condition | Parameter | Expected Outcome | Reference Principle |
| pH | Half-life (t1/2) | Highest stability in the pH range of 5.0 - 7.0. Significantly shorter half-life below pH 4 and above pH 8. | Acid and base-catalyzed hydrolysis of glycosides.[2] |
| Temperature | Degradation Rate Constant (k) | The rate of degradation increases with temperature, following the Arrhenius equation. A 10 °C increase can potentially double the degradation rate. | Principles of chemical kinetics.[4] |
| Oxidation | % Degradation after 24h with 3% H₂O₂ | Potential for moderate degradation. | Susceptibility of organic molecules to oxidation.[7] |
| Photostability | % Degradation after exposure to ICH light conditions | Expected to be relatively stable, but some degradation may occur with prolonged exposure. | General photostability of C-glycosides.[5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for (S)-Pro-xylane
This protocol outlines a general procedure for developing a stability-indicating HPLC method to quantify (S)-Pro-xylane and separate its degradation products.
Objective: To establish an HPLC method capable of accurately measuring the concentration of (S)-Pro-xylane in the presence of its impurities and degradation products.
Materials:
-
(S)-Pro-xylane reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.
-
Standard Solution Preparation: Prepare a stock solution of (S)-Pro-xylane reference standard in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dilute the (S)-Pro-xylane test solution with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of (S)-Pro-xylane (e.g., 210 nm).
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing forced degradation samples.
Protocol 2: Forced Degradation Study of (S)-Pro-xylane
This protocol describes how to perform a forced degradation study to identify potential degradation pathways and products of (S)-Pro-xylane.[6][8]
Objective: To intentionally degrade (S)-Pro-xylane under various stress conditions to understand its degradation behavior and to generate degradation products for analytical method validation.
Materials:
-
(S)-Pro-xylane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Heating oven
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Dissolve (S)-Pro-xylane in 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve (S)-Pro-xylane in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve (S)-Pro-xylane in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid (S)-Pro-xylane to dry heat (e.g., 80 °C) for a specified time. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of (S)-Pro-xylane to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed sample to identify degradation peaks.
Visualizations
Caption: Potential degradation pathways of (S)-Pro-xylane in aqueous solutions.
Caption: Experimental workflow for a forced degradation study of (S)-Pro-xylane.
Caption: Factors influencing the stability of (S)-Pro-xylane in aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cazypedia.org [cazypedia.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Photodegradation of hydroxychlorothalonil in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-Pro-xylane for In-Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (S)-Pro-xylane in in-vitro experiments. Find answers to frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Pro-xylane and what is its primary mechanism of action in-vitro?
A1: (S)-Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) is a bioactive C-glycoside derived from xylose, a natural sugar.[1][2][3] Its primary mechanism involves stimulating the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans within the extracellular matrix (ECM).[1][4] It acts as a primer, initiating the assembly of GAG chains, which are crucial for skin hydration, elasticity, and structural integrity.[5] (S)-Pro-xylane also promotes the synthesis of collagen types, such as Type I, IV, and VII, which are essential for maintaining the dermal-epidermal junction (DEJ) and overall skin firmness.[1][2][4]
Q2: What is the optimal concentration range for (S)-Pro-xylane in cell culture experiments?
A2: The optimal concentration of (S)-Pro-xylane is highly dependent on the cell type and the specific endpoint being measured. Based on published studies, a concentration range of 0.3 mM to 3.0 mM is effective for stimulating GAG synthesis in human fibroblasts.[6] For assays involving collagen and hyaluronic acid secretion, concentrations between 5 µM and 1 mM have been utilized.[7] It is strongly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.[8][9]
Q3: How should I prepare a stock solution of (S)-Pro-xylane?
A3: (S)-Pro-xylane is water-soluble. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in a sterile, cell-culture compatible solvent like DMSO or a buffered aqueous solution (e.g., PBS). For example, a 10 mM stock solution in DMSO can be prepared and then serially diluted to the final working concentration in the cell culture medium.[9] Ensure the final concentration of the solvent in the culture medium is low (typically <0.1% for DMSO) to avoid any solvent-induced cytotoxicity.[9]
Q4: Is (S)-Pro-xylane cytotoxic?
A4: (S)-Pro-xylane is generally considered non-toxic and is biodegradable.[4][6] However, at very high concentrations, any compound can exhibit cytotoxic effects. It is crucial to perform a cell viability assay (e.g., MTT, WST-1, or CCK-8) to determine the non-toxic concentration range for your specific cell line before proceeding with functional experiments.[7]
Q5: Which cell types are most responsive to (S)-Pro-xylane?
A5: Dermal fibroblasts and epidermal keratinocytes are the most relevant and responsive cell types for studying the effects of (S)-Pro-xylane.[4][6] Fibroblasts are the primary producers of collagen and GAGs in the dermis, while keratinocytes also contribute to GAG synthesis and are involved in epithelial repair processes.[1][4][10]
Troubleshooting Guide
Issue 1: High variability in GAG or collagen synthesis assay results.
-
Possible Cause: Inconsistent cell health or seeding density.
-
Solution: Ensure a consistent cell seeding density across all wells. Always use cells from the same passage number and confirm high viability (>95%) before seeding.
-
-
Possible Cause: Timing of sample collection.
-
Solution: GAG and collagen production are time-dependent. Optimize the incubation time with (S)-Pro-xylane (e.g., 48, 72, or 96 hours) to capture the peak synthesis of these molecules.[6] A time-course experiment is recommended during initial optimization.
-
-
Possible Cause: Degradation of (S)-Pro-xylane in media.
-
Solution: Prepare fresh dilutions of (S)-Pro-xylane from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: Lower than expected stimulation of GAG/collagen synthesis.
-
Possible Cause: Suboptimal concentration of (S)-Pro-xylane.
-
Possible Cause: Cell confluence.
-
Solution: High cell confluence can inhibit proliferation and matrix production. Seed cells at a density that allows for growth during the experiment but avoids reaching 100% confluence before the assay endpoint.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The synthesis and secretion of complex molecules like collagen and GAGs take time. Ensure the incubation period is sufficient. Studies have shown effects after 96 hours of treatment.[6]
-
Issue 3: Unexpected decrease in cell viability at tested concentrations.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) is below the cytotoxic threshold for your cell line (typically <0.1%). Run a solvent-only control to verify.
-
-
Possible Cause: Contamination.
-
Solution: Regularly test cell cultures for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination.
-
-
Possible Cause: Incorrect concentration calculation.
-
Solution: Double-check all calculations for stock solution and final working concentration dilutions.
-
Data Presentation: Recommended Concentration Ranges
The following tables summarize effective concentrations of (S)-Pro-xylane reported in in-vitro studies.
Table 1: (S)-Pro-xylane Concentration for GAG & Hyaluronic Acid (HA) Synthesis
| Cell Type | Assay | Effective Concentration | Incubation Time | Reference |
| Human Fibroblasts | GAG Synthesis | 0.3 - 3.0 mM | 96 h | [6] |
| Human Dermal Fibroblasts | HA Secretion | 5 µM - 1 mM | 48 h | [7] |
| Human Keratinocytes | Sulfated GAG Secretion | 0.3 - 1.0 mM | 24-48 h | [10] |
Table 2: (S)-Pro-xylane Concentration for Collagen Synthesis & Other Endpoints
| Cell Type | Assay | Effective Concentration | Incubation Time | Reference |
| Human Dermal Fibroblasts | Collagen I Secretion | 5 µM - 1 mM | 48 h | [7] |
| Human Dermal Fibroblasts | MMP-1 Inhibition | 5 µM - 1 mM | 48 h | [7] |
| Human Dermal Fibroblasts | Cell Viability | 5 µM - 1 mM | 48 h | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic profile of (S)-Pro-xylane on a selected cell line.
-
Cell Seeding: Seed cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of (S)-Pro-xylane in complete culture medium. Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include wells with medium only (blank) and cells with medium containing the highest solvent concentration (vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9][11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the non-toxic concentration range.
Protocol 2: Quantification of Glycosaminoglycan (GAG) Synthesis
This protocol measures the synthesis of sulfated GAGs.
-
Cell Seeding & Treatment: Seed cells in a 24-well plate. Once they reach 70-80% confluence, treat them with various non-toxic concentrations of (S)-Pro-xylane for 48-96 hours.
-
Sample Collection: Collect the cell culture supernatant (for secreted GAGs) and lyse the cells in the well (for cell-associated GAGs).
-
GAG Quantification: Use a commercially available Blyscan™ Sulfated Glycosaminoglycan Assay kit or a similar dimethylmethylene blue (DMMB)-based colorimetric assay.
-
Procedure: Add the DMMB dye solution to the samples. The dye binds to sulfated GAGs, causing a color change.
-
Measurement: Measure the absorbance at the recommended wavelength (typically ~655 nm).
-
Analysis: Quantify the GAG concentration by comparing the absorbance values to a standard curve generated using chondroitin (B13769445) sulfate (B86663) standards. Normalize the results to total protein content or cell number.
Protocol 3: Quantification of Collagen Type I Synthesis via ELISA
This protocol measures the amount of secreted Collagen Type I.
-
Cell Seeding & Treatment: Seed fibroblasts in a 6-well plate or T-25 flask and treat with non-toxic concentrations of (S)-Pro-xylane for 48-72 hours in serum-free or low-serum medium.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Use a commercially available Human Pro-Collagen I alpha 1 ELISA kit.
-
Procedure: Coat the ELISA plate with a capture antibody. Add standards and collected supernatants to the wells and incubate.
-
Detection: Add a detection antibody, followed by a substrate solution (e.g., TMB). The reaction will produce a color change proportional to the amount of collagen present.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Analysis: Calculate the concentration of Collagen Type I in the samples based on the standard curve.
Visualizations
Caption: Simplified (S)-Pro-xylane signaling pathway in skin cells.
Caption: General workflow for in-vitro experiments with (S)-Pro-xylane.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) [benchchem.com]
- 2. The Magical Effect Of Pro-Xylane In Skin Care Products-www.china-sinoway.com [china-sinoway.com]
- 3. chembk.com [chembk.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. dovepress.com [dovepress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Exogenous Addition of a C-Xylopyranoside Derivative Stimulates Keratinocyte Dermatan Sulfate Synthesis and Promotes Migration | PLOS One [journals.plos.org]
- 11. Cell Proliferation Assays and Cell Viability Assays [labome.com]
Technical Support Center: (S)-Pro-xylane Formulation Stability
Welcome to the technical support center for (S)-Pro-xylane formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the stability of formulations containing (S)-Pro-xylane (INCI: Hydroxypropyl Tetrahydropyrantriol). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Pro-xylane and what are its primary stability considerations?
A1: (S)-Pro-xylane is a C-glycoside derived from xylose, known for its anti-aging properties, including the stimulation of glycosaminoglycan (GAG) and collagen synthesis.[1][2] While generally considered a stable ingredient, its stability in formulation is primarily influenced by pH and temperature.[2] Extreme pH values and high temperatures can lead to degradation, compromising its efficacy.
Q2: What is the optimal pH range for maintaining the stability of (S)-Pro-xylane in aqueous formulations?
A2: The optimal pH range for (S)-Pro-xylane stability is between 3 and 8.[2] Within this range, the molecule maintains its structural integrity and biological activity. Formulating outside of this range, especially in highly alkaline conditions, can lead to degradation.
Q3: How does temperature affect the stability of (S)-Pro-xylane formulations?
A3: Elevated temperatures can accelerate the degradation of (S)-Pro-xylane. As with many cosmetic ingredients, prolonged exposure to high temperatures during manufacturing, storage, or transport should be avoided to maintain product potency and shelf-life.
Q4: Can (S)-Pro-xylane be formulated with other common active ingredients like Retinol (B82714), Vitamin C, and Hyaluronic Acid?
A4: Yes, (S)-Pro-xylane is compatible with many common active ingredients.[3]
-
Retinol: (S)-Pro-xylane can be used in conjunction with retinol. It may even help to mitigate some of the irritation associated with retinol use.[1][4] When formulating with retinol, it is advisable to use the product at night.[1]
-
Vitamin C (Ascorbic Acid): (S)-Pro-xylane can be formulated with Vitamin C. Given Vitamin C's own stability challenges, careful formulation to maintain an appropriate pH and protect against oxidation is crucial.[3]
-
Hyaluronic Acid: (S)-Pro-xylane and Hyaluronic Acid work synergistically, with the former stimulating the skin's own production of GAGs, including hyaluronic acid.[3]
-
Peptides: Formulations can include both (S)-Pro-xylane and peptides to target different aspects of skin aging.[3]
Q5: Are there different forms of Pro-xylane available for formulation?
A5: Yes, besides the water-soluble form, an oil-soluble version of Pro-xylane is also available. This can be advantageous for formulating anhydrous or high-oil-content products and may offer enhanced stability in certain systems.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration or Odor Change | Degradation of (S)-Pro-xylane or other ingredients. | - Verify the pH of the formulation is within the optimal range (3-8).- Protect the formulation from light and heat.- Investigate potential interactions with other ingredients. |
| Phase Separation or Change in Viscosity | Emulsion instability, interaction between ingredients. | - Review the emulsifier system for robustness.- Assess the compatibility of (S)-Pro-xylane with all other formulation components.- Conduct stability testing at various temperatures. |
| Decreased Efficacy Over Time | Degradation of (S)-Pro-xylane. | - Perform a stability-indicating HPLC analysis to quantify the concentration of active (S)-Pro-xylane.- Re-evaluate the formulation's pH and storage conditions. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Quantification of (S)-Pro-xylane
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify (S)-Pro-xylane in a cream formulation. Method validation should be performed according to ICH guidelines.
Objective: To develop and validate a method that can accurately measure the concentration of (S)-Pro-xylane in the presence of its degradation products and other formulation excipients.
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
(S)-Pro-xylane reference standard
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Other reagents as needed for mobile phase preparation (e.g., buffers)
-
Cream formulation containing (S)-Pro-xylane
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of (S)-Pro-xylane reference standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Accurately weigh a portion of the cream formulation.
-
Extract (S)-Pro-xylane using a suitable solvent system. This may involve a multi-step extraction and sonication to ensure complete recovery.
-
Centrifuge and/or filter the extract to remove insoluble excipients.
-
Dilute the extract to a concentration within the calibration range.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As (S)-Pro-xylane does not have a strong chromophore, a low wavelength (e.g., ~210 nm) may be necessary, or derivatization could be considered for enhanced detection.
-
Injection Volume: 20 µL
-
-
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject a solution of (S)-Pro-xylane to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 24 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method to ensure that degradation products are well-separated from the parent (S)-Pro-xylane peak.
-
Validation: Validate the method for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Protocol 2: Accelerated Stability Testing of an (S)-Pro-xylane Cream
Objective: To predict the long-term stability of an (S)-Pro-xylane cream formulation under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare three batches of the final cream formulation in its intended packaging.
-
Storage Conditions: Store the samples at the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Real-Time (Control): 25°C ± 2°C / 60% RH ± 5% RH
-
Refrigerated (for comparison): 4°C ± 2°C
-
-
Testing Intervals: Test the samples at initial (time 0) and at specified intervals (e.g., 1, 2, 3, and 6 months for accelerated testing).
-
Evaluation Parameters:
-
Physical Properties: Appearance, color, odor, pH, and viscosity.
-
Chemical Properties: Assay of (S)-Pro-xylane using a validated stability-indicating HPLC method (as described in Protocol 1).
-
Microbiological Properties: Total viable count and tests for specific pathogens at the beginning and end of the study.
-
-
Data Analysis: Compare the results from the accelerated conditions to the real-time and refrigerated samples to identify any trends in degradation or changes in physical properties.
Signaling Pathway and Experimental Workflows
Below are diagrams illustrating the mechanism of action of (S)-Pro-xylane and a typical workflow for stability testing.
Caption: Mechanism of action of (S)-Pro-xylane in skin cells.
Caption: General workflow for cosmetic stability testing.
References
Issues with borate salt removal in Pro-xylane synthesis
Technical Support Center: Pro-xylane Synthesis
Welcome to the Technical Support Center for Pro-xylane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Pro-xylane, with a specific focus on the removal of borate (B1201080) salt residues.
Frequently Asked Questions (FAQs)
Q1: What is the role of borate in Pro-xylane synthesis?
A1: In the synthesis of C-glycosides like Pro-xylane, borate or boronic acids are often used as protecting groups for diols.[1] They react with the cis-diol functionalities on the xylose sugar to form stable borate esters.[2] This protection strategy directs the reaction to the desired site and prevents unwanted side reactions. The anionic nature of the resulting boronate ester can also enhance its stability.[3]
Q2: Why is the removal of borate salts a critical and often challenging step?
A2: Complete removal of borate salts is crucial for the purity and safety of the final Pro-xylane product, especially for its application in cosmetics and pharmaceuticals. The challenge lies in the stability of the borate ester complex under certain conditions.[1] Hydrolysis, the primary method for deprotection, is an equilibrium-driven process, and incomplete removal can leave residual boron compounds that are difficult to separate from the polar Pro-xylane product.
Q3: What are the common indicators of incomplete borate removal?
A3: Incomplete borate removal can be identified through several analytical methods:
-
Spectroscopic Analysis: A characteristic green flame upon combustion of the product sample indicates the presence of boron.[2]
-
NMR Spectroscopy: 11B NMR is a direct method to detect the presence of borate species.
-
Chromatographic Analysis: Ion chromatography can be used to detect trace amounts of borate in the final product.[4]
-
ICP-OES/MS: Inductively Coupled Plasma - Optical Emission Spectrometry or Mass Spectrometry offers high sensitivity for quantifying boron content.[5][6]
Troubleshooting Guide: Borate Salt Removal
This guide provides a structured approach to troubleshooting common issues related to borate salt removal during Pro-xylane purification.
Issue 1: Residual Boron Detected in Final Product After Aqueous Workup
-
Possible Cause A: Inefficient Hydrolysis
-
Explanation: The hydrolysis of the borate ester may be incomplete due to suboptimal pH or insufficient water content. Boronate esters are prone to hydrolysis in aqueous conditions, but the equilibrium can be influenced by various factors.[1]
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of the aqueous solution is adjusted to be neutral or slightly acidic to facilitate hydrolysis.
-
Extended Reaction Time: Increase the stirring time of the reaction mixture with water to allow the hydrolysis to reach completion.[7]
-
Temperature Modification: Gently warming the mixture can sometimes increase the rate of hydrolysis, but care must be taken to avoid product degradation.
-
-
-
Possible Cause B: Co-precipitation with Pro-xylane
-
Explanation: Boric acid or borate salts may co-precipitate with the Pro-xylane product during isolation, particularly if the product is crystallized or precipitated from a solution containing residual boron.
-
Troubleshooting Steps:
-
Solvent Selection: Re-dissolve the product in a suitable solvent and re-precipitate or re-crystallize to exclude the boron impurities.
-
Thorough Washing: Ensure the isolated product is washed extensively with a solvent in which Pro-xylane is sparingly soluble but borate salts are soluble.
-
-
Issue 2: Low Yield of Pro-xylane After Borate Removal Step
-
Possible Cause A: Product Degradation Under Harsh Hydrolysis Conditions
-
Explanation: The use of strong acids or bases to promote hydrolysis can potentially lead to the degradation of the Pro-xylane molecule.
-
Troubleshooting Steps:
-
Use of Milder Acids: Employ weaker acids like acetic acid for pH adjustment.
-
Monitor Reaction Conditions: Carefully monitor the temperature and pH throughout the hydrolysis process to avoid excursions into harsh conditions.
-
-
-
Possible Cause B: Product Loss During Extraction
-
Explanation: Pro-xylane, being a polar molecule, may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction.
-
Troubleshooting Steps:
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting borate removal issues.
Advanced Removal Techniques & Protocols
For persistent borate contamination, the following advanced methods can be employed.
Co-distillation with Methanol (B129727)
This technique is effective for removing boric acid by converting it to the more volatile trimethyl borate.[6]
-
Principle: Boric acid reacts with methanol in an acid-catalyzed equilibrium to form trimethyl borate.[8] Trimethyl borate forms a low-boiling azeotrope with methanol, allowing for its removal by distillation.[9]
-
Protocol:
-
After the primary reaction, concentrate the mixture to remove the bulk of the initial solvent.
-
Add excess methanol to the reaction mixture.
-
Acidify the mixture to a pH of 3-5 with a suitable acid catalyst (e.g., hydrochloric acid).[8]
-
Heat the mixture and distill off the methanol/trimethyl borate azeotrope.[8]
-
Repeat the addition of methanol and distillation as necessary to ensure complete removal of boron.
-
Proceed with the standard aqueous workup and purification of the Pro-xylane product.
-
Ion-Exchange Chromatography
Boron-selective ion-exchange resins can be highly effective for capturing residual borate ions from aqueous solutions.[10][11]
-
Principle: These resins contain functional groups (often with diol moieties) that selectively chelate and bind borate ions.[10] The process is often pH-dependent, with optimal binding typically occurring at slightly alkaline pH where the borate ion is the predominant species.[12]
-
Protocol:
-
Prepare a column with a boron-selective ion-exchange resin (e.g., Amberlite IRA-743 or Purolite S 108).[11][12]
-
Equilibrate the column with a buffer at the optimal pH for boron binding (typically pH 8-9.5).[11][12]
-
Dissolve the crude Pro-xylane product in the equilibration buffer.
-
Load the solution onto the column and allow it to pass through at a controlled flow rate.
-
Collect the eluate containing the purified Pro-xylane.
-
Wash the column with the equilibration buffer to ensure complete elution of the product.
-
The resin can often be regenerated for reuse by washing with an acidic solution followed by a base.
-
Data on Boron Removal Efficiency
| Method | Key Parameters | Typical Boron Removal Efficiency | Citations |
| Co-distillation with Methanol | pH 3-5, excess methanol | Can reduce boron levels significantly, often below 25 ppm. | |
| Ion-Exchange Chromatography | pH 8-10.5, specific resin type | Can achieve up to 98.9% removal efficiency. | |
| Reverse Osmosis | Alkaline pH (>9) | Rejection rates can exceed 90-99%, especially with complexing agents. | [13] |
Experimental Workflow Diagram
The following diagram illustrates the workflow for advanced borate removal techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Borate esters - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Rapid technique for distillation of methyl borate for ICP atomic-emission spectrometric determination of boron in steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride - Google Patents [patents.google.com]
- 9. DE3126111A1 - Process for isolating trimethyl borate from methanol-containing mixtures - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. deswater.com [deswater.com]
- 13. Advances in Technologies for Boron Removal from Water: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stereoselectivity of (S)-Pro-xylane enzymatic synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers engaged in the enzymatic synthesis of (S)-Pro-xylane, with a focus on enhancing stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic synthesis of (S)-Pro-xylane, and why is stereoselectivity crucial?
A1: The enzymatic synthesis of Pro-xylane involves the stereoselective reduction of the prochiral ketone, 1-C-(β-d-xylopyranosyl)-acetone, to the corresponding chiral alcohol. This biotransformation is typically catalyzed by a class of enzymes known as carbonyl reductases (CRs), which utilize a cofactor like NADPH.[1] Stereoselectivity is critical because the (S)-diastereomer of Pro-xylane exhibits superior biological activity compared to the (R)-form.[2][3] Achieving high diastereomeric excess (de) for the (S)-isomer is essential for producing a potent and effective final product for cosmetic and pharmaceutical applications. The enzymatic route is also preferred over conventional chemical reduction with sodium borohydride (B1222165) as it avoids the production of difficult-to-remove borate (B1201080) salt byproducts.[1][3]
Q2: My reaction shows low stereoselectivity for (S)-Pro-xylane. What are the primary causes and potential solutions?
A2: Low stereoselectivity is a common challenge that typically points to the intrinsic properties of the enzyme being used.
-
Cause: The selected carbonyl reductase may not have the ideal active site geometry to preferentially bind the substrate in an orientation that leads to the (S)-product. The three-dimensional structure of the enzyme's active site dictates the stereochemical outcome.[4]
-
Solutions:
-
Enzyme Screening: Screen a panel of different carbonyl reductases from various microbial sources. Different enzymes will exhibit different selectivities for the same substrate.[1]
-
Enzyme Engineering: This is a powerful approach. Site-directed mutagenesis or directed evolution can be used to modify the amino acid residues within the enzyme's active site. For instance, engineering the carbonyl reductase from Candida orthopsilosis (CoCR13) has been shown to dramatically increase stereoselectivity to >99% (β, S) de.[2][3] Molecular dynamics simulations can help identify key mutation sites that can lead to a higher proportion of productive substrate binding states.[2]
-
Reaction Optimization: While less impactful on selectivity than enzyme choice, optimizing parameters like temperature and pH can sometimes slightly influence the stereochemical outcome.
-
Q3: How can I improve the overall catalytic efficiency of the carbonyl reductase for Pro-xylane synthesis?
A3: Improving catalytic efficiency (often measured as kcat/Km) is key to achieving higher yields in shorter reaction times.
-
Enzyme Engineering: As with selectivity, protein engineering is the most effective strategy. The CoCR13 variant R129E/D210F demonstrated a remarkable 245.33-fold improvement in kcat/Km over the wild-type enzyme, leading to a much higher space-time yield.[2][3]
-
Optimization of Reaction Conditions:
-
pH and Temperature: Determine the optimal pH and temperature for your specific enzyme. For the R129E/D210F mutant, the optimal conditions were found to be pH 6.0 and 35°C.[1]
-
Metal Ions: The presence of certain metal ions can influence enzyme activity. It is advisable to test the effect of various metal ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺) on your enzyme's performance.[1]
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition. It's important to determine the optimal substrate loading for your system.[1]
-
Q4: What is the role of the cofactor and its regeneration, and how do I set up an efficient system?
A4: Carbonyl reductases are NAD(P)H-dependent enzymes, meaning they require a hydride donor (the cofactor) to reduce the ketone substrate.[4] Since cofactors like NADPH are expensive, they must be regenerated in situ for the process to be economically viable.[5]
A common and effective method is to use a coupled-enzyme system. A second enzyme, such as glucose dehydrogenase (GDH), is added to the reaction. GDH oxidizes a cheap co-substrate, like glucose, while simultaneously reducing NADP⁺ back to NADPH. This creates a catalytic cycle for the cofactor.[1]
Q5: I am observing low product yield despite high stereoselectivity. What should I investigate?
A5: Low yield with high selectivity suggests the enzyme is performing the correct transformation but the overall process is inefficient.
-
Inactive or Insufficient Enzyme: Ensure you are adding a sufficient amount of active enzyme. Determine the optimal enzyme-to-substrate (E/S) ratio for your reaction scale.[1]
-
Inefficient Cofactor Regeneration: If the cofactor is not regenerated efficiently, it will become the limiting reagent, and the reaction will stop. Verify the activity of your regeneration enzyme (e.g., GDH) and ensure an adequate supply of the co-substrate (e.g., glucose).
-
Product or Substrate Inhibition: The enzyme's activity may be inhibited by high concentrations of the substrate or the product itself. Consider a fed-batch approach for the substrate or in-situ product removal if inhibition is suspected.
-
Sub-optimal Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for both the primary carbonyl reductase and the cofactor-regenerating enzyme.
Troubleshooting Guide
Issue 1: Low Diastereomeric Excess (de)
Low stereoselectivity is often the most critical issue to resolve. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for low stereoselectivity.
Issue 2: Low Reaction Conversion / Yield
-
Symptom: HPLC or GC analysis shows a large amount of unreacted starting material (1-C-(β-d-xylopyranosyl)-acetone) after the expected reaction time.
-
Possible Causes & Solutions:
-
Insufficient Enzyme Activity: Increase the enzyme loading (E/S ratio).[1]
-
Cofactor Limitation: Ensure the cofactor regeneration system is active. Add more cofactor (e.g., NADP⁺), regeneration enzyme (e.g., GDH), and co-substrate (e.g., glucose).
-
Poor Enzyme Stability: The enzyme may be denaturing under the reaction conditions. Check if the temperature or pH is outside the enzyme's stable range. Consider enzyme immobilization to improve stability.
-
Inhibitors: Ensure buffer components or impurities in the substrate are not inhibiting the enzyme.
-
Data & Protocols
Data Presentation
Table 1: Comparison of Kinetic Parameters for Wild-Type (WT) and Engineered Carbonyl Reductase (CoCR13) in the Synthesis of (S)-Pro-xylane.[2][3]
| Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹·mM⁻¹) | Fold Improvement | Diastereomeric Excess (de) |
| CoCR13 WT | 0.08 | 15.6 | 0.005 | 1x | >99% (β, R) |
| R129E/D210F | 1.83 | 1.5 | 1.22 | 245.33x | >99% (β, S) |
Table 2: Recommended Reaction Conditions for (S)-Pro-xylane Synthesis using the R129E/D210F Variant.[1]
| Parameter | Optimal Value | Notes |
| Temperature | 35 °C | Balance between enzyme activity and stability. |
| pH | 6.0 | Use a suitable buffer, e.g., Phosphate Buffer (PB). |
| Substrate Conc. | Up to 1300 mM | High substrate loading is possible with the engineered enzyme. |
| Cofactor | NADP⁺ | Used in catalytic amounts due to regeneration. |
| Cofactor Regen. | Glucose / GDH | Glucose is a cost-effective co-substrate. |
Experimental Protocols
Protocol 1: Small-Scale Enzymatic Synthesis & Screening
This protocol is adapted for screening different enzyme variants for the desired stereoselectivity.[1]
-
Reaction Mixture Preparation: In a 2 mL microcentrifuge tube, prepare the following reaction mixture:
-
Phosphate Buffer (PB), 200 mM, pH 7.0
-
1-C-(β-d-xylopyranosyl)-acetone (Substrate): 200 mM
-
Glucose (Co-substrate): 300 mM
-
NADP⁺ (Cofactor): 0.1 g/L
-
Glucose Dehydrogenase (GDH): 12.5 g/L wet cells
-
Carbonyl Reductase (CR) variant: 25 g/L wet cells (or equivalent cell-free extract)
-
-
Incubation: Incubate the reaction mixture at 30 °C with agitation for 10 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing thoroughly.
-
Extraction: Centrifuge the mixture to separate the phases. Collect the upper organic layer. Repeat the extraction of the aqueous layer.
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and analyze by High-Performance Liquid Chromatography (HPLC) using a chiral column to determine the conversion and diastereomeric excess (de).
Visualizations
Experimental Workflow
The general workflow for synthesizing and analyzing (S)-Pro-xylane using a carbonyl reductase is illustrated below.
Caption: General experimental workflow for enzymatic (S)-Pro-xylane synthesis.
Key Factors Influencing Stereoselectivity
The stereochemical outcome of the enzymatic reduction is a result of specific interactions within the enzyme's active site.
Caption: Key molecular interactions governing high (S)-stereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Engineering a Carbonyl Reductase for High-Efficiency Synthesis of Optically Pure (S)-Pro-Xylane: An Alternative Synthetic Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the stereoselectivity of carbonyl reductases toward the reduction of OPBE and docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up (S)-Pro-xylane Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (S)-Pro-xylane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (S)-Pro-xylane?
A1: The two main routes for producing Pro-xylane are chemical synthesis and enzymatic (biocatalytic) synthesis. The conventional chemical method involves a Knoevenagel condensation of D-xylose with acetylacetone, followed by a reduction step.[1][2] The enzymatic approach utilizes a carbonyl reductase (CR) for the stereoselective reduction of a precursor to yield the desired (S)-enantiomer.[3]
Q2: Why is the stereochemistry of Pro-xylane important?
A2: The (S)-enantiomer of Pro-xylane has demonstrated superior biological activity compared to the (R)-enantiomer.[3] Therefore, achieving high stereoselectivity in the synthesis is crucial for producing a potent and effective final product.
Q3: What are the main challenges in scaling up the conventional chemical synthesis of Pro-xylane?
A3: Scaling up the traditional chemical synthesis presents several challenges:
-
Byproduct Formation: The use of sodium borohydride (B1222165) in the reduction step generates borate (B1201080) salts, which are difficult and tedious to remove from the final product.[3]
-
Lack of Stereoselectivity: The chemical reduction is not stereoselective, resulting in a mixture of (S)- and (R)-Pro-xylane. This necessitates further purification steps to isolate the desired (S)-enantiomer, which can be costly and reduce the overall yield.
-
Harsh Reaction Conditions: The initial synthesis protocols often use strong, corrosive bases like sodium hydroxide (B78521), which require specialized, high-cost reaction vessels and pose safety concerns.[1][2]
Q4: What are the advantages of using an enzymatic approach for (S)-Pro-xylane production?
A4: The enzymatic synthesis of (S)-Pro-xylane offers several key advantages over the chemical route:
-
High Stereoselectivity: Engineered carbonyl reductases can achieve high diastereomeric excess (>99% for the β, S configuration), directly producing the desired enantiomer.[3][4]
-
Milder Reaction Conditions: Enzymatic reactions typically occur under mild conditions (e.g., near-neutral pH and moderate temperatures), reducing energy consumption and the need for specialized equipment.[5]
-
Greener Chemistry: This method avoids the use of harsh reducing agents and the formation of problematic byproducts like borate salts, aligning with the principles of green chemistry.[6][7]
Q5: What are the potential challenges associated with the enzymatic synthesis of (S)-Pro-xylane at an industrial scale?
A5: While promising, scaling up the enzymatic synthesis has its own set of challenges:
-
Enzyme Cost and Stability: The cost of the enzyme and its stability under operational conditions can be a significant factor in the overall process economics.
-
Cofactor Regeneration: Carbonyl reductases often require a cofactor (e.g., NADPH), and an efficient in-situ regeneration system is necessary for a cost-effective process.
-
Downstream Processing: While byproduct formation is reduced, the final product still needs to be purified from the reaction medium, which may contain the enzyme, residual substrate, and other components of the buffer.
Troubleshooting Guides
Issue 1: Low Yield in Chemical Synthesis
| Potential Cause | Troubleshooting Step |
| Inefficient Reduction Step | Optimize the molar ratio of the reducing agent (e.g., sodium borohydride) to the substrate. Ensure the reaction temperature is maintained at the optimal level. |
| Side Reactions | The use of a strong base like sodium hydroxide can lead to side reactions. Consider replacing it with a milder base such as sodium carbonate or a D201 anion exchange resin to improve yield and simplify purification.[2] |
| Product Loss During Purification | The presence of borate salts complicates purification. Ensure thorough washing and consider alternative purification techniques like specialized column chromatography to minimize product loss. |
Issue 2: Poor Stereoselectivity
| Potential Cause | Troubleshooting Step |
| Non-Stereoselective Chemical Reduction | The conventional chemical reduction is inherently not stereoselective. For high enantiopurity, an enzymatic approach is recommended. |
| Suboptimal Enzyme Performance | If using an enzymatic method, ensure the carbonyl reductase is highly stereoselective for the substrate. Consider using an engineered enzyme with improved activity and selectivity, such as the R129E/D210F variant of Candida orthopsilosis CR.[3] |
| Incorrect Reaction Conditions for Enzymatic Synthesis | Verify that the pH, temperature, and buffer composition are optimal for the specific carbonyl reductase being used. For the engineered CoCR13, optimal conditions are pH 6.0 and 35°C.[6] |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Borate Salts (Chemical Synthesis) | Implement a multi-step washing and extraction protocol to remove borate salts. The use of an anion exchange resin as the base instead of sodium hydroxide can simplify this process.[2] |
| Separation of Enantiomers | If a racemic mixture is produced, chiral chromatography (e.g., HPLC with a chiral column) will be necessary to separate the (S)- and (R)-enantiomers. This can be a significant bottleneck at a large scale. |
| Removal of Enzyme and Other Biological Components (Enzymatic Synthesis) | Utilize techniques such as ultrafiltration to separate the enzyme from the product. Subsequent purification steps like column chromatography may be needed to remove other impurities. |
Data Presentation
Table 1: Comparison of Chemical vs. Enzymatic Synthesis of (S)-Pro-xylane
| Parameter | Conventional Chemical Synthesis | Engineered Enzymatic Synthesis (CoCR13 R129E/D210F) |
| Stereoselectivity (diastereomeric excess) | Low (produces a racemic mixture) | >99% (β, S)[3][4] |
| Key Reagents | Sodium borohydride, Sodium hydroxide | Carbonyl reductase, Cofactor (e.g., NADPH) |
| Byproducts | Borate salts[3] | Minimal |
| Reaction Conditions | Can involve harsh bases and temperatures | Mild (e.g., pH 6.0, 35°C)[6] |
| Purification Challenges | Removal of borate salts, separation of enantiomers | Removal of enzyme |
Table 2: Performance Metrics of Engineered Carbonyl Reductase for (S)-Pro-xylane Production
| Parameter | Value |
| Enzyme | Carbonyl Reductase from Candida orthopsilosis (CoCR13) variant R129E/D210F[3] |
| Improvement in Catalytic Efficiency (kcat/Km) over Wild-Type | 245.33-fold[3] |
| Substrate Concentration for Scale-Up | 1300 mM[3] |
| Space-Time Yield | 49.97 g·L⁻¹·h⁻¹[3] |
| Diastereomeric Excess (β, S) | >99%[4] |
Experimental Protocols
Protocol: Enzymatic Synthesis of (S)-Pro-xylane using Engineered Carbonyl Reductase
This protocol is based on the scale-up preparation using the R129E/D210F variant of CoCR13.[3][6]
1. Materials:
-
1-C-(β-d-xylopyranosyl)-acetone (substrate)
-
Engineered carbonyl reductase (R129E/D210F variant of CoCR13)
-
Cofactor (e.g., NADPH) and a regeneration system (e.g., glucose dehydrogenase and glucose)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 6.0)
-
Reaction vessel with temperature and pH control
2. Procedure:
-
Prepare a buffered solution (pH 6.0) in the reaction vessel.
-
Dissolve the substrate, 1-C-(β-d-xylopyranosyl)-acetone, in the buffer to a final concentration of up to 1300 mM.
-
Add the engineered carbonyl reductase and the components of the cofactor regeneration system to the reaction mixture.
-
Maintain the reaction temperature at 35°C with gentle agitation.
-
Monitor the progress of the reaction by taking periodic samples and analyzing them using a suitable chromatographic method (e.g., HPLC) to determine the conversion of the substrate and the formation of (S)-Pro-xylane.
-
Once the reaction has reached completion (or the desired conversion), terminate the reaction by, for example, denaturing the enzyme through a pH shift or temperature change.
-
Proceed with downstream processing to purify the (S)-Pro-xylane. This may involve filtration to remove cell debris (if using whole cells), ultrafiltration to remove the enzyme, and subsequent chromatographic purification of the product.
Mandatory Visualization
Caption: Comparison of chemical and enzymatic synthesis pathways for (S)-Pro-xylane.
References
- 1. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Engineering a Carbonyl Reductase for High-Efficiency Synthesis of Optically Pure (S)-Pro-Xylane: An Alternative Synthetic Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Pro-Xylane: a new biologically active C-glycoside in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding batch-to-batch variability of synthesized (S)-Pro-xylane
Welcome to the technical support center for the synthesis of (S)-Pro-xylane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) to minimize batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Pro-xylane and why is its stereochemistry important?
A1: (S)-Pro-xylane, or (S)-Hydroxypropyl tetrahydropyrantriol, is a C-glycoside synthesized from xylose. It is a bioactive molecule that stimulates the biosynthesis of glycosaminoglycans (GAGs), essential components of the skin's extracellular matrix. The (S)-enantiomer has been shown to have superior biological activity compared to the (R)-enantiomer, making stereochemical purity a critical quality attribute for consistent and effective results in research and cosmetic applications.[1][2]
Q2: What are the primary synthesis routes for (S)-Pro-xylane?
A2: There are two main routes for the synthesis of (S)-Pro-xylane:
-
Conventional Chemical Synthesis: This method involves the Knoevenagel condensation of D-xylose with acetylacetone (B45752), followed by the reduction of the resulting ketone intermediate (1-C-(β-D-xylopyranosyl)-acetone) using a reducing agent like sodium borohydride (B1222165).
-
Enzymatic Synthesis: This newer approach utilizes an engineered carbonyl reductase enzyme for the stereoselective reduction of the ketone intermediate. This method offers high diastereomeric excess (>99% β,S) and can be more environmentally friendly.[1][2]
Q3: What are the common sources of batch-to-batch variability in the chemical synthesis of (S)-Pro-xylane?
A3: Batch-to-batch variability in the chemical synthesis of (S)-Pro-xylane can arise from several factors:
-
Purity of Starting Materials: The purity of D-xylose and acetylacetone can affect the yield and impurity profile of the final product.
-
Reaction Conditions: Variations in temperature, pH, and reaction time during both the condensation and reduction steps can impact the reaction rate, yield, and formation of side products.
-
Stereoselectivity of the Reduction Step: The choice of reducing agent, solvent, and temperature can influence the ratio of (S)- to (R)-Pro-xylane.
-
Purification Method: The efficiency of the purification process in removing unreacted starting materials, the (R)-isomer, and other side products is crucial for obtaining a consistent final product. This can include the challenging removal of borate (B1201080) salts, which are byproducts of the sodium borohydride reduction.[1]
-
Moisture Content: The presence of water can affect the stability of the reagents and influence side reactions.
Q4: How can I improve the stereoselectivity of the sodium borohydride reduction step?
A4: To favor the formation of the desired (S)-isomer during the sodium borohydride reduction, consider the following:
-
Temperature: Lowering the reaction temperature can often increase stereoselectivity.
-
Solvent: The choice of solvent can influence the steric hindrance around the ketone, thereby affecting the direction of hydride attack. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.
-
Additives: The use of additives like cerium(III) chloride (Luche reduction) can sometimes improve the stereoselectivity of ketone reductions.[3]
Q5: What are the advantages of the enzymatic synthesis route?
A5: The enzymatic synthesis of (S)-Pro-xylane offers several advantages over the conventional chemical route:
-
High Stereoselectivity: Engineered carbonyl reductases can exhibit extremely high stereoselectivity, leading to a product with a very high percentage of the desired (S)-isomer.[1]
-
Milder Reaction Conditions: Enzymatic reactions typically occur under mild conditions (e.g., neutral pH and lower temperatures), which can reduce the formation of degradation products.
-
Reduced Byproducts: The enzymatic route avoids the use of sodium borohydride and the subsequent formation of difficult-to-remove borate salts.[1]
-
Environmentally Friendly: This method is often considered a "greener" alternative due to the use of a biocatalyst and milder reaction conditions.[4]
Troubleshooting Guides
Issue 1: Low Yield of (S)-Pro-xylane
| Potential Cause | Troubleshooting Steps |
| Incomplete Condensation Reaction | - Ensure the correct stoichiometry of reactants (D-xylose and acetylacetone).- Verify the basicity of the reaction medium (e.g., using sodium carbonate).[5]- Optimize the reaction temperature and time. |
| Incomplete Reduction Reaction | - Use a sufficient molar excess of the reducing agent (e.g., sodium borohydride).- Ensure the reducing agent is fresh and has not been degraded by moisture.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Product Loss During Purification | - Optimize the purification method (e.g., column chromatography conditions).- If using ion-exchange chromatography, ensure the resin is properly equilibrated and the pH of the mobile phase is optimal for binding and elution.[5]- For solvent extraction steps, perform multiple extractions to maximize recovery. |
| Degradation of Product | - Avoid exposing the reaction mixture or purified product to strong acidic or basic conditions for prolonged periods.- Store the final product under appropriate conditions (e.g., cool, dry, and protected from light). |
Issue 2: Poor Stereoselectivity (High percentage of (R)-isomer)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reduction Conditions | - Lower the temperature of the reduction reaction. Diastereoselectivity of borohydride reductions is often temperature-dependent.- Experiment with different protic solvents (e.g., methanol, ethanol, isopropanol) to assess the impact on stereoselectivity.- Consider the use of a chiral reducing agent or a catalyst that can induce stereoselectivity. |
| Isomerization | - While less common for the final product, ensure that the reaction conditions do not promote epimerization at any of the chiral centers. |
| Inaccurate Analysis | - Verify the accuracy of your analytical method (e.g., chiral HPLC or NMR with a chiral shift reagent) for separating and quantifying the (S) and (R) isomers. |
| Consider Enzymatic Synthesis | - For applications requiring very high stereopurity, the enzymatic synthesis route using a stereoselective carbonyl reductase is a highly recommended alternative.[1] |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC.- Optimize the purification process to effectively separate the product from the starting materials. |
| Side-Products from Condensation | - The Knoevenagel condensation can sometimes yield side-products. Analyze the crude reaction mixture by LC-MS or NMR to identify these impurities and adjust reaction conditions (e.g., temperature, base) to minimize their formation. |
| Byproducts from Reduction | - In the case of sodium borohydride reduction, residual borate salts can be a significant impurity.[1] These can often be removed by co-evaporation with methanol or by using ion-exchange chromatography. |
| Solvent Impurities | - Use high-purity solvents for both the reaction and the purification steps. |
Experimental Protocols
Protocol 1: Conventional Chemical Synthesis of (S)-Pro-xylane
Step 1: Synthesis of 1-C-(β-D-xylopyranosyl)-acetone
-
In a round-bottom flask, dissolve D-xylose in water.
-
Add acetylacetone to the solution.
-
Add a base, such as sodium carbonate, to catalyze the Knoevenagel condensation.[5]
-
Heat the reaction mixture with stirring and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone intermediate.
Step 2: Reduction to (S)-Pro-xylane
-
Dissolve the crude 1-C-(β-D-xylopyranosyl)-acetone in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the low temperature.
-
Stir the reaction mixture at a low temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of an acid (e.g., dilute HCl) until the solution is neutral.
-
Remove the solvent under reduced pressure.
-
To remove borate salts, repeatedly add methanol and evaporate under reduced pressure.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Elute with a suitable solvent gradient (e.g., a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and methanol) to separate (S)-Pro-xylane from the (R)-isomer and other impurities.
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified (S)-Pro-xylane.
Protocol 2: Enzymatic Synthesis of (S)-Pro-xylane
-
Prepare a buffer solution (e.g., phosphate (B84403) buffer) at the optimal pH for the chosen carbonyl reductase.
-
Dissolve the 1-C-(β-D-xylopyranosyl)-acetone intermediate in the buffer.
-
Add the engineered carbonyl reductase enzyme and a cofactor (e.g., NADPH or a cofactor regeneration system).
-
Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Monitor the conversion to (S)-Pro-xylane using HPLC.
-
Once the reaction is complete, the enzyme can be removed by methods such as centrifugation after precipitation or by using an immobilized enzyme.
-
The aqueous solution containing (S)-Pro-xylane can then be further purified, for example, by column chromatography to remove any remaining starting material or byproducts from the cofactor regeneration system.
Data Presentation
Table 1: Key Parameters for (S)-Pro-xylane Synthesis
| Parameter | Conventional Chemical Synthesis | Enzymatic Synthesis |
| Key Reagents | D-xylose, acetylacetone, sodium carbonate, sodium borohydride | 1-C-(β-D-xylopyranosyl)-acetone, engineered carbonyl reductase, NADPH (or regeneration system) |
| Typical Solvent | Water, Methanol/Ethanol | Aqueous Buffer |
| Reaction Temperature | Condensation: Elevated temp.Reduction: 0°C to RT | 25-40°C (Enzyme dependent) |
| Stereoselectivity | Moderate to good (highly dependent on conditions) | Excellent (>99% de)[1] |
| Key Byproducts | (R)-Pro-xylane, borate salts, condensation side-products | Minimal, depends on cofactor regeneration system |
| Purification | Column chromatography, removal of borate salts | Enzyme removal, column chromatography |
Table 2: Analytical Methods for Quality Control
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | - Monitor reaction progress.- Identify fractions during column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | - Determine chemical purity.- Quantify the ratio of (S)- to (R)-isomers (using a chiral column). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Confirm the chemical structure of the final product.- Assess purity by identifying characteristic signals of the product and any impurities. |
| Mass Spectrometry (MS) | - Confirm the molecular weight of the product. |
Mandatory Visualization
Caption: Synthetic workflow for (S)-Pro-xylane.
Caption: Logical relationships in troubleshooting batch-to-batch variability.
Caption: Simplified signaling pathway of (S)-Pro-xylane.
References
- 1. Engineering a Carbonyl Reductase for High-Efficiency Synthesis of Optically Pure (S)-Pro-Xylane: An Alternative Synthetic Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
Validation & Comparative
(S)-Pro-xylane vs. (R)-Pro-xylane: A Comparative Analysis of Stereoisomer Activity in Skin Rejuvenation
For Immediate Release: A Deep Dive into the Biological Efficacy of Pro-xylane Enantiomers for Researchers, Scientists, and Drug Development Professionals.
Pro-xylane, a C-glycoside derivative of xylose, has emerged as a significant molecule in the field of dermo-cosmetics for its anti-aging properties. Its mechanism of action is primarily attributed to the stimulation of glycosaminoglycan (GAG) and collagen synthesis within the skin's extracellular matrix (ECM). While the racemic mixture of Pro-xylane is widely utilized, compelling evidence suggests a significant disparity in the biological activity between its two stereoisomers: (S)-Pro-xylane and (R)-Pro-xylane. This guide provides a comparative analysis of the activity of these enantiomers, supported by available data and detailed experimental methodologies.
Unveiling Stereoselectivity in Biological Activity
Pro-xylane, chemically known as hydroxypropyl tetrahydropyrantriol, possesses a chiral center, leading to the existence of (S) and (R) enantiomers. Emerging research indicates that the biological efficacy of Pro-xylane is stereospecific, with the (S)-enantiomer demonstrating significantly higher activity.[1] Some sources suggest that (S)-Pro-xylane is five to six times more potent than the racemic mixture of Pro-xylane. This enhanced activity is attributed to a higher stereoselectivity in its interaction with key biological targets involved in ECM production.
Comparative Efficacy: A Data-Driven Overview
While direct head-to-head quantitative comparisons of (S)-Pro-xylane and (R)-Pro-xylane are not extensively available in publicly accessible literature, the superior activity of the (S)-enantiomer is a recurring theme. The following tables summarize the known effects of Pro-xylane on key markers of skin health, with the understanding that the (S)-enantiomer is the primary driver of this activity.
Table 1: Effect of Pro-xylane on Glycosaminoglycan (GAG) Synthesis
| Parameter | Method | Concentration | Result |
| GAG Synthesis | In vitro human fibroblast culture | 0.3-3.0 mM | Stimulation of GAG synthesis[1] |
Table 2: Effect of Pro-xylane on Collagen and Hyaluronic Acid Secretion
| Parameter | Method | Concentration | Result |
| Collagen I Secretion | In vitro Normal Human Dermal Fibroblasts (NHDF) | 5 µM | +106% |
| 1 mM | +148.1% | ||
| Hyaluronic Acid (HA) Secretion | In vitro Normal Human Dermal Fibroblasts (NHDF) | 5 µM | +133.7% |
| 1 mM | +166.3% |
Note: The data in Table 2 is for a generic "Pro-xylane" and serves as a proxy for the activity, which is predominantly attributed to the (S)-enantiomer.
Mechanism of Action: A Signaling Pathway Perspective
Pro-xylane exerts its effects by influencing key signaling pathways that regulate the synthesis of ECM components. The diagram below illustrates the proposed mechanism.
Experimental Protocols
To facilitate further research and verification, detailed methodologies for key experiments are provided below.
In Vitro Glycosaminoglycan (GAG) Synthesis Assay
Objective: To quantify the effect of Pro-xylane enantiomers on GAG synthesis in human dermal fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 24-well plates and, upon reaching confluence, are treated with varying concentrations of (S)-Pro-xylane and (R)-Pro-xylane (e.g., 0.1, 0.5, 1, 2, 3 mM) for 96 hours. A vehicle control (the solvent used to dissolve the Pro-xylane enantiomers) is also included.
-
GAG Isolation: After the treatment period, the cell culture medium is collected, and the cell layer is lysed. GAGs from both the medium and the cell lysate are isolated using a method such as cetylpyridinium (B1207926) chloride (CPC) precipitation.
-
Quantification: The amount of sulfated GAGs is quantified using a colorimetric assay, such as the 1,9-dimethylmethylene blue (DMMB) assay. The absorbance is measured spectrophotometrically, and the GAG concentration is determined by comparison to a standard curve of chondroitin (B13769445) sulfate.
-
Data Analysis: The results are expressed as the amount of GAGs synthesized per well or normalized to the total protein content of the cell lysate.
In Vitro Collagen Synthesis Assay
Objective: To assess the impact of Pro-xylane enantiomers on collagen production by human dermal fibroblasts.
Methodology:
-
Cell Culture and Treatment: Similar to the GAG synthesis assay, human dermal fibroblasts are cultured and treated with (S)-Pro-xylane and (R)-Pro-xylane.
-
Sample Collection: The cell culture supernatant is collected to measure secreted collagen, and the cell layer is harvested for analysis of cell-associated collagen.
-
Collagen Quantification:
-
Secreted Collagen: The concentration of procollagen (B1174764) type I C-peptide (a marker for newly synthesized collagen) in the culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Cell-Associated Collagen: The cell layer can be stained with Sirius Red, a dye that specifically binds to collagen. The dye is then eluted, and the absorbance is measured to quantify the amount of cell-associated collagen.
-
-
Data Analysis: Results are expressed as the concentration of secreted collagen or the amount of cell-associated collagen, often normalized to total protein content.
Conclusion
The available evidence strongly suggests that the biological activity of Pro-xylane is stereoselective, with the (S)-enantiomer being the more potent form in stimulating the synthesis of key components of the skin's extracellular matrix. While direct quantitative comparative studies are limited, the qualitative and proxy data consistently point towards the superior efficacy of (S)-Pro-xylane. For researchers and professionals in drug development, focusing on the synthesis and application of the pure (S)-enantiomer may lead to the development of more effective and targeted anti-aging therapies. The provided experimental protocols offer a framework for conducting further comparative studies to precisely quantify the differential activities of the (S) and (R) enantiomers of Pro-xylane.
References
Validating the Biological Efficacy of Synthetic (S)-Pro-xylane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic (S)-Pro-xylane against key alternatives, supported by experimental data. It is designed to offer an objective overview for researchers and professionals in the fields of dermatology, cosmetic science, and drug development.
Comparative Analysis of Biological Activity
(S)-Pro-xylane, a C-glycoside derivative of xylose, is recognized for its role in stimulating the synthesis of crucial components of the extracellular matrix (ECM), thereby combating the signs of skin aging. Its primary mechanism involves boosting the production of glycosaminoglycans (GAGs) and various types of collagen. This section presents quantitative data from in vitro studies to compare the efficacy of (S)-Pro-xylane with other well-established anti-aging compounds.
Stimulation of Collagen and Hyaluronic Acid Synthesis
A key indicator of anti-aging efficacy is the ability of a compound to stimulate the production of Collagen I and Hyaluronic Acid (HA) by dermal fibroblasts. The following table summarizes the findings of a study comparing Pro-xylane with Fructosazine (FZ) and Deoxyfructosazine (DOF) in normal human dermal fibroblasts (NHDF).
Table 1: In Vitro Efficacy on Collagen I and Hyaluronic Acid Secretion in NHDFs [1]
| Compound | Concentration | Collagen I Secretion (% of Control) | Hyaluronic Acid Secretion (% of Control) |
| Pro-xylane | 5 µM | 106% | 133.7% |
| 1 mM | 148.1% | 166.3% | |
| Fructosazine (FZ) | 1 µM | 128.8% | 130.5% |
| 5 µM | 150.7% | 145.7% | |
| Deoxyfructosazine (DOF) | 1 µM | 106.9% | 125.1% |
| 5 µM | 169.6% | 150.0% |
Data adapted from a study on normal human dermal fibroblasts (NHDFs).[1]
Inhibition of Matrix Metalloproteinase-1 (MMP-1)
Matrix metalloproteinases (MMPs) are enzymes responsible for the degradation of ECM components like collagen. Inhibition of MMP-1 is a crucial anti-aging mechanism.
Table 2: In Vitro Efficacy on MMP-1 Inhibition in NHDFs [1]
| Compound | Concentration | MMP-1 Level (% of Control) |
| Pro-xylane | 5 µM | Minor inhibitory effect |
| 1 mM | Minor inhibitory effect | |
| Fructosazine (FZ) | 1 µM | 26.4% |
| 5 µM | 40.8% | |
| Deoxyfructosazine (DOF) | 1 µM | 38.2% |
| 5 µM | 41.9% |
Data adapted from a study on normal human dermal fibroblasts (NHDFs).[1]
Comparison with Retinol and Bakuchiol
Retinol and Bakuchiol are widely recognized for their anti-aging properties. While direct quantitative comparisons with (S)-Pro-xylane in the same study are limited, their known effects on collagen synthesis provide a valuable benchmark.
-
Retinol: This vitamin A derivative stimulates the synthesis of collagen I and III and inhibits the activity of MMPs.[2][3][4][5]
-
Bakuchiol: A functional analog of retinol, Bakuchiol has been shown to upregulate the expression of collagen I, III, and IV.[6][7]
Signaling Pathways and Mechanisms of Action
(S)-Pro-xylane exerts its effects by influencing key signaling pathways involved in the synthesis of GAGs and collagen.
Glycosaminoglycan (GAG) and Proteoglycan Synthesis
(S)-Pro-xylane acts as a biomimetic of xyloside, which is the initiator of GAG chain synthesis on a core protein to form proteoglycans. By providing an excess of the initial building block, it stimulates the overall production of GAGs like heparan sulfate (B86663) and chondroitin (B13769445) sulfate, as well as the non-sulfated GAG, hyaluronic acid.[8]
Collagen Synthesis via TGF-β Signaling Pathway
The synthesis of collagens, including types I, IV, and VII, is primarily regulated by the Transforming Growth Factor-beta (TGF-β) signaling pathway. (S)-Pro-xylane is understood to positively influence this pathway, leading to increased collagen production.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to validate the biological activity of (S)-Pro-xylane.
In Vitro Cell Culture and Treatment
-
Cell Line: Normal Human Dermal Fibroblasts (NHDFs).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere. The growth medium is then replaced with serum-free medium containing various concentrations of (S)-Pro-xylane, a vehicle control (e.g., PBS or DMSO), and positive controls (e.g., Retinol, Bakuchiol). The incubation period varies depending on the assay (e.g., 24-72 hours).
Quantification of Sulfated Glycosaminoglycans (sGAGs) - Blyscan™ Assay
This colorimetric assay quantifies the amount of sulfated GAGs in cell culture supernatants or cell lysates.
-
Principle: The Blyscan™ dye reagent contains 1,9-dimethylmethylene blue (DMMB), which specifically binds to sulfated GAGs. The resulting GAG-dye complex precipitates and can be quantified spectrophotometrically after dissociation.[3][9]
-
Protocol Overview:
-
Collect cell culture supernatants or prepare cell lysates.
-
Add the Blyscan™ dye reagent to the samples and standards (chondroitin sulfate).
-
Incubate for 30 minutes to allow the GAG-dye complex to precipitate.
-
Centrifuge to pellet the complex and discard the unbound dye.
-
Add the dissociation reagent to dissolve the pellet.
-
Measure the absorbance at 656 nm using a microplate reader.
-
Calculate the sGAG concentration in the samples by comparing to the standard curve.
-
Quantification of Hyaluronic Acid (HA) - ELISA
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of HA in cell culture supernatants.
-
Protocol Overview:
-
Standards and samples are added to a microplate pre-coated with a HA binding protein.
-
A biotinylated HA probe is added, which competes with the HA in the sample for binding to the plate.
-
After incubation and washing, a streptavidin-peroxidase conjugate is added, which binds to the captured biotinylated HA.
-
A substrate solution is added, and the color development is inversely proportional to the amount of HA in the sample.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
The HA concentration is determined from a standard curve.
-
Analysis of Collagen Expression - Western Blot
-
Principle: Western blotting is used to detect and quantify specific collagen proteins (e.g., Collagen I, IV, VII) in cell lysates or the extracellular matrix.
-
Protocol Overview:
-
Sample Preparation: Extract proteins from cell lysates or the ECM. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target collagen (e.g., anti-Collagen IV antibody, anti-Collagen VII antibody). Dilutions are optimized as per the manufacturer's instructions (e.g., 1:1000).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Collagen Deposition - Immunofluorescence
-
Principle: Immunofluorescence allows for the visualization of the location and distribution of specific collagen proteins within cell cultures or tissue sections.
-
Protocol Overview:
-
Sample Preparation: Grow cells on coverslips or use cryosections of 3D skin models or skin explants.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 10% normal goat serum in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against the target collagen (e.g., anti-Collagen IV or anti-Collagen VII).
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594).
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the staining using a fluorescence microscope.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for validating the biological activity of a synthetic compound like (S)-Pro-xylane.
This guide provides a foundational understanding of the biological activities of synthetic (S)-Pro-xylane and its comparison with other key anti-aging ingredients. The provided experimental protocols and workflows offer a starting point for researchers to design and execute their own validation studies.
References
- 1. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of collagen synthesis and degradation by retinoids and cytokines in 3T3 L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bakuchiol: a retinol-like functional compound revealed by gene expression profiling and clinically proven to have anti-aging effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Collagen IV Polyclonal Antibody (PA5-86939) [thermofisher.com]
(S)-Pro-xylane vs. Retinol: A Comparative Efficacy Analysis for Skin Aging
In the landscape of anti-aging skincare, both (S)-Pro-xylane and retinol (B82714) stand out as prominent ingredients backed by scientific research. While both aim to mitigate the visible signs of aging, they do so through distinct biological mechanisms. This guide provides a detailed comparison of their efficacy, drawing upon available in vitro and in vivo data, and outlines their respective mechanisms of action.
Comparative Overview
| Feature | (S)-Pro-xylane | Retinol |
| Primary Mechanism | Stimulates glycosaminoglycan (GAG) synthesis, promotes collagen and hyaluronic acid production.[1] | Promotes cell turnover, stimulates collagen production, and inhibits collagen degradation.[2] |
| Key Benefits | Improves skin firmness, elasticity, and hydration; reduces the appearance of fine lines and wrinkles. | Reduces the appearance of fine lines and wrinkles, improves skin texture, and addresses photodamage. |
| Gentleness | Generally considered to be gentler on the skin.[3] | Can cause irritation, redness, and peeling, especially at higher concentrations.[4] |
| Mode of Action | Works within the extracellular matrix to rebuild and strengthen the skin's support structure. | Acts on a cellular level to accelerate skin renewal processes.[2] |
Quantitative Efficacy Data
The following tables summarize efficacy data from individual studies on Pro-xylane (B1679797) and retinol.
Table 1: Efficacy Data for Pro-xylane
| Parameter | Concentration | Duration | Results | Source |
| Skin Elasticity | 3% | 8 weeks | 15-20% increase | ZhenYiBio Technology Inc. |
| Fine Line Depth | 3% | 8 weeks | ~18% reduction | ZhenYiBio Technology Inc. |
| Type I Collagen Secretion | 5 µM | Not Specified | 106% increase | [1] |
| Hyaluronic Acid Secretion | 1 mM | Not Specified | 166.3% increase | [1] |
| MMP-1 Secretion | 5 µM | Not Specified | Reduction to 81.5% of control | [1] |
Table 2: Efficacy Data for Retinol
| Parameter | Concentration | Duration | Results | Source |
| Wrinkles | High Concentration | 24 weeks | Significant improvement | PubMed |
| Dermal Density | High Concentration | 24 weeks | Significant improvement | PubMed |
| Skin Brightness & Elasticity | Low Concentration | 24 weeks | Significant improvement | PubMed |
| Fine Lines & Wrinkles | 0.5% | 12 weeks | Significant improvement | [2] |
Signaling Pathways
The distinct mechanisms of (S)-Pro-xylane and retinol are visualized in the following signaling pathway diagrams.
Experimental Protocols
As no direct comparative studies were identified, a generalized experimental workflow for a clinical trial evaluating a topical anti-aging ingredient is provided below.
A typical clinical study to assess the efficacy of an anti-aging ingredient would involve the following key steps:
-
Subject Recruitment: A cohort of subjects meeting specific inclusion criteria (e.g., age range, presence of wrinkles) and exclusion criteria (e.g., certain skin conditions, use of other anti-aging treatments) is recruited.
-
Baseline Assessment: At the beginning of the study, baseline measurements of various skin parameters are taken. These can include instrumental measurements of wrinkle depth and length (e.g., using silicone replicas and image analysis), skin elasticity (e.g., with a cutometer), and skin hydration (e.g., with a corneometer). Clinical grading by a dermatologist is also common.
-
Randomization and Blinding: Subjects are randomly assigned to either the treatment group (receiving the active ingredient) or a control group (receiving a placebo or vehicle). In a double-blind study, neither the subjects nor the investigators know who is in which group.
-
Product Application: Subjects are instructed to apply the assigned product for a specified duration (e.g., 8-12 weeks) according to a defined protocol (e.g., twice daily to the face).
-
Follow-up Assessments: Skin parameters are measured again at specified time points during and at the end of the study.
-
Data Analysis: Statistical analysis is performed to compare the changes in skin parameters between the treatment and control groups to determine the efficacy of the active ingredient.
Conclusion
Both (S)-Pro-xylane and retinol are effective anti-aging ingredients that operate through different, yet complementary, mechanisms. Retinol is a well-established benchmark for accelerating cell turnover and boosting collagen, leading to significant improvements in wrinkles and skin texture.[2] However, its potential for irritation is a notable drawback for individuals with sensitive skin.[4] (S)-Pro-xylane offers a gentler approach by focusing on the reinforcement of the extracellular matrix, enhancing the production of GAGs, collagen, and hyaluronic acid to improve skin firmness, elasticity, and hydration.[1]
The choice between (S)-Pro-xylane and retinol may depend on the specific anti-aging goals and the individual's skin tolerance. For those with sensitive skin or whose primary concern is loss of firmness and hydration, (S)-Pro-xylane presents a compelling option. Retinol remains a gold standard for those seeking more dramatic improvements in wrinkles and texture and who can tolerate its potential side effects. Future direct comparative studies are needed to provide a more definitive assessment of their relative efficacy.
References
- 1. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is pro-xylane the same as retinol? - Cosmetics Manufacturer - Blackbird Skincare [web.blackbirdskincare.com]
- 3. News - Pro-Xylane: Comparison of efficacy and effects in cosmetic applications [beaza.com]
- 4. proxylane vs retinol: Which is Better? [accio.com]
A Comparative Analysis of C-Glycosides and O-Glycosides in Dermatological Models
For researchers, scientists, and drug development professionals, understanding the nuanced differences between C-glycosides and O-glycosides is pivotal for the development of novel and effective skincare actives. This guide provides an objective comparison of their performance in skin models, supported by experimental data, to aid in the selection and design of next-generation dermatological compounds.
Glycosylation, the attachment of a sugar moiety to a molecule, is a common strategy to enhance the stability and bioavailability of active compounds. In the context of skincare, flavonoids and other polyphenols are frequently glycosylated to improve their utility. The nature of the linkage between the sugar and the non-sugar part (aglycone) — either through an oxygen atom (O-glycoside) or a carbon atom (C-glycoside) — profoundly influences the molecule's properties and efficacy.
Key Differences at a Glance: Stability and Bioavailability
The fundamental difference between C-glycosides and O-glycosides lies in the glycosidic bond. The C-C bond in C-glycosides is significantly more stable and resistant to acidic and enzymatic hydrolysis compared to the C-O bond in O-glycosides.[1][2][3] This inherent stability has significant implications for their behavior in biological systems, including the skin. While O-glycosides can be hydrolyzed to their aglycones, C-glycosides tend to remain intact.[1][2][3]
Performance in Skin Models: A Comparative Overview
To provide a clear comparison, the following sections detail the performance of C- and O-glycosides across key dermatological parameters: skin penetration, antioxidant activity, collagen synthesis, and anti-inflammatory effects.
Skin Penetration
The ability of a topical agent to penetrate the stratum corneum is a critical determinant of its efficacy. Studies suggest that, in general, the aglycone form of a flavonoid exhibits greater skin absorption than its glycosylated counterparts.[4][5] This is attributed to the increased molecular size and hydrophilicity that the sugar moiety imparts.
While direct comparative studies between C- and O-glycosides of the same aglycone are limited, the type of sugar can influence skin delivery. For instance, a study on quercetin (B1663063) O-glycosides showed that quercitrin (B1678633) (quercetin-3-O-rhamnoside) and isoquercitrin (B50326) (quercetin-3-O-glucoside) have greater skin permeation than rutin (B1680289) (quercetin-3-O-rutinoside), which has a larger disaccharide moiety.[6] This suggests that smaller, less complex sugar attachments may be preferable for improved skin penetration. Given their high stability, C-glycosides are likely to penetrate the skin in their intact form, whereas O-glycosides may be partially hydrolyzed to their aglycone by enzymes present in the skin.
Table 1: Skin Penetration of Glycosides
| Compound Type | General Penetration Characteristics | Influencing Factors |
| O-Glycosides | Generally lower penetration than the corresponding aglycone.[4][5] Can be hydrolyzed to the more permeable aglycone by skin enzymes. | Size and type of the sugar moiety.[6] Lipophilicity of the molecule. |
| C-Glycosides | Expected to have lower penetration than the aglycone due to increased polarity. High stability suggests penetration occurs as the intact molecule. | Molecular size and overall lipophilicity. |
Antioxidant Activity
Oxidative stress is a key contributor to skin aging. The antioxidant capacity of flavonoids and their glycosides is a major focus of dermatological research. Comparative studies have shown that while aglycones may exhibit higher initial antioxidant activity in chemical assays, their glycosides, particularly C-glycosides, can offer more sustained effects due to their enhanced stability.[1][2][3]
One study directly compared the antioxidant capacity of a flavonoid O-glycoside (isoquercitrin) and a C-glycoside (orientin). In vitro, both showed antioxidant activity, but their performance differed in various assays.[1][2] In vivo, the O-glycoside showed higher antioxidant activity in plasma, while the C-glycoside demonstrated greater activity in urine, reflecting their different metabolic fates.[1][3] Another study highlighted that C-glycosylation can improve the cellular antioxidant performance of an aglycone (apigenin) and eliminate a pro-oxidant effect observed at high concentrations of the aglycone.[7]
Table 2: Comparative Antioxidant Activity
| Glycoside Type | In Vitro Antioxidant Capacity | Cellular Antioxidant Activity |
| O-Glycoside | Activity is influenced by the aglycone structure. Can be hydrolyzed to the active aglycone. | Can be effective, but stability may be a limiting factor. |
| C-Glycoside | Generally possess good antioxidant activity.[8] Stability contributes to sustained effect.[1][2][3] | Can show dose-dependent antioxidant activity and may eliminate pro-oxidant effects of the aglycone.[7] |
Collagen Synthesis
The stimulation of collagen synthesis is a key strategy in anti-aging skincare. Several flavonoid glycosides have been shown to induce type I collagen synthesis in human skin fibroblasts.[9] For example, certain apigenin (B1666066) O-glycosides have been found to significantly increase collagen production.[9] The mechanism of action can involve the stimulation of prolidase activity, an enzyme crucial for collagen biosynthesis.[9] While specific comparative data between C- and O-glycosides on collagen synthesis is not abundant, the ability of the molecule to reach the fibroblasts in the dermis and interact with cellular targets is paramount.
Table 3: Effect on Collagen Synthesis in Fibroblasts
| Glycoside Type | Reported Effects | Potential Mechanisms |
| O-Glycoside | Certain O-glycosides have been shown to stimulate type I collagen synthesis.[9][10] | Stimulation of prolidase activity.[9] Interaction with signaling pathways like the β1-integrin-mediated pathway.[9] |
| C-Glycoside | Data is less specific, but their stability may allow for sustained interaction with fibroblasts if they can penetrate to the dermis. | Likely to involve interaction with cellular signaling pathways relevant to extracellular matrix production. |
Anti-inflammatory Effects
Chronic inflammation is implicated in a variety of skin conditions. Flavonoids and their glycosides are known to possess anti-inflammatory properties. They can modulate key inflammatory pathways such as the NF-κB and MAPK signaling cascades.
For instance, quercetin O-glycosides have been demonstrated to reduce the expression of pro-inflammatory cytokines and chemokines in keratinocytes by inhibiting the phosphorylation of ERK and p38, components of the MAPK pathway.[6] A study on dihydroergosterol glycosides showed that the stereochemistry of the glycosidic linkage (α- vs. β-anomers) significantly impacted the inhibition of inflammatory markers, with β-anomers being more potent.[11][12] This highlights that the three-dimensional structure of the glycoside is crucial for its anti-inflammatory activity. Given their structural rigidity and stability, C-glycosides may offer specific and sustained interactions with inflammatory signaling proteins.
Table 4: Anti-inflammatory Activity in Skin Models
| Glycoside Type | Reported Effects | Potential Mechanisms of Action |
| O-Glycoside | Reduction of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) and chemokines.[6] | Inhibition of MAPK (ERK, p38) signaling pathways.[6] |
| C-Glycoside | Potent anti-inflammatory effects have been reported for various C-glycosides. | Inhibition of NF-κB and MAPK signaling pathways.[13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
In Vitro Skin Permeation Study
This protocol outlines the use of Franz diffusion cells to assess the penetration of a compound through a skin membrane.
References
- 1. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Skin Delivery of Aglycone and Glycoside Flavonoids: How the Structures Affect Cutaneous Absorption [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Topical Anti-Inflammatory Effects of Quercetin Glycosides on Atopic Dermatitis-Like Lesions: Influence of the Glycone Type on Efficacy and Skin Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a flavonoid C-glycoside as potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stimulation of collagen biosynthesis by flavonoid glycosides in skin fibroblasts of osteogenesis imperfecta type I and the potential mechanism of their action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparative activity of asiaticoside and madecassoside on type I and III collagen synthesis by cultured human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the Inhibitory Activities of 5,6-Dihydroergosterol Glycoside α- and β-Anomers on Skin Inflammation [ouci.dntb.gov.ua]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and NMR for the Comprehensive Characterization of (S)-Pro-xylane
For researchers, scientists, and drug development professionals, the precise and accurate characterization of active pharmaceutical ingredients is paramount. (S)-Pro-xylane, a C-glycoside known for its role in stimulating glycosaminoglycan (GAG) biosynthesis, requires robust analytical methods to ensure its identity, purity, and stereochemical integrity.[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of (S)-Pro-xylane. We present detailed experimental protocols, comparative quantitative data, and visual workflows to support the cross-validation of these powerful analytical techniques.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds. For a chiral molecule like (S)-Pro-xylane, chiral HPLC is essential to separate and quantify the desired enantiomer from its potential counterpart, ensuring stereochemical purity.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are instrumental in confirming the chemical identity of (S)-Pro-xylane. Furthermore, quantitative NMR (qNMR) can be employed to determine the purity of the sample with a high degree of accuracy by comparing the integral of an analyte signal to that of a certified internal standard.
Cross-validation using both HPLC and NMR provides a high level of confidence in the analytical results, ensuring the quality and reliability of the (S)-Pro-xylane used in research and product development.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the analysis of a batch of (S)-Pro-xylane using chiral HPLC and ¹H-NMR.
Table 1: Chiral HPLC Purity Analysis of (S)-Pro-xylane
| Parameter | Result |
| Retention Time of (S)-Pro-xylane | 8.52 min |
| Retention Time of (R)-Pro-xylane | 10.21 min |
| Area % of (S)-Pro-xylane | 99.85% |
| Area % of (R)-Pro-xylane | 0.15% |
| Enantiomeric Excess (% ee) | 99.70% |
| Assay (vs. Reference Standard) | 99.5% w/w |
Table 2: Quantitative ¹H-NMR Purity Analysis of (S)-Pro-xylane
| Parameter | Result |
| Internal Standard | Maleic Acid |
| Calculated Purity (qNMR) | 99.6% w/w |
| ¹H NMR Spectral Data | Consistent with the structure of (S)-Pro-xylane |
| ¹³C NMR Spectral Data | Consistent with the structure of (S)-Pro-xylane |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity and assay of (S)-Pro-xylane.
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Isopropanol in a ratio of 80:15:5 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of (S)-Pro-xylane reference standard and dissolve in 10 mL of the mobile phase.
-
Sample Solution: Accurately weigh about 10 mg of the (S)-Pro-xylane sample and dissolve in 10 mL of the mobile phase.
Data Analysis:
-
The enantiomeric excess (% ee) is calculated using the peak areas of the (S) and (R) enantiomers: % ee = [((Area_S - Area_R) / (Area_S + Area_R))] x 100.
-
The assay is determined by comparing the peak area of the (S)-enantiomer in the sample solution to that in the standard solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the purity of (S)-Pro-xylane by quantitative ¹H-NMR (qNMR).
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation for Structural Elucidation (¹H and ¹³C NMR):
-
Dissolve approximately 10-20 mg of the (S)-Pro-xylane sample in 0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).
NMR Acquisition Parameters for Structural Elucidation:
-
¹H NMR: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled carbon experiment (e.g., PENDANT or DEPT) to distinguish between CH, CH₂, and CH₃ groups.
Sample Preparation for Quantitative ¹H-NMR (qNMR):
-
Accurately weigh about 10 mg of (S)-Pro-xylane and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.
qNMR Acquisition Parameters:
-
Pulse Program: A calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals used for quantification.
Data Analysis:
-
The purity of (S)-Pro-xylane is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
analyte = (S)-Pro-xylane
-
std = Internal Standard
-
Mandatory Visualizations
The following diagrams illustrate the workflow for the cross-validation of (S)-Pro-xylane characterization and the logical relationship between the analytical techniques.
References
A Head-to-Head Comparison: (S)-Pro-xylane and Hyaluronic Acid in Skin Science
For Immediate Release:
Shanghai, China – December 20, 2025 – In the ever-evolving landscape of dermatological research and cosmetic science, two molecules, (S)-Pro-xylane and Hyaluronic Acid, have garnered significant attention for their roles in skin health and rejuvenation. This guide provides a comprehensive, data-driven comparison of their physicochemical properties, mechanisms of action, and clinical efficacy, tailored for researchers, scientists, and drug development professionals.
Executive Summary
(S)-Pro-xylane, a C-xyloside derivative born from green chemistry, has demonstrated a profound ability to stimulate the synthesis of essential extracellular matrix components.[1] In contrast, Hyaluronic Acid, a naturally occurring glycosaminoglycan, is renowned for its exceptional water-retaining capacity and its multifaceted role in skin hydration and viscoelasticity. While both molecules contribute to the maintenance of youthful skin, they operate through distinct yet occasionally intersecting pathways. This report synthesizes available data to present a clear, comparative analysis of their performance.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of (S)-Pro-xylane and Hyaluronic Acid is crucial for appreciating their biological functions and formulating effective delivery systems.
| Property | (S)-Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) | Hyaluronic Acid |
| Molecular Formula | C₈H₁₆O₅ | (C₁₄H₂₁NO₁₁)n |
| Origin | Synthetic derivative of xylose (a natural sugar from beech wood)[1] | Naturally occurring polysaccharide found in connective, epithelial, and neural tissues. Also produced via bacterial fermentation.[2] |
| Solubility | Soluble in water | Soluble in water, forming viscous solutions.[3][4] |
| Molecular Weight | Low molecular weight | Varies from low molecular weight (LMW) to high molecular weight (HMW).[5][6] |
| Structure | C-glycoside, resistant to enzymatic degradation | Linear polysaccharide of repeating disaccharide units (D-glucuronic acid and N-acetylglucosamine).[1][2] |
Mechanism of Action: A Comparative Overview
Both (S)-Pro-xylane and Hyaluronic Acid exert their effects on the skin through interactions with the extracellular matrix (ECM) and cellular signaling, albeit through different primary mechanisms.
(S)-Pro-xylane primarily acts as a biomimetic of xylosides, which are initiators of glycosaminoglycan (GAG) synthesis.[7] It penetrates the skin and stimulates fibroblasts to produce more GAGs, such as chondroitin (B13769445) sulfate (B86663) and dermatan sulfate.[7] This, in turn, helps to reinforce the structure of the ECM. Furthermore, (S)-Pro-xylane has been shown to promote the synthesis of key collagens, including Collagen I, IV, and VII, which are vital for the integrity of the dermal-epidermal junction (DEJ) and overall skin firmness.[1]
Hyaluronic Acid's primary mechanism is its remarkable ability to bind and retain water molecules, contributing to skin hydration and turgor.[3][8] Its biological activity is highly dependent on its molecular weight. High molecular weight Hyaluronic Acid (HMW-HA) forms a film on the skin's surface, reducing transepidermal water loss (TEWL), while low molecular weight Hyaluronic Acid (LMW-HA) can penetrate deeper into the epidermis, where it can influence cellular processes.[6][9] Hyaluronic Acid interacts with cell surface receptors such as CD44 and Toll-like receptor 4 (TLR4), modulating signaling pathways involved in inflammation, cell proliferation, and migration.[10][11][12]
Signaling Pathway Visualization
The following diagrams illustrate the distinct signaling pathways activated by (S)-Pro-xylane and Hyaluronic Acid.
References
- 1. lorealparis.co.in [lorealparis.co.in]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of Advances in the Measurement of Skin Hydration Based on Sensing of Optical and Electrical Tissue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro & Ex Vivo Tissue Models for Skincare Testing [genemarkersllc.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcadonline.com [jcadonline.com]
- 9. Efficacy Evaluation of a Topical Hyaluronic Acid Serum in Facial Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved human skin explant culture method for testing and assessing personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
In-Vivo Validation of (S)-Pro-xylane's Anti-Aging Efficacy: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the in-vivo anti-aging effects of (S)-Pro-xylane compared to industry benchmarks.
Introduction: The quest for effective anti-aging compounds is a cornerstone of dermatological research and cosmetic science. (S)-Pro-xylane, a C-xyloside derivative, has emerged as a significant molecule in this arena, purported to counteract the visible signs of skin aging. This guide provides an objective comparison of the in-vivo anti-aging performance of (S)-Pro-xylane against established alternatives such as retinol (B82714), vitamin C, and hyaluronic acid. The following sections present a synthesis of available in-vivo experimental data, detailed methodologies for key validation assays, and a visualization of the underlying biological pathways.
Quantitative Data Summary
The following tables summarize quantitative data from in-vivo studies on (S)-Pro-xylane and its alternatives. It is important to note that direct head-to-head clinical trials are limited, and the data presented is a compilation from various studies.
Table 1: In-Vivo Efficacy on Wrinkle Reduction and Skin Roughness
| Active Compound | Concentration | Study Duration | Method | Parameter | Improvement |
| (S)-Pro-xylane | 3% (in complex) | 60 days | Clinical Scoring | Nasolabial Folds | Statistically significant improvement (p < 0.05) vs. moisturizer[1] |
| (S)-Pro-xylane | Not specified (in A.G.E. cream) | 180 days | Image Analysis | Fine Lines (mouth corners) | Significant improvement[2] |
| Retinol | 0.1% | 12 weeks | Clinical Grading | Crow's Feet, Facial Wrinkles | Significant improvement vs. vehicle[3] |
| Retinol | 0.4% | 7 days | Immunohistochemistry | Epidermal Thickness | Significant increase[4] |
| Vitamin C | 5% (cream) | 2 weeks | Biopsy Analysis | Procollagen I mRNA | Increased levels[5] |
| Vitamin C | Not specified (in combination) | 3 months | Clinical Grading | Periorbital Wrinkles | Significant reduction[5] |
| Hyaluronic Acid (Topical) | Multi-weight | 12 weeks | Image Analysis (Vaestro) | Fine Lines & Wrinkles (eye area) | Statistically significant improvement[6] |
| Hyaluronic Acid (Oral) | Not specified | 40 days | Image Analysis | Skin Roughness | 16.9% decrease[7] |
Table 2: In-Vivo Efficacy on Skin Elasticity, Firmness, and Hydration
| Active Compound | Concentration | Study Duration | Method | Parameter | Improvement |
| (S)-Pro-xylane | Not specified (in A.G.E. cream) | Multiple follow-ups | Cutometer | Skin Elasticity | Significant improvement[2] |
| (S)-Pro-xylane | 3% (in complex) | 60 days | Clinical Scoring | Skin Firmness | Similar to moisturizer[1] |
| Retinol | 0.1% | 8 weeks | In vivo study | Skin Elasticity | Improvement noted[8] |
| Vitamin C (Oral) | Not specified (supplement) | Not specified | Biopsy Analysis | Elastic Fibers | 59% increase[9] |
| Hyaluronic Acid (Topical) | Multi-weight | 12 weeks | Cutometer | Skin Elasticity & Firmness | 67.5% & 88.8% of participants showed improvement, respectively[6] |
| Hyaluronic Acid (Topical) | Multi-weight | 12 weeks | Corneometer | Skin Hydration | 38.9% increase[6] |
| Hyaluronic Acid (Oral) | Not specified | 40 days | Not specified | Skin Hydration | 24.43% increase[7] |
Signaling Pathways in Skin Aging
The aging of skin is a complex process involving the degradation of the extracellular matrix (ECM), which is primarily composed of collagen and elastin (B1584352) fibers. Key signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways, play crucial roles in regulating ECM homeostasis.
TGF-β Signaling Pathway
The TGF-β pathway is a major regulator of collagen synthesis.[10] TGF-β binds to its receptors on the surface of fibroblasts, initiating a signaling cascade that leads to the transcription of collagen genes (e.g., COL1A1 and COL3A1).[10] With age, the responsiveness of fibroblasts to TGF-β can decrease, leading to reduced collagen production.[11] (S)-Pro-xylane is believed to positively influence this pathway by stimulating the production of glycosaminoglycans (GAGs), which are essential components of the ECM and can modulate cellular signaling. Retinol has also been shown to enhance the TGF-β/CTGF pathway, thereby increasing collagen deposition.[4]
MAPK Signaling Pathway
The MAPK signaling pathway is often activated by external stressors like UV radiation and oxidative stress, which are major contributors to skin aging.[12] Activation of the MAPK pathway can lead to the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin.[12] This pathway can also inhibit the synthesis of new collagen by interfering with the TGF-β signaling pathway.[12] Antioxidants like Vitamin C can help to mitigate the activation of the MAPK pathway by neutralizing reactive oxygen species (ROS).
Experimental Protocols
Detailed methodologies for key in-vivo experiments are crucial for the replication and validation of findings.
Measurement of Skin Elasticity (Cutometer)
The Cutometer® is a widely used instrument to objectively measure the viscoelastic properties of the skin.[13]
Protocol Workflow:
Detailed Steps:
-
Subject Acclimatization: Subjects are required to rest in a temperature and humidity-controlled room for at least 20-30 minutes before measurements are taken to ensure skin stabilization.
-
Test Site Selection: A specific area of the skin, typically the forearm or cheek, is chosen for the measurement. The area should be clean and free of any products.
-
Probe Placement: The Cutometer® probe with a 2 mm aperture is placed on the skin surface, ensuring it is perpendicular and a complete seal is formed.
-
Measurement Cycle: The instrument applies a defined negative pressure (e.g., 450 mbar) for a short period (e.g., 2 seconds), drawing the skin into the probe. The pressure is then released for a defined period (e.g., 2 seconds), allowing the skin to return to its original position. This cycle is typically repeated three times.
-
Data Acquisition: An optical system within the probe measures the vertical displacement of the skin during the suction and relaxation phases. This generates a curve from which various parameters are calculated, including:
-
R0 (Uf): Maximum skin deformation, indicating firmness.
-
R2 (Ua/Uf): Gross elasticity, the ratio of final distension to the ability to return to the original state.
-
R5 (Ur/Ue): Net elasticity, the elastic recovery in relation to the immediate distension.
-
R7 (Ur/Uf): The ratio of elastic recovery to the maximum deformation.
-
-
Data Analysis: The R-parameters obtained before and after the treatment period are statistically compared to evaluate the efficacy of the product in improving skin elasticity.
Analysis of Wrinkles and Skin Surface Topography (Visioscan)
The Visioscan® is a high-resolution camera and software system used to analyze the skin's surface topography.[14]
Protocol Workflow:
Detailed Steps:
-
Subject Acclimatization: Similar to the Cutometer protocol, subjects acclimatize to a controlled environment.
-
Test Site Selection: An area with visible wrinkles, such as the periorbital (crow's feet) region, is selected.
-
Image Capture: The Visioscan® camera is placed directly on the skin surface, and a high-resolution image is captured under standardized lighting conditions.
-
Image Analysis: The captured image is analyzed using specialized software, such as the Surface Evaluation of the Living Skin (SELS) method. This software analyzes the grey level distribution in the image to quantify various surface parameters.
-
Parameter Calculation: The software calculates several parameters, including:
-
SEsm (Skin Smoothness): A measure of the smoothness of the skin surface.
-
SEr (Skin Roughness): Quantifies the roughness of the skin.
-
SEsc (Scaliness): Measures the degree of skin scaling or dryness.
-
SEw (Wrinkles): Calculates the proportion of horizontal and vertical wrinkles.
-
-
Data Analysis: The changes in these parameters from baseline to the end of the treatment period are statistically analyzed to determine the product's effect on reducing wrinkles and improving skin texture.
Immunohistochemistry for Collagen in Skin Biopsies
Immunohistochemistry (IHC) allows for the visualization and semi-quantification of specific proteins, such as collagen types I and III, within tissue sections.
Detailed Steps:
-
Biopsy and Fixation: A small punch biopsy (e.g., 3-4 mm) is taken from the treated and control skin areas. The tissue is immediately fixed in 10% neutral buffered formalin.
-
Tissue Processing and Embedding: The fixed tissue is dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin (B1166041) wax.
-
Sectioning: The paraffin-embedded tissue blocks are sectioned into thin slices (4-5 µm) using a microtome and mounted on glass slides.
-
Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a series of graded alcohols to water.
-
Antigen Retrieval: To unmask the antigenic sites, slides are subjected to heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or an enzyme-based method.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., 3% hydrogen peroxide followed by normal serum).
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for the target collagen type (e.g., anti-collagen I or anti-collagen III) at a predetermined dilution for a specific time (e.g., overnight at 4°C).
-
Secondary Antibody and Detection: After washing, a biotinylated secondary antibody that binds to the primary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Chromogen Application: The antigen-antibody complex is visualized by adding a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown-colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, cleared, and mounted with a coverslip.
-
Analysis: The slides are examined under a microscope, and the intensity and distribution of the collagen staining are semi-quantitatively scored or quantified using image analysis software.
Quantitative Real-Time PCR (qRT-PCR) for Collagen Gene Expression
qRT-PCR is a sensitive technique used to measure the expression levels of specific genes, such as those encoding for collagen (COL1A1 and COL3A1).[15]
Detailed Steps:
-
Biopsy and RNA Extraction: A skin biopsy is obtained and immediately placed in a stabilizing solution (e.g., RNAlater) to preserve RNA integrity. Total RNA is then extracted from the tissue using a commercial kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.
-
Primer Design and Validation: Primers specific to the target genes (e.g., COL1A1, COL3A1) and a reference (housekeeping) gene (e.g., GAPDH, ACTB) are designed and validated for their specificity and efficiency.
-
qRT-PCR Reaction: The qRT-PCR reaction is set up with the cDNA template, specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Amplification and Data Collection: The reaction is performed in a real-time PCR cycler, which amplifies the target DNA and monitors the fluorescence signal in real-time.
-
Data Analysis: The cycle threshold (Ct) values, which are inversely proportional to the amount of target cDNA, are determined. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene. The results are expressed as fold change in gene expression in the treated group compared to the control group.
Conclusion
The in-vivo data available for (S)-Pro-xylane suggests its efficacy in improving several signs of skin aging, particularly in stimulating the production of key extracellular matrix components. While direct comparative studies with retinol, vitamin C, and hyaluronic acid are not abundant, the existing evidence indicates that (S)-Pro-xylane offers a viable and gentle alternative for anti-aging skincare formulations. Its mechanism of action, centered on bolstering the skin's structural integrity from within, provides a complementary approach to the surface-refining effects of retinol and the antioxidant and collagen-boosting properties of vitamin C. Further head-to-head clinical trials are warranted to definitively establish its comparative efficacy against these established anti-aging ingredients. The detailed experimental protocols provided in this guide offer a framework for conducting such rigorous in-vivo validation studies.
References
- 1. Frontiers | Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications [frontiersin.org]
- 2. Visioscan® VC 20plus - multi-talented skin camera [courage-khazaka.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Molecular basis of retinol anti-aging properties in naturally aged human skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Topical Hyaluronic Acid Facial Cream with New Micronized Molecule Technology Effectively Penetrates and Improves Facial Skin Quality: Results from In-vitro, Ex-vivo, and In-vivo (Open-label) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courage-khazaka.com [courage-khazaka.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Benefits of topical hyaluronic acid for skin quality and signs of skin aging: From literature review to clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. delaviesciences.com [delaviesciences.com]
- 15. origene.com [origene.com]
A Comparative Guide to Negative Control Experiments for (S)-Pro-xylane Assays
For Researchers, Scientists, and Drug Development Professionals
(S)-Pro-xylane, a C-glycoside derived from xylose, has garnered significant attention in the field of dermatology and cosmetic science for its ability to stimulate the synthesis of key extracellular matrix (ECM) components. Its primary mechanism of action involves boosting the production of glycosaminoglycans (GAGs), such as hyaluronic acid and chondroitin (B13769445) sulfate, as well as essential collagens, thereby improving skin hydration, elasticity, and reducing the appearance of wrinkles.[1] Rigorous scientific investigation of (S)-Pro-xylane's efficacy necessitates the use of appropriate negative controls to ensure that the observed effects are specific to the compound and not a result of experimental artifacts. This guide provides a comprehensive comparison of negative control experiments for (S)-Pro-xylane assays, complete with supporting experimental data and detailed protocols.
Understanding the Action of (S)-Pro-xylane
(S)-Pro-xylane functions by acting on fibroblasts, the primary cells in the dermis responsible for producing the ECM. It stimulates these cells to increase the synthesis of GAGs and collagens, which are crucial for maintaining the structural integrity and youthful appearance of the skin.[1] Therefore, assays for (S)-Pro-xylane activity typically involve the quantification of these ECM components in cell culture models.
Negative Control Strategies
To validate the specific effects of (S)-Pro-xylane, several negative control strategies can be employed:
-
Vehicle Control: This is the most fundamental negative control, where cells are treated with the same solvent or carrier used to dissolve (S)-Pro-xylane, but without the active compound. This accounts for any effects the vehicle itself might have on the cells.
-
Inhibitors of GAG Synthesis: Since the primary function of (S)-Pro-xylane is to promote GAG synthesis, using known inhibitors of this process serves as an excellent negative control. These inhibitors are expected to counteract the effects of (S)-Pro-xylane.
-
Rhodamine B: This compound has been shown to inhibit GAG synthesis in fibroblasts, likely by interfering with GAG chain elongation.[2][3]
-
Azaserine (B1665924): As a glutamine analog, Azaserine inhibits the hexosamine biosynthesis pathway, which is essential for the production of GAG precursors.[4]
-
-
Inactive Analogs: A structurally similar molecule to (S)-Pro-xylane that has been shown to be biologically inactive in GAG synthesis assays would be an ideal negative control. However, the availability of such a compound is not widely documented.
-
Untreated Controls: Cells that are not subjected to any treatment serve as a baseline for normal cellular function and production of ECM components.
Comparative Performance Data
The following table summarizes quantitative data from a study comparing the effects of (S)-Pro-xylane with alternative compounds, Fructosazine (FZ) and Deoxyfructosazine (DOF), on human dermal fibroblasts. While not direct negative controls, these alternatives provide a benchmark for evaluating the potency of (S)-Pro-xylane.
| Treatment Group | Concentration | Collagen I Secretion (% of Control) | Hyaluronic Acid Secretion (% of Control) | MMP-1 Secretion (% of Control) |
| (S)-Pro-xylane | 5 µM | 106% | 133.7% | Minor inhibitory effect |
| 1 mM | 148.1% | 166.3% | Minor inhibitory effect | |
| Fructosazine (FZ) | 1 µM | 128.8% | 130.5% | 26.4% |
| 5 µM | 150.7% | 145.7% | 40.8% | |
| Deoxyfructosazine (DOF) | 1 µM | 106.9% | 125.1% | 38.2% |
| 5 µM | 169.6% | 150.0% | 41.9% |
Data extracted from a study on normal human dermal fibroblasts (NHDF)[5]. The study indicates that at similar concentrations, FZ and DOF show comparable or superior effects in stimulating Collagen I and Hyaluronic Acid secretion and more potent inhibition of MMP-1 compared to (S)-Pro-xylane.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding Density: Seed HDFs in 24-well plates at a density of 5 x 104 cells/well.
-
Treatment:
-
After 24 hours of incubation, replace the medium with a serum-free medium for 24 hours to synchronize the cells.
-
Treat the cells with (S)-Pro-xylane at desired concentrations (e.g., 5 µM, 1 mM).
-
For negative controls, treat cells with:
-
Vehicle control (the same concentration of solvent used for (S)-Pro-xylane).
-
Rhodamine B (10-50 µg/mL). It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration.[3][6]
-
Azaserine (concentration to be optimized for HDFs, starting with a range of 1-10 µM, based on its known activity). A cytotoxicity assay (e.g., MTT or LDH assay) should be performed to ensure the chosen concentration is not significantly affecting cell viability.[4]
-
-
Include an untreated control group.
-
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant for GAG and collagen quantification.
Quantification of Hyaluronic Acid (HA)
-
Assay: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: A competitive ELISA format is commonly used, where HA in the sample competes with a fixed amount of biotin-labeled HA for binding to a pre-coated plate. The amount of bound biotinylated HA is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The color intensity is inversely proportional to the amount of HA in the sample.
-
Procedure (General Outline):
-
Prepare HA standards and samples (cell culture supernatant).
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add biotin-labeled HA to each well and incubate.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
Calculate the HA concentration in the samples based on the standard curve.
-
Quantification of Soluble Collagen
-
Assay: Sircol™ Soluble Collagen Assay.
-
Principle: This colorimetric assay utilizes the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of soluble collagens. The collagen-dye complex precipitates and is then resolubilized for quantification.
-
Procedure (General Outline):
-
Collect cell culture supernatant.
-
Add the Sircol Dye Reagent to the samples and incubate to allow the collagen-dye complex to precipitate.
-
Centrifuge to pellet the complex.
-
Wash the pellet to remove unbound dye.
-
Dissolve the pellet in an alkali reagent.
-
Measure the absorbance of the solution at 555 nm.
-
Determine the collagen concentration from a standard curve prepared with a known collagen standard.
-
Visualizing Experimental Design and Pathways
To further clarify the experimental setup and the biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing (S)-Pro-xylane efficacy.
Caption: (S)-Pro-xylane stimulates ECM synthesis, while negative controls inhibit this process.
Conclusion
The selection of appropriate negative controls is paramount for the robust evaluation of (S)-Pro-xylane's biological activity. A multi-faceted approach employing vehicle controls and specific inhibitors of the targeted biosynthetic pathways provides the most rigorous validation. By comparing the effects of (S)-Pro-xylane to these negative controls and to alternative compounds, researchers can confidently ascertain its specific contributions to the enhancement of the skin's extracellular matrix. The provided protocols and data serve as a foundational guide for designing and interpreting these critical experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Rhodamine B inhibition of glycosaminoglycan production by cultured human lip fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glycosaminoglycan synthesis and protein glycosylation with WAS-406 and azaserine result in reduced islet amyloid formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of rhodamine B on the proliferation of human lip fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of (S)-Pro-xylane: A Comparative Analysis for Drug Development Professionals
For Immediate Release
In the competitive landscape of dermatological drug development, rigorous statistical validation of active compounds is paramount. This guide provides a comprehensive comparison of (S)-Pro-xylane's performance against emerging alternatives, supported by experimental data. The following analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the pursuit of novel anti-aging and skin health solutions.
Executive Summary
(S)-Pro-xylane, a C-glycoside derivative, is known to stimulate the synthesis of glycosaminoglycans (GAGs) and collagen, crucial components for maintaining skin structure and hydration.[1][2] This guide delves into the quantitative performance of (S)-Pro-xylane in key biochemical assays and compares its efficacy with other compounds in the field. By presenting clear, data-driven comparisons and detailed experimental protocols, we aim to provide a foundational resource for the scientific community.
Performance Benchmarks: (S)-Pro-xylane vs. Novel Compounds
Recent in vitro studies have provided quantitative data on the efficacy of (S)-Pro-xylane in comparison to newly identified anti-aging compounds, Fructosazine (FZ) and Deoxyfructosazine (DOF). The following tables summarize the key findings from these comparative experiments.
Collagen I Secretion
An essential protein for skin tensile strength, Type I collagen levels were measured in response to treatment with (S)-Pro-xylane, FZ, and DOF.
| Compound | Concentration | Increase in Collagen I Secretion (%) |
| (S)-Pro-xylane | 5 µM | 106 |
| 1 mM | 148.1 | |
| Fructosazine (FZ) | 1 µM | 128.8 |
| 5 µM | 150.7 | |
| Deoxyfructosazine (DOF) | 1 µM | 106.9 |
| 5 µM | 169.6 |
Table 1: Comparative Analysis of Collagen I Secretion. Data sourced from a study on the anti-aging efficacy of Fructosazine and Deoxyfructosazine.[3]
Hyaluronic Acid Secretion
Hyaluronic acid (HA), a key glycosaminoglycan, is vital for skin hydration. The following data illustrates the comparative ability of the tested compounds to stimulate HA secretion.
| Compound | Concentration | Increase in Hyaluronic Acid Secretion (%) |
| (S)-Pro-xylane | 5 µM | 133.7 |
| 1 mM | 166.3 | |
| Fructosazine (FZ) | 1 µM | 130.5 |
| 5 µM | 145.7 | |
| Deoxyfructosazine (DOF) | 1 µM | 125.1 |
| 5 µM | 150.0 |
Table 2: Comparative Analysis of Hyaluronic Acid Secretion. Data sourced from a study on the anti-aging efficacy of Fructosazine and Deoxyfructosazine.[3]
Matrix Metalloproteinase-1 (MMP-1) Inhibition
MMP-1 is an enzyme that degrades collagen. The inhibition of this enzyme is a key strategy in preventing skin aging.
| Compound | Concentration | Reduction in MMP-1 Levels (%) |
| (S)-Pro-xylane | 5 µM | Minor Inhibitory Effect |
| 1 mM | Minor Inhibitory Effect | |
| Fructosazine (FZ) | 1 µM | 73.6 |
| 5 µM | 59.2 | |
| Deoxyfructosazine (DOF) | 1 µM | 61.8 |
| 5 µM | 58.1 |
Table 3: Comparative Analysis of MMP-1 Inhibition. Data sourced from a study on the anti-aging efficacy of Fructosazine and Deoxyfructosazine.[3]
Comparative Overview: (S)-Pro-xylane, Retinol (B82714), and Hyaluronic Acid
While direct quantitative comparative data is not always available in published literature, a qualitative comparison based on mechanism of action is crucial for strategic drug development.
-
(S)-Pro-xylane: Works by stimulating the production of GAGs, which helps to improve skin's internal structure, firmness, and moisture retention.[4][5] It is often considered a gentler alternative to some other anti-aging ingredients.[6]
-
Retinol: A well-established anti-aging ingredient, retinol primarily works by accelerating cell turnover and stimulating collagen production.[4][5] While highly effective, it can sometimes cause skin irritation.[6]
-
Hyaluronic Acid: A powerful humectant, hyaluronic acid's primary function is to attract and retain moisture in the skin, leading to improved hydration and a plumping effect.[6][7] (S)-Pro-xylane is noted to have additional benefits in improving skin firmness and elasticity compared to hyaluronic acid alone.[6]
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparative data.
SIRCOL™ Soluble Collagen Assay
This colorimetric assay is used to quantify soluble collagen.
-
Sample Preparation: Prepare samples (e.g., cell culture media, tissue extracts) to a final volume of 100 µL.
-
Dye Binding: Add 1.0 mL of Sircol™ Dye Reagent to each sample. Mix gently for 30 minutes to allow the dye to bind to the soluble collagen.
-
Precipitation: Centrifuge the samples to pellet the collagen-dye complex.
-
Washing: Remove the supernatant and wash the pellet to remove unbound dye.
-
Elution: Add an alkali reagent to release the bound dye from the collagen.
-
Quantification: Measure the absorbance of the eluted dye spectrophotometrically. The concentration of collagen is determined by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
Dimethylmethylene Blue (DMMB) Assay for Glycosaminoglycans (GAGs)
This assay quantifies sulfated GAGs based on their ability to bind to the DMMB dye.
-
Sample and Standard Preparation: Prepare samples and a standard curve of a known GAG (e.g., chondroitin (B13769445) sulfate).
-
Dye Reaction: Add the DMMB color reagent to each sample and standard in a microplate.
-
Incubation: Allow the reaction to proceed for a short period.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the GAG concentration in the samples by comparing their absorbance to the standard curve.
Transepidermal Water Loss (TEWL) Measurement
TEWL is an indicator of skin barrier function.
-
Acclimatization: Subjects should acclimatize to the controlled environmental conditions of the testing room (temperature and humidity) for a specified period.
-
Probe Placement: A probe is placed on the skin surface. The probe measures the water vapor gradient at the skin's surface.
-
Data Acquisition: The instrument calculates the rate of water evaporation from the skin in g/m²/h.
-
Baseline and Post-Treatment Measurements: Measurements are taken before and after the application of the test product to assess its effect on skin barrier function.
Visualizing the Science: Signaling Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: (S)-Pro-xylane signaling pathway for GAG synthesis.
Caption: Experimental workflow for the SIRCOL™ soluble collagen assay.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is pro-xylane the same as retinol? - Cosmetics Manufacturer - Blackbird Skincare [web.blackbirdskincare.com]
- 5. Anti-aging substances: pro-xylane and Retinol_Chemicalbook [chemicalbook.com]
- 6. News - Pro-Xylane: Comparison of efficacy and effects in cosmetic applications [beaza.com]
- 7. guidechem.com [guidechem.com]
A Comparative Guide to the Synthesis of Pro-xylane: Green Chemistry vs. Traditional Methods
For researchers, scientists, and professionals in drug development, the synthesis of active pharmaceutical and cosmetic ingredients is a critical consideration, balancing efficacy and yield with environmental impact and cost. Pro-xylane (Hydroxypropyl Tetrahydropyrantriol), a C-glycoside with potent anti-aging properties, is a prime example where advancements in green chemistry are challenging traditional synthetic routes. This guide provides a detailed comparison of these methodologies, supported by available experimental data and protocols.
Executive Summary
The synthesis of Pro-xylane has evolved from a traditional two-step chemical process to more environmentally friendly "green" alternatives. The traditional method, while effective, is often associated with the use of harsh reagents and the generation of problematic waste streams. In contrast, green chemistry approaches, particularly those employing enzymatic catalysis, offer significant advantages in terms of sustainability, stereoselectivity, and waste reduction. This comparison will delve into the specifics of each approach to provide a clear understanding of their respective merits.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for the traditional and green chemistry syntheses of Pro-xylane based on available data.
| Parameter | Traditional Synthesis (Sodium Borohydride (B1222165) Reduction) | Green Synthesis (Enzymatic Reduction) |
| Starting Material | D-xylose, Acetylacetone (B45752) | D-xylose, Acetylacetone |
| Key Reagents | Alkaline base (e.g., NaOH, Na2CO3), Sodium Borohydride | Alkaline base (e.g., Na2CO3), Engineered Carbonyl Reductase (e.g., from Candida orthopsilosis) |
| Solvent | Aqueous solution | Aqueous solution |
| Stereoselectivity | Produces a mixture of diastereomers | Highly stereoselective for the more active (S)-Pro-xylane (>99% d.e.)[1] |
| Yield | Varies; improved with Na2CO3 over NaOH | High spatiotemporal yield of 49.97 g·L⁻¹·h⁻¹ reported for the enzymatic step[1][2] |
| Byproducts | Borate (B1201080) salts (requiring tedious removal)[1][2] | Minimal, avoids borate waste |
| Environmental Impact (E-factor) | Not explicitly reported, but implied to be higher due to waste | 13 (with potential for further improvement)[3] |
Experimental Protocols
Traditional Synthesis of Pro-xylane
The traditional synthesis of Pro-xylane is a two-step process.[4]
Step 1: Knoevenagel Condensation
-
In a reaction vessel, D-xylose and acetylacetone are dissolved in an alkaline aqueous solution. Historically, sodium hydroxide (B78521) (NaOH) was used as the base, though sodium carbonate (Na2CO3) has been reported to improve yield. More recently, the use of an anion exchange resin has been explored to simplify purification.
-
The reaction mixture is stirred at a controlled temperature to facilitate the condensation reaction, forming the intermediate 1-C-(β-D-xylopyranosyl)-acetone.
-
Upon completion, the reaction mixture is neutralized and the intermediate is isolated and purified.
Step 2: Sodium Borohydride Reduction
-
The purified 1-C-(β-D-xylopyranosyl)-acetone is dissolved in a suitable solvent, typically an alcohol like methanol (B129727) or ethanol.
-
Sodium borohydride (NaBH4) is added portion-wise to the solution at a controlled temperature (e.g., 0-25°C) to reduce the ketone functionality.
-
The reaction is monitored until completion.
-
The reaction is quenched, and the Pro-xylane product is isolated. This step also generates borate salt byproducts that require extensive purification to remove.[1][2]
Green Chemistry Synthesis of Pro-xylane (Chemoenzymatic Method)
This method also involves two main stages, replacing the chemical reduction with a highly efficient and selective enzymatic step.
Step 1: Knoevenagel Condensation (as in Traditional Synthesis)
This step is similar to the traditional method, typically employing milder conditions and focusing on high atom economy. Water is the preferred solvent.
Step 2: Enzymatic Reduction
-
The intermediate, 1-C-(β-D-xylopyranosyl)-acetone, is introduced into an aqueous buffer solution.
-
An engineered carbonyl reductase enzyme, for instance, a variant from Candida orthopsilosis, is added to the mixture. These enzymes are often co-factor dependent (e.g., requiring NADH or NADPH), which is regenerated in situ.[1]
-
The reaction is maintained at a specific pH and temperature to ensure optimal enzyme activity.
-
The enzymatic reduction proceeds with high stereoselectivity, yielding predominantly the biologically more active (S)-isomer of Pro-xylane.[1]
-
Upon completion, the product is isolated and purified. This process avoids the formation of borate salts, simplifying the downstream processing.
Mandatory Visualizations
Synthesis Workflows
Caption: Comparative workflow of traditional vs. green synthesis of Pro-xylane.
Pro-xylane's Mechanism of Action: Signaling Pathway
Pro-xylane exerts its anti-aging effects by stimulating the synthesis of glycosaminoglycans (GAGs) and collagen in the skin's extracellular matrix (ECM).
Caption: Simplified signaling pathway of Pro-xylane in the skin.
Conclusion
The comparison between the traditional and green chemistry synthesis of Pro-xylane clearly illustrates the advantages of adopting more sustainable methodologies. While the traditional chemical route is established, it is hampered by the use of harsh reducing agents and the production of difficult-to-remove byproducts. The green, chemoenzymatic approach not only mitigates these environmental concerns by using a biocatalyst in water but also offers superior control over the stereochemistry of the final product, yielding the more potent (S)-isomer of Pro-xylane with high selectivity and efficiency. For researchers and manufacturers, the transition to greener synthesis pathways for molecules like Pro-xylane represents a significant step forward in producing high-performance ingredients in a more responsible and sustainable manner.
References
Safety Operating Guide
Navigating the Disposal of (S)-Pro-xylane: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and cosmetic science, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (S)-Pro-xylane, also known as Hydroxypropyl tetrahydropyrantriol, a widely used ingredient in the cosmetics industry. Adherence to these guidelines will help ensure compliance with safety regulations and minimize environmental impact.
Understanding (S)-Pro-xylane and its Classification
(S)-Pro-xylane is a C-glycoside derived from beechwood. While it is valued for its anti-aging properties in skincare, it is also a chemical compound that requires appropriate handling in a laboratory setting. According to available Safety Data Sheets (SDS), (S)-Pro-xylane may cause skin and eye irritation and can be harmful if swallowed.[1] Therefore, its disposal must be managed in accordance with local regulations for chemical waste.[1]
Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical, including (S)-Pro-xylane, should adhere to fundamental safety principles. These include:
-
Identification and Classification: All waste must be correctly identified and classified to determine if it is hazardous.[2]
-
Segregation: Different types of waste should be kept separate to avoid dangerous reactions.[2]
-
Proper Labeling: Waste containers must be clearly labeled with their contents and any associated hazards.[2][3]
-
Safe Storage: Waste should be stored securely in a designated area.[2]
-
Professional Disposal: A licensed waste disposal service should be used for the final removal and treatment of chemical waste.[2][3]
Step-by-Step Disposal Protocol for (S)-Pro-xylane
The following procedure outlines the recommended steps for the proper disposal of (S)-Pro-xylane from a laboratory setting.
1. Waste Identification and Segregation:
-
Pure (S)-Pro-xylane: Unused or expired pure (S)-Pro-xylane should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with (S)-Pro-xylane, such as personal protective equipment (PPE), weighing boats, or absorbent materials from a spill, should also be considered chemical waste.
-
Solutions: Aqueous or solvent-based solutions containing (S)-Pro-xylane must be collected for disposal. Do not dispose of these solutions down the drain unless permitted by your local wastewater treatment authority, as many cosmetic ingredients can be harmful to aquatic life.[4][5][6]
-
Keep (S)-Pro-xylane waste separate from other incompatible chemical waste streams.
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting (S)-Pro-xylane waste.
-
Ensure the container is in good condition and can be securely sealed.[7]
3. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste" (if applicable under your local regulations)
-
The full chemical name: "(S)-Pro-xylane" or "Hydroxypropyl tetrahydropyrantriol"
-
Any known hazards (e.g., "Skin Irritant," "Eye Irritant")
-
The date of accumulation.
-
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[2][3]
-
Provide them with accurate information about the waste, including its composition and volume.
6. Empty Containers:
-
Empty containers that held (S)-Pro-xylane should be triple-rinsed with an appropriate solvent.[7]
-
The rinsate must be collected and treated as hazardous waste.[7] After rinsing, the container may be disposed of as regular waste, depending on local regulations.[7][8]
Quantitative Data Summary
| Waste Category | Typical Monthly Generation Limit (Small Quantity Generator) | Disposal Method |
| Non-Acutely Hazardous Chemical Waste | < 220 pounds (approx. 100 kg) | Collection by a licensed hazardous waste disposal service. |
| Acutely Hazardous Waste | < 2.2 pounds (approx. 1 kg) | Stricter collection and disposal protocols by a licensed hazardous waste service. |
| Contaminated Labware | N/A | Decontamination (if possible) or disposal as hazardous waste. |
| Aqueous Waste Solutions | Varies by jurisdiction | Neutralization and drain disposal (ONLY if approved by local POTW) or collection for disposal. |
Note: This table is for illustrative purposes only. Always refer to your local and institutional regulations for specific quantitative limits.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (S)-Pro-xylane waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 4. shapiroe.com [shapiroe.com]
- 5. Understanding Cosmetics: Hazardous Waste Regulations | Enviro-Safe Resource Recovery [enviro-safe.com]
- 6. Consumer Products [rila.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Logistics for Handling (S)-Pro-xylane
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of (S)-Pro-xylane, a biologically active C-glycoside used in research. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Hazard Identification and Classification
(S)-Pro-xylane is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
The signal word for (S)-Pro-xylane is "Warning"[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling (S)-Pro-xylane to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety goggles | Must have side-shields to provide comprehensive protection[1]. |
| Hand Protection | Protective gloves | Impervious chemical-resistant gloves are required[1]. |
| Body Protection | Laboratory coat/clothing | Impervious clothing should be worn to prevent skin contact[1]. |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially in poorly ventilated areas or when dust/aerosols may be generated[1]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling (S)-Pro-xylane is crucial for safety and to prevent contamination. The following workflow outlines the procedural steps for preparation, handling, and post-handling activities.
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for (S)-Pro-xylane[1].
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above. This includes safety goggles with side-shields, protective gloves, and impervious clothing[1].
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors[1]. Ensure an accessible safety shower and eye wash station are nearby[1].
2. Handling:
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes[1].
-
Prevent Contamination: Do not eat, drink, or smoke when using this product[1].
-
Weighing and Transferring: Handle the substance carefully to prevent spills. If the substance is a powder, avoid creating dust.
3. Post-Handling:
-
Decontamination: Clean all work surfaces and equipment thoroughly after use. Decontaminate surfaces by scrubbing with alcohol[1].
-
Remove and Dispose of PPE: Remove contaminated clothing and PPE carefully to avoid skin contact. Wash contaminated clothing before reuse[1].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical[1].
First Aid Measures
In case of exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately[1]. |
| If on Skin | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention[1]. |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell[1]. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1]. |
Disposal Plan
Proper disposal of (S)-Pro-xylane and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
1. Waste Collection:
-
Solid Waste: Collect any unused (S)-Pro-xylane powder and contaminated solids (e.g., weigh boats, paper towels) in a designated, sealed waste container.
-
Liquid Waste: Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders[1]. Collect the absorbed material in a designated, sealed waste container.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated waste container.
2. Waste Storage:
-
Labeling: Clearly label all waste containers with the contents, including the name "(S)-Pro-xylane" and the associated hazards.
-
Storage Location: Store waste containers in a designated, secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
3. Final Disposal:
-
Consult Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed professional waste disposal service to arrange for proper disposal.
-
Follow Regulations: Dispose of all waste in accordance with federal, state, and local environmental regulations. Do not allow the product to enter drains, water courses, or the soil[1].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
